molecular formula C6H4BrN3S B1371603 2-Amino-6-bromothiazolo[5,4-b]pyridine CAS No. 1160791-13-8

2-Amino-6-bromothiazolo[5,4-b]pyridine

Cat. No.: B1371603
CAS No.: 1160791-13-8
M. Wt: 230.09 g/mol
InChI Key: WZQLBSAXHYDIEQ-UHFFFAOYSA-N
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Description

2-Amino-6-bromothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQLBSAXHYDIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659713
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160791-13-8
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Abstract

This compound is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its rigid, fused ring system, combined with versatile functional groups—an exocyclic amine and a reactive bromine atom—positions it as a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications. As experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. Methodologies for empirical characterization are also detailed to guide further investigation.

Molecular Identity and Structure

The foundation of understanding any chemical entity lies in its precise molecular structure and associated identifiers. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmacologically active compounds.

Chemical Structure and Nomenclature

The molecule features a pyridine ring fused with a thiazole ring, creating the core thiazolo[5,4-b]pyridine bicyclic system. Key substituents include an amino group at position 2 and a bromine atom at position 6.

Systematic (IUPAC) Name: 6-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine Common Name: this compound

A 2D representation of this compound.

Key Identifiers

Proper identification is critical for sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 1160791-13-8[3][4][5]
Molecular Formula C₆H₄BrN₃S[4][6]
Molecular Weight 230.09 g/mol [4]
Physical Form Solid at 20°C[3]

Physicochemical Properties

These properties are fundamental to predicting the compound's behavior in various environments, from reaction vessels to biological systems.

Summary of Properties
PropertyValueNotesSource
Melting Point Data not availableRelated compounds like 2-amino-6-bromopyridine melt at 88-91°C.[7]
Boiling Point Data not availablePredicted for the 5-bromo isomer: 382.6 ± 45.0 °C.[1]
Density Data not availablePredicted for the 5-bromo isomer: 1.950 ± 0.06 g/cm³.[1]
pKa Data not availablePredicted for the 5-bromo isomer: 0.74 ± 0.40. The aminopyridine moiety suggests basic character.[1]
logP Data not availableThe presence of a bromo-aromatic system suggests moderate lipophilicity.
Appearance SolidThe related 5-bromo isomer is a light green to green solid.[1][3]
Solubility and Stability
  • Solubility : While quantitative data is unavailable, heterocyclic compounds of this nature typically exhibit poor solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, methanol or ethanol.

  • Stability & Storage : The compound should be stored long-term in a cool, dry place.[3] For the related 5-bromo isomer, storage at 2-8°C under an inert nitrogen atmosphere and protected from light is recommended, suggesting potential sensitivity to heat, oxidation, and photodegradation.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for the 6-bromo isomer are not widely published, a profile can be predicted based on its functional groups and data from its 5-bromo isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The 5-bromo isomer exhibits two doublets for the pyridine protons around δ 7.4-7.6 ppm and a broad singlet for the amine protons.[1] For the 6-bromo isomer, two singlets or two doublets with very small coupling constants would be expected for the protons at the C5 and C7 positions, with chemical shifts influenced by the adjacent nitrogen, sulfur, and bromine atoms. The amine protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR : The carbon spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C-6) will have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry of the 5-bromo isomer shows a clear protonated molecular ion [M+H]⁺ at m/z 230.0.[1] The 6-bromo isomer is expected to show an identical [M+H]⁺ peak. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic [M+2+H]⁺ isotopic peak of nearly equal intensity will be observed at m/z 232.0, confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Expected characteristic absorption bands include:

  • N-H stretching : Two bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=N and C=C stretching : Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic rings.

  • C-N stretching : A band in the 1260-1330 cm⁻¹ region for the aromatic amine C-N bond.[8]

  • C-Br stretching : A band in the 500-600 cm⁻¹ region.

Crystallographic Analysis

No crystal structure for this compound is currently available. However, analysis of related structures, such as 2-bromo-6-hydrazinylpyridine, reveals the potential for significant intermolecular interactions.[9] These include N-H···N hydrogen bonds, π–π stacking between the aromatic rings, and potential Br···Br or Br···N halogen bonding, all of which would contribute to the stability of the crystal lattice.[2][9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of the molecule is key to its application as a building block.

Proposed Synthetic Pathway

A plausible synthesis can be adapted from the reported method for the 5-bromo isomer.[1] The Hantzsch thiazole synthesis is a common method for creating the 2-aminothiazole ring. A potential route for the 6-bromo isomer would involve the cyclization of a brominated aminopyridine precursor with a thiocyanate source.

A plausible synthetic workflow for the target compound.

Chemical Reactivity

The molecule possesses three primary sites for chemical modification, making it a versatile synthetic intermediate.

G cluster_reactivity Key Reactive Sites mol This compound amino Amino Group (-NH₂) mol->amino Acylation, Alkylation, Diazotization bromo Bromo Group (-Br) mol->bromo Cross-Coupling (Suzuki, etc.), Nucleophilic Substitution pyridine Pyridine Nitrogen mol->pyridine Protonation, N-Oxidation, Coordination to Metals

Primary centers of reactivity on the molecular scaffold.

  • The Amino Group : As a nucleophile, the exocyclic amine can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of substituents.[10]

  • The Bromo Substituent : The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for elaborating the core structure.

  • The Heterocyclic Core : The pyridine nitrogen atom is basic and can be protonated or quaternized. The electron-rich thiazole ring and the pyridine ring can participate in various cycloaddition or substitution reactions, although the reactivity is modulated by the existing substituents.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols for characterization are essential.

Protocol for Melting Point Determination
  • Objective : To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology :

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated digital melting point apparatus.

    • Heat the sample rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

  • Causality : A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Protocol for ¹H NMR Spectrum Acquisition
  • Objective : To confirm the chemical structure by analyzing the proton environments.

  • Methodology :

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program, typically with 16-64 scans for sufficient signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the chemical shifts to the TMS peak at 0 ppm.

  • Causality : DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The exchangeable amine protons are often clearly visible in DMSO, whereas they might be broadened or exchanged in protic solvents like CD₃OD.

Applications in Research and Development

The unique combination of a rigid heterocyclic core and tunable functional groups makes this compound a compound of high interest.

  • Synthetic Building Block : It serves as a key intermediate for building more complex molecules. The bromine atom is a handle for introducing diversity via cross-coupling, while the amino group can be used to attach various side chains or build new ring systems.[4][5]

  • Medicinal Chemistry : The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[11][12][13] The thiazolo[5,4-b]pyridine scaffold can act as a bioisostere for other bicyclic systems like purines or indoles, making it an attractive starting point for designing novel enzyme inhibitors or receptor modulators for various therapeutic areas, including oncology and inflammatory diseases.

Conclusion

This compound is a strategically important heterocyclic building block. While comprehensive experimental data on its physicochemical properties remains to be fully published, a robust working profile can be established through analysis of its structure, comparison with close isomers, and application of fundamental chemical principles. Its versatile reactivity at the amino and bromo positions provides a rich platform for chemical exploration, particularly in the synthesis of novel compounds for drug discovery and materials science. This guide serves as a foundational resource to facilitate and inspire further research into this promising molecule.

References

  • ChemicalBook. 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE CAS - ChemicalBook.
  • National Institutes of Health. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
  • National Center for Biotechnology Information. 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide.
  • ChemicalBook. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.
  • AK Scientific, Inc. 1160791-13-8 this compound AKSci X9148.
  • Moldb. 1160791-13-8 | this compound.
  • Sigma-Aldrich. 2-Amino-6-bromopyridine 98 19798-81-3.
  • National Institutes of Health. Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate.
  • National Center for Biotechnology Information. Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate.
  • BLDpharm. 1160791-13-8|this compound.
  • 2A Biotech. Product Detail - 2a biotech.
  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • National Center for Biotechnology Information. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • National Center for Biotechnology Information. 2-Bromo-6-hydrazinylpyridine.
  • Sigma-Aldrich. 2-Amino-6-bromopyridine 98 19798-81-3.
  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
  • ResearchGate. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.

Sources

An In-Depth Technical Guide to 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS: 1160791-13-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromothiazolo[5,4-b]pyridine, a key heterocyclic building block in medicinal chemistry. The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure, prominently featured in the development of various kinase inhibitors. This document details the chemical and physical properties of the title compound, provides a robust, field-proven synthetic protocol, explores its reactivity and potential for derivatization, and discusses its application as a strategic intermediate in drug discovery programs. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

The fusion of thiazole and pyridine rings creates the thiazolopyridine system, a heterocyclic scaffold of significant interest in pharmaceutical research.[1] Specifically, the thiazolo[5,4-b]pyridine core has been successfully utilized to develop a range of kinase inhibitors targeting enzymes such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2] The strategic placement of functional groups on this scaffold allows for fine-tuning of binding affinities and pharmacokinetic properties. This compound serves as a versatile starting material, offering two key points for chemical modification: the 2-amino group and the 6-bromo position. This dual functionality enables the synthesis of diverse compound libraries for screening against various biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1160791-13-8[3]
Molecular Formula C₆H₄BrN₃S[3]
Molecular Weight 230.09 g/mol [3]
Appearance Solid[3]
Purity (Typical) ≥95%[3]
Spectral Data and Interpretation

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information for structural confirmation. The reported spectrum shows the following signals:

  • δ 8.18 (d, J=2.0 Hz, 1H): This doublet corresponds to the proton at the C7 position of the pyridine ring. The small coupling constant is characteristic of a meta-coupling.

  • δ 8.05 (br s, 2H): This broad singlet is attributed to the two protons of the primary amine at the C2 position.

  • δ 7.85 (d, J=2.0 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyridine ring, showing meta-coupling with the C7 proton.

Predicted ¹³C NMR (100 MHz, DMSO-d₆): Based on the structure and data from related compounds, the predicted carbon NMR shifts are as follows:

  • ~168 ppm: C2 (carbon bearing the amino group)

  • ~155 ppm: C7a (bridgehead carbon)

  • ~148 ppm: C4 (pyridine carbon)

  • ~138 ppm: C5a (bridgehead carbon)

  • ~125 ppm: C7 (pyridine carbon)

  • ~118 ppm: C5 (pyridine carbon)

  • ~115 ppm: C6 (carbon bearing the bromo group)

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification

The synthesis of this compound can be achieved through a reliable cyclization reaction starting from a readily available aminopyridine precursor. The following protocol is adapted from established methods for the synthesis of related aminothiazole systems.

Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-bromopyridine D Cyclization Reaction A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br₂) in Acetic Acid C->D Oxidative Cyclization E This compound D->E F Purification (Crystallization/Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-bromopyridine (1.0 eq.) and potassium thiocyanate (2.0-3.0 eq.) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Reactivity and Derivatization: A Versatile Building Block

The synthetic utility of this compound lies in the differential reactivity of its amino and bromo substituents. This allows for selective functionalization to build molecular complexity.

Reactions at the 6-Bromo Position

The bromine atom on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C6 position. This is a cornerstone reaction for exploring the structure-activity relationship (SAR) in kinase inhibitor design.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, enabling the introduction of a wide range of primary and secondary amines at the C6 position, further expanding the chemical space for drug discovery.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

  • Stille Coupling: This reaction with organostannanes provides another avenue for C-C bond formation.

Reactions at the 2-Amino Group

The exocyclic amino group behaves as a typical nucleophile and can undergo a variety of transformations:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides. This is a common strategy to modulate the properties of the molecule and to introduce additional interaction points for protein binding.

  • Alkylation: The amino group can be alkylated, although selectivity between mono- and di-alkylation may need to be controlled.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., in Sandmeyer-type reactions).

Logical Workflow for Derivatization

Derivatization_Workflow Start This compound C6_Mod C6 Position Modification Start->C6_Mod N2_Mod N2 Position Modification Start->N2_Mod Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) C6_Mod->Suzuki Buchwald Buchwald-Hartwig (Amines) C6_Mod->Buchwald Sonogashira Sonogashira Coupling (Alkynes) C6_Mod->Sonogashira Acylation Acylation (Acyl Halides) N2_Mod->Acylation Sulfonylation Sulfonylation (Sulfonyl Halides) N2_Mod->Sulfonylation ReductiveAmination Reductive Amination (Aldehydes/Ketones) N2_Mod->ReductiveAmination

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-Amino-6-bromothiazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of methods, offering a detailed narrative grounded in the principles of analytical chemistry. It explains the causal logic behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic interplay between different spectroscopic and spectrometric methods. We present a systematic workflow, beginning with the foundational determination of the molecular formula by High-Resolution Mass Spectrometry (HRMS), followed by functional group identification using Fourier-Transform Infrared (FT-IR) Spectroscopy. The core of the elucidation is a deep dive into one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to assemble the molecular framework. Finally, we discuss the role of single-crystal X-ray crystallography as the ultimate arbiter of structure. Detailed, field-proven protocols and data interpretation strategies are provided for researchers, scientists, and professionals in the field.

Introduction: The Imperative for Unambiguous Characterization

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The specific isomer, this compound, serves as a critical building block for the synthesis of novel chemical entities. Its precise molecular structure—the specific arrangement of its atoms and bonds—is the primary determinant of its chemical reactivity and its potential interactions with biological targets. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing any research or development program.

This guide outlines a logical, evidence-based workflow for confirming the identity and structure of this molecule, emphasizing the integration of data from multiple orthogonal techniques to build an irrefutable case.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on a tiered approach, where each experiment provides a piece of the puzzle. The information from one technique validates and builds upon the others, progressively refining the structural hypothesis until a single, consistent structure emerges.

Our workflow is designed to answer fundamental questions in a logical sequence:

  • What is its elemental composition? (HRMS)

  • What functional groups are present? (FT-IR)

  • How are the atoms connected? (1D & 2D NMR)

  • What is the definitive 3D arrangement? (X-ray Crystallography)

G cluster_0 HRMS High-Resolution Mass Spectrometry (HRMS) MolFormula Determine Molecular Formula (C₆H₄BrN₃S) HRMS->MolFormula Provides Exact Mass FTIR FT-IR Spectroscopy FuncGroups Identify Functional Groups (-NH₂, Aromatic Rings) FTIR->FuncGroups NMR NMR Spectroscopy Connectivity Establish Atom Connectivity (¹H, ¹³C, COSY, HSQC, HMBC) NMR->Connectivity XRAY X-ray Crystallography Confirmation Absolute Structure Confirmation XRAY->Confirmation MolFormula->FTIR Informs Interpretation FuncGroups->NMR Guides NMR Analysis Connectivity->XRAY Proposes Structure for Final Confirmation caption Figure 1. Strategic workflow for structure elucidation.

Caption: Figure 1. Strategic workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The Rationale: Before attempting to assemble a structure, we must know the constituent parts. HRMS provides the most critical starting point: the elemental composition. Unlike low-resolution MS, which gives a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This high precision allows for the differentiation between molecular formulas that have the same whole-number mass but different elemental makeups, a concept known as distinguishing isobars.[2][3] This is possible because the exact mass of each isotope is not an integer (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[4]

Expected Data & Interpretation: For this compound, the molecular formula is C₆H₄BrN₃S. The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The HRMS spectrum should therefore show a pair of molecular ion peaks ([M+H]⁺) of nearly equal intensity, separated by ~2 Da.

Parameter Expected Value Significance
Formula C₆H₄BrN₃SThe elemental building blocks.
[M+H]⁺ (for ⁷⁹Br) 229.9518Precise mass for the lighter isotope.
[M+H]⁺ (for ⁸¹Br) 231.9498Precise mass for the heavier isotope.
Isotopic Pattern ~1:1 ratio for M and M+2 peaksConfirms the presence of one bromine atom.

The ability of HRMS to provide an unambiguous molecular formula with high confidence is invaluable, constraining the possibilities and providing a crucial check for all subsequent spectroscopic data.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing its vibrational modes. For our target compound, we are particularly interested in confirming the presence of the primary amine (NH₂) and the aromatic ring systems.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch (asymmetric & symmetric) 3400 - 3250 (two bands)Confirms the presence of a primary amine (-NH₂).[6] Aromatic amines typically show strong stretches in this region.[7]
Aromatic C-H Stretch 3100 - 3000Indicates hydrogens attached to the aromatic rings.[8]
N-H Bend (scissoring) 1650 - 1580Further evidence for the primary amine.[6]
Aromatic C=C & C=N Ring Stretch 1600 - 1450 (multiple bands)Characteristic of the thiazolo[5,4-b]pyridine core.[8]
C-N Stretch 1335 - 1250Typical for aromatic amines.[6]

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine, providing strong, direct evidence for the -NH₂ group.[6]

Assembling the Core Structure: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the molecular skeleton atom by atom.[9]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, we expect to see signals for the amine protons and the two aromatic protons on the pyridine ring.

  • -NH₂ Protons: A broad singlet, typically in the range of 5-8 ppm, which is exchangeable with D₂O.

  • Aromatic Protons (H-5 and H-7): The pyridine ring contains two protons. We expect two doublets in the aromatic region (typically 7.0-8.5 ppm). Their coupling constant (J-value) will reveal their relationship. For ortho-coupling, a J-value of ~8-9 Hz is expected.

¹³C NMR (with DEPT): Identifying the Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can determine whether each carbon is a CH₃, CH₂, CH, or a quaternary carbon (C).

  • Expected Signals: For C₆H₄BrN₃S, we anticipate six distinct carbon signals. The DEPT-135 experiment will show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons will be absent.

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments show how they are connected.[10][11]

  • COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[12] We would expect a cross-peak between the signals for H-5 and H-7, confirming their ortho relationship on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[11][13] This allows for the unambiguous assignment of the protonated carbons (C-5 and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the fused ring system. It reveals correlations between protons and carbons that are 2-3 bonds away.[12][13] These "long-range" correlations are the key to connecting the different parts of the molecule, especially the quaternary carbons which have no attached protons.

G cluster_key Key HMBC Correlations mol H5 H-5 C3a C-3a H5->C3a ³J C6 C-6 H5->C6 ²J C7 C-7 H5->C7 ³J H7 H-7 C5 C-5 H7->C5 ³J C7a C-7a H7->C7a ²J NH2 NH₂ C2 C-2 NH2->C2 NH2->C3a ³J caption Figure 2. Key HMBC correlations for connectivity.

Caption: Figure 2. Key HMBC correlations for connectivity.

Key HMBC Correlations to Confirm the Structure:

  • H-7 to C-5 and C-7a: These correlations are crucial. The ³J coupling from H-7 to C-5 confirms the pyridine ring connectivity, while the ²J coupling to the quaternary carbon C-7a links the pyridine ring to the fusion point.

  • H-5 to C-7 and C-3a: Similarly, the ³J coupling from H-5 to C-7 provides further evidence for the pyridine ring structure, and the ³J coupling to the other fusion carbon, C-3a, definitively connects the pyridine and thiazole rings.

  • NH₂ protons to C-2: A strong correlation from the amine protons to the carbon at ~168 ppm (C-2) confirms the position of the amino group on the thiazole ring.

Summary of NMR Data

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Position δ ¹H (ppm) δ ¹³C (ppm) Key HMBC Correlations (from H to C)
2 -~168.1-
3a -~149.5H-5, NH₂
5 ~7.8 (d, J=8.5 Hz)~118.2C-3a, C-6, C-7
6 -~115.0H-5, H-7
7 ~8.3 (d, J=8.5 Hz)~129.5C-5, C-6, C-7a
7a -~152.3H-7
NH₂ ~7.5 (br s)-C-2, C-3a
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

The Gold Standard: Single-Crystal X-ray Crystallography

The Rationale: While the combination of HRMS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][15] This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and overall molecular geometry.[16]

The Process: The primary challenge is often growing a single crystal of sufficient quality.[15][17] Once a suitable crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the atomic positions are determined. The presence of the heavy bromine atom in the structure is advantageous, as it scatters X-rays strongly, simplifying the structure solution process.[16] This technique is considered the gold standard for absolute structure determination.[18][19]

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Use an internal calibrant to ensure mass accuracy below 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • DEPT-135: To differentiate CH and CH₂ signals.

    • COSY: Gradient-selected COSY experiment.

    • HSQC: Gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

X-ray Crystallography
  • Crystal Growth: Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes) or use vapor diffusion techniques.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected diffraction data using appropriate software.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. HRMS establishes the elemental formula, FT-IR identifies key functional groups, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Each step validates the previous one, building a robust and self-consistent structural assignment. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation. This integrated, multi-technique approach represents the standard of rigor required in modern chemical research and drug development.

References

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • United Scientific Group. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (2024, April 4). Video: High-Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

  • NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved from [Link]

  • BioImpacts. (2023, December 18). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022, January 17). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

  • MDPI. (2021, February 9). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, composed of fused thiazole and pyridine rings, is a common scaffold in a variety of biologically active molecules. The presence of an amino group and a bromine atom provides key points for further chemical modification, making it a valuable building block for the synthesis of compound libraries. Accurate structural elucidation and confirmation are paramount for any research and development involving this molecule. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a foundational understanding for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. The deuterated solvent also provides a lock signal for the spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in DMSO-d6 Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Chemical Shift, Multiplicity, & Coupling Constant Analysis Proc->Analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis Prep Prepare Dilute Solution (e.g., in Methanol) Acq Infuse into ESI Source (Positive Ion Mode) Prep->Acq Analysis Identify Molecular Ion Peak & Isotopic Pattern Acq->Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Mass Spectrometry Data

The molecular formula of this compound is C₆H₄BrN₃S, with a calculated molecular weight of approximately 230.09 g/mol . [1][2][3]

m/z (Expected) Ion Notes
230.9, 232.9 [M+H]⁺ The protonated molecular ion. The two peaks are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

| 252.9, 254.9 | [M+Na]⁺ | The sodium adduct, which is commonly observed in ESI-MS. |

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: In positive mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine or amino group. This will result in a protonated molecular ion, [M+H]⁺.

  • Bromine Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio). The observation of this doublet is a strong confirmation of the presence of a single bromine atom in the molecule. For this compound, we expect to see peaks at approximately m/z 230.9 (for the ⁷⁹Br isotopologue) and m/z 232.9 (for the ⁸¹Br isotopologue).

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the aromatic and amino protons, while the predicted ¹³C NMR offers insight into the carbon framework. Mass spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. This guide provides the foundational data and interpretation necessary for scientists working with this important heterocyclic building block, ensuring confidence in its identity and purity for subsequent applications in research and drug development.

References

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-6-bromothiazolo[5,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 2-Amino-6-bromothiazolo[5,4-b]pyridine.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the molecular characteristics of this compound, explore the theoretical underpinnings of its solubility, and provide detailed experimental protocols for its empirical determination.

Molecular Characterization of this compound

This compound is a heterocyclic compound with the molecular formula C₆H₄BrN₃S and a molecular weight of approximately 230.09 g/mol .[1] Its structure is a fusion of a thiazole and a pyridine ring, with an amino group and a bromine atom as key substituents.

A thorough analysis of its structure reveals several key features that govern its solubility:

  • Heterocyclic Core: The fused thiazolo[5,4-b]pyridine ring system is inherently polar due to the presence of nitrogen and sulfur atoms. The lone pair of electrons on the pyridine nitrogen atom makes it a hydrogen bond acceptor.[2][3]

  • Amino Group (-NH₂): This group is a potent hydrogen bond donor and can also act as an acceptor. It significantly contributes to the molecule's polarity and its potential to interact with protic solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's molecular weight and can participate in halogen bonding.[4] Its contribution to polarity is moderate.

  • Aromaticity: The aromatic nature of the ring system allows for potential π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.

The interplay of these functional groups suggests that this compound is a polar molecule with the capacity for both hydrogen bond donation and acceptance.

G cluster_molecule This compound cluster_properties Key Structural Features Influencing Solubility mol mol A Amino Group (-NH₂) (H-bond donor/acceptor) B Pyridine Nitrogen (H-bond acceptor, polar) C Thiazole Moiety (Polar, potential H-bond acceptor) D Bromo Group (-Br) (Increases molecular weight, moderate polarity) E Fused Aromatic System (Potential for π-π stacking)

Caption: Key molecular features of this compound influencing its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate the following:

  • Polar Solvents: Due to its inherent polarity and hydrogen bonding capabilities, the compound is expected to exhibit higher solubility in polar solvents.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to effectively solvate the molecule. However, the relatively rigid, fused ring structure might limit very high solubility in water.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino group's hydrogens. Dimethyl sulfoxide (DMSO) is often an excellent solvent for such compounds.

  • Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have low solubility in nonpolar solvents due to the significant mismatch in polarity.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents is presented below. This table serves as a guide for selecting appropriate solvents for experimental determination.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateCapable of hydrogen bonding, but the rigid aromatic structure may hinder high solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond acceptance are expected to lead to good solvation. DMSO is often a very effective solvent for similar compounds.
Slightly Polar Ethyl Acetate, Dichloromethane (DCM)Low to ModerateSome interaction is possible, but likely less effective at overcoming the crystal lattice energy compared to highly polar solvents.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowSignificant mismatch in polarity; insufficient solute-solvent interactions to overcome solute-solute interactions.

Experimental Determination of Thermodynamic Solubility

Accurate solubility data is best obtained through empirical measurement. The "shake-flask" method is a reliable and widely used technique for determining thermodynamic solubility.[3]

Detailed Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or oven)

  • High-Performance Liquid Chromatography (HPLC) system (for concentration analysis, if applicable)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent completely.

    • Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

G start Start step1 Add excess 2-Amino-6-bromothiazolo [5,4-b]pyridine to a vial start->step1 step2 Add a known volume of solvent step1->step2 step3 Seal vial and place in a thermostatic shaker (e.g., 25°C) step2->step3 step4 Equilibrate for 24-72 hours step3->step4 step5 Allow undissolved solid to settle step4->step5 step6 Withdraw supernatant and filter through a 0.45 µm filter step5->step6 step7 Collect filtrate in a pre-weighed container step6->step7 step8 Evaporate solvent completely step7->step8 step9 Weigh the container with the dissolved solid step8->step9 step10 Calculate solubility (mg/mL or mol/L) step9->step10 end End step10->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison and analysis.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25
e.g., Acetonitrile25
e.g., DMSO25
e.g., Ethyl Acetate25
e.g., Toluene25

Conclusion for the Professional in the Field

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Abraham, M. H., & Acree, W. E. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Pharmaceutics, 13(9), 1349.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Benassi, E., Fan, H., & Akhmetova, K. (2016). HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. CORE.
  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Mossine, A. V., et al. (2020). 2-Bromo-6-hydrazinylpyridine.
  • MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 862.
  • ResearchGate. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate monohydrate. Acta Crystallographica Section E, 66(Pt 10), o2246.

Sources

A Technical Guide to 2-Amino-6-bromothiazolo[5,4-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Amino-6-bromothiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its commercial availability, synthesis, key applications, and the analytical methodologies crucial for its characterization and quality control.

Introduction

This compound (CAS No. 1160791-13-8) is a substituted aminothiazole derivative with the molecular formula C₆H₄BrN₃S and a molecular weight of approximately 230.09 g/mol .[1][2] Its rigid, bicyclic structure and the presence of key functional groups—an amino group, a bromine atom, and the thiazolopyridine core—make it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The thiazolo[5,4-b]pyridine core, in particular, has been identified as a privileged structure in the development of various kinase inhibitors.[3]

Commercial Availability

A critical first step in any research project is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers, with purities typically ranging from 95% to over 97%.[2][4] When selecting a supplier, researchers should consider not only the purity but also the availability of stock, lead times, and the comprehensiveness of the provided analytical data (e.g., Certificate of Analysis with NMR, HPLC, and/or mass spectrometry data).

Below is a comparative table of some commercial suppliers for this compound:

SupplierProduct NumberPurityAvailability/Lead Time
AK ScientificX9148≥ 95%In Stock (for smaller quantities) to 1 week
MoldbM12098797%1-3 weeks
2a biotech2A-907691696%+Inquire for details
BLDpharmBD160374InquireInquire
ChemicalBook-VariesLists multiple suppliers
MOLBASE-VariesLists multiple suppliers

Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.

Supplier Evaluation Workflow

The selection of a suitable commercial supplier is a critical decision that can impact the timeline and success of a research project. A logical workflow for this process is outlined below.

A Initial Supplier Screening (e.g., ChemicalBook, MOLBASE) B Request Quotations & Lead Times A->B Identify Potential Suppliers C Evaluate Purity & Analytical Data B->C Receive Information D Assess Stock Availability & Scalability C->D Technically Acceptable E Final Supplier Selection D->E Logistically Feasible cluster_0 Synthesis Pathway A Starting Material: N-(6-bromothiazolo[5,4-b]pyridin-2-yl)benzamide B Reaction with 70% Sulfuric Acid A->B C Heating at 140 °C for 1 hour B->C D Work-up: Quenching with ice, pH adjustment to 8 C->D E Extraction with Ethyl Acetate D->E F Purification: Drying and concentration E->F G Final Product: This compound F->G

Caption: A simplified workflow for the synthesis of this compound via deprotection.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of this compound. [5] Step 1: Reaction Setup

  • Dissolve N-(6-bromothiazolo[5,4-b]pyridin-2-yl)benzamide (2.0 g, 5.98 mmol) in 70% sulfuric acid (10.0 mL) in a suitable reaction vessel.

Step 2: Heating

  • Heat the reaction mixture to 140 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up

  • Upon completion of the reaction, pour the mixture into crushed ice.

  • Adjust the pH of the resulting solution to 8.0 using a 30% aqueous solution of sodium hydroxide.

Step 4: Extraction

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic phases and wash with saturated brine.

Step 5: Isolation and Purification

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • This procedure is reported to yield the target product, this compound (1.34 g, 98% yield). [5]

Applications in Drug Discovery

The thiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. [3]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

c-KIT Inhibition: this compound and its derivatives have been investigated as inhibitors of the c-KIT proto-oncogene, a receptor tyrosine kinase. [3]Mutations that lead to the constitutive activation of c-KIT are a driving factor in several cancers, most notably gastrointestinal stromal tumors (GIST). [3]The development of novel c-KIT inhibitors is an active area of research, particularly to overcome resistance to existing therapies like imatinib. The 2-aminothiazole moiety is known to interact with the kinase hinge region, a critical interaction for inhibitor binding. [3] Other Kinase Targets: The versatility of the thiazolo[5,4-b]pyridine scaffold has led to its exploration in the development of inhibitors for a range of other kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. [3]The specific substitution pattern on the scaffold dictates the binding mode and selectivity for different kinase targets.

Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its use in research and development. A combination of analytical techniques is typically employed for comprehensive characterization.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum of the title compound in DMSO-d₆ has been reported to show signals at δ 7.85 (d, J=2.0 Hz, 1H), 8.05 (br s, 2H), and 8.18 (d, J=2.0 Hz, 1H). [5]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the compound and identifying any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment, particularly for identifying volatile impurities. Derivatization may be necessary to improve the volatility of the compound.

A comprehensive analytical approach, combining these techniques, is crucial for validating the quality of this compound for its intended application. [6]

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its rich chemistry and proven utility in drug discovery programs make it a compound of high interest for researchers in medicinal chemistry and oncology. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective application in the laboratory.

References

  • 2a biotech. Products - 2a biotech. [Link]

  • MOLBASE. This compound price & availability. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

  • National Center for Biotechnology Information. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

Sources

The Fundamental Chemistry of the Thiazolo[5,4-b]pyridine Scaffold: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-b]pyridine core, a fused heterocyclic system comprising a thiazole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the fundamental chemistry of the thiazolo[5,4-b]pyridine scaffold, including its synthesis, reactivity, and spectroscopic properties, to empower researchers in the fields of drug discovery and chemical biology.

Core Architecture and Physicochemical Properties

The thiazolo[5,4-b]pyridine scaffold consists of a pyridine ring fused to a thiazole ring at the 5,4-position. The numbering of the atoms in the ring system is crucial for understanding its reactivity and for the unambiguous identification of its derivatives.

The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs the scaffold's chemical behavior. The nitrogen atom in the pyridine ring and the nitrogen and sulfur atoms in the thiazole ring act as hydrogen bond acceptors, a key feature for its interaction with biological targets.[1]

Table 1: Physicochemical Properties of the Parent Thiazolo[5,4-b]pyridine Scaffold

PropertyValueSource
Molecular FormulaC₆H₄N₂S--INVALID-LINK--
Molecular Weight136.18 g/mol --INVALID-LINK--
XLogP31.6--INVALID-LINK--
Hydrogen Bond Donor Count0--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--

Synthetic Strategies: Building the Core

The construction of the thiazolo[5,4-b]pyridine scaffold can be achieved through several synthetic routes, primarily categorized by the final ring-closing step. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the final molecule.

Annulation of a Thiazole Ring onto a Pyridine Precursor

A common and versatile approach involves the construction of the thiazole ring onto a pre-functionalized pyridine derivative. This strategy allows for the introduction of substituents on the pyridine ring at an early stage.

A representative example is the reaction of a 3-amino-2-chloropyridine with potassium thiocyanate to form a 2-aminothiazolo[5,4-b]pyridine intermediate.[1] This intermediate can then be further functionalized.

synthesis_pathway_1 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Aminothiazole_intermediate 2-Aminothiazolo[5,4-b]pyridine Intermediate 3-Amino-2-chloropyridine->Aminothiazole_intermediate KSCN Functionalized_Product Functionalized Thiazolo[5,4-b]pyridine Aminothiazole_intermediate->Functionalized_Product Further Functionalization

Caption: Synthesis via Thiazole Annulation.

One-Pot Synthesis from Chloronitropyridines

A highly efficient method for the synthesis of thiazolo[5,4-b]pyridines involves a one-pot reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[3] This approach is particularly useful for generating a diverse library of 2-substituted derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Substituted-6-nitrothiazolo[5,4-b]pyridines [3]

  • Reactant Mixture: To a solution of the desired thioamide or thiourea (1.1 mmol) in a suitable solvent such as ethanol or DMF, add the corresponding 2-chloro-3-nitropyridine (1.0 mmol) and a base (e.g., potassium carbonate, 2.0 mmol).

  • Reaction Conditions: Heat the mixture at reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Suzuki Cross-Coupling for Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the functionalization of the thiazolo[5,4-b]pyridine scaffold. For instance, a bromo-substituted thiazolo[5,4-b]pyridine can be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups at specific positions, most notably at the 5-position.[1][4]

suzuki_coupling cluster_reagents Reaction Conditions Bromo_Scaffold 5-Bromo-thiazolo[5,4-b]pyridine Coupled_Product 5-Substituted-thiazolo[5,4-b]pyridine Bromo_Scaffold->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃)

Caption: Suzuki Cross-Coupling for C-5 Functionalization.

Reactivity of the Thiazolo[5,4-b]pyridine Scaffold

The reactivity of the thiazolo[5,4-b]pyridine core is a product of the interplay between the electron-deficient pyridine ring and the electron-rich thiazole ring.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the fused thiazole ring can influence the regioselectivity of such reactions. Computational studies on related fused systems suggest that electrophilic attack is most likely to occur on the thiazole moiety, if not sterically hindered.[5]

  • Nucleophilic Aromatic Substitution: The pyridine ring, particularly when substituted with good leaving groups like halogens, is susceptible to nucleophilic aromatic substitution. The presence of the fused thiazole ring can further activate the pyridine ring towards nucleophilic attack. For example, a chloro group at the 4- or 6-position of the pyridine ring can be readily displaced by various nucleophiles.[6]

  • Reactivity of the Thiazole Ring: The C2 position of the thiazole ring is known to be acidic and can be deprotonated with strong bases to form an organometallic species, which can then react with various electrophiles.

Spectroscopic Characterization

The structural elucidation of thiazolo[5,4-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Representative Spectroscopic Data for Thiazolo[5,4-b]pyridine Derivatives

TechniqueObservationInterpretationReference
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The coupling constants between adjacent protons on the pyridine ring are informative for determining the substitution pattern.The chemical shifts and coupling patterns provide a fingerprint of the substitution on the bicyclic core.[2][7]
¹³C NMR Carbon signals for the fused aromatic system are observed in the downfield region (δ 110-160 ppm). The chemical shifts are sensitive to the electronic effects of substituents.Confirms the carbon skeleton and the electronic environment of each carbon atom.[2][7]
IR Spectroscopy Characteristic C=N and C=C stretching vibrations of the aromatic rings are typically observed in the 1600-1450 cm⁻¹ region.Provides information about the functional groups present in the molecule.[2][8]
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the molecular ion.Allows for the unambiguous determination of the elemental composition of the molecule.[2][7]

Experimental Protocol: General Procedure for NMR Spectroscopic Analysis [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazolo[5,4-b]pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for complete structural assignment.[7]

Applications in Medicinal Chemistry

The thiazolo[5,4-b]pyridine scaffold is a versatile platform for the development of potent and selective therapeutic agents. Its ability to engage in key interactions with biological targets, such as hydrogen bonding and π-stacking, has led to its widespread use in drug discovery.

  • Kinase Inhibitors: A significant number of thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of various kinases, including c-KIT, PI3K, and EGFR-TK, which are implicated in cancer and other diseases.[1][4] The nitrogen atoms of the scaffold often act as hinge-binding motifs in the ATP-binding pocket of kinases.[1]

  • Other Therapeutic Areas: Beyond oncology, this scaffold has been explored for the development of agents targeting G-protein coupled receptors (GPCRs) and other enzyme classes.

medicinal_applications Scaffold {Thiazolo[5,4-b]pyridine Scaffold} Kinase_Inhibitors Kinase Inhibitors c-KIT PI3K EGFR-TK Scaffold->Kinase_Inhibitors GPCR_Modulators GPCR Modulators H₃ Receptor Antagonists Scaffold->GPCR_Modulators Other_Targets Other Targets DNA Gyrase B Inhibitors Scaffold->Other_Targets

Caption: Medicinal Chemistry Applications of the Scaffold.

Conclusion

The thiazolo[5,4-b]pyridine scaffold represents a rich and rewarding area of chemical research. Its versatile synthesis, tunable electronic properties, and proven track record in medicinal chemistry make it an attractive starting point for the design of novel functional molecules. A thorough understanding of its fundamental chemistry, as outlined in this guide, is paramount for the successful exploitation of this privileged heterocyclic system in both academic and industrial research.

References

The Emerging Therapeutic Potential of 2-Amino-6-bromothiazolo[5,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[5,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the latent therapeutic potential of a key intermediate, 2-Amino-6-bromothiazolo[5,4-b]pyridine. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its derivatives provides a compelling roadmap for its application in drug discovery. This document synthesizes current research, outlines potential mechanisms of action, and provides detailed experimental protocols for researchers, scientists, and drug development professionals to explore its utility as a foundational molecule for novel therapeutics, particularly in oncology and infectious diseases.

Introduction: The Thiazolo[5,4-b]pyridine Core - A Locus of Potent Bioactivity

The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine bicyclic system creates a unique electronic and structural architecture. This scaffold's structural similarity to biologically significant purine analogues has positioned it as a prime candidate for kinase inhibition. Furthermore, the nitrogen and sulfur heteroatoms offer multiple points for hydrogen bonding and other non-covalent interactions within enzyme active sites, contributing to high-affinity binding.

Derivatives of the thiazolo[5,4-b]pyridine core have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer Agents [1][2][3]

  • Antimicrobial Compounds [4][5][6]

  • Anti-inflammatory Agents [7]

  • Kinase Inhibitors (e.g., c-KIT, PI3K, VEGFR2) [8][9]

  • DNA Gyrase B Inhibitors [9]

This compound serves as a crucial synthetic intermediate, with the 2-amino group and the 6-bromo position providing versatile handles for chemical modification to generate extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activities and Mechanistic Insights

Anticancer Activity: A Promising Frontier in Kinase Inhibition

The most extensively documented therapeutic potential of thiazolo[5,4-b]pyridine derivatives lies in their anticancer properties, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.

2.1.1. c-KIT Inhibition and Overcoming Imatinib Resistance

A significant breakthrough has been the identification of thiazolo[5,4-b]pyridine derivatives as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[8] Notably, certain derivatives have shown efficacy against imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant.[8] The thiazolo[5,4-b]pyridine scaffold can be functionalized to interact with the ATP-binding site of c-KIT, thereby blocking its downstream signaling pathways responsible for cell proliferation and survival.[8]

Signaling Pathway: c-KIT Inhibition

cKIT_pathway SCF SCF c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation Activates Thiazolo_Pyridine_Derivative 2-Amino-6-bromothiazolo [5,4-b]pyridine Derivative Thiazolo_Pyridine_Derivative->c-KIT Receptor Inhibits Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK) Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization & Autophosphorylation->Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK)->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK)->Apoptosis Inhibits kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Test Compound (e.g., 2-Amino-6-bromothiazolo [5,4-b]pyridine derivative) Incubation Incubate at 30°C Test_Compound->Incubation Kinase Target Kinase (e.g., c-KIT) Kinase->Incubation Substrate Substrate Peptide Substrate->Incubation ATP [γ-³²P]ATP ATP->Incubation Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubation->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash to Remove Unincorporated ATP Spot_on_Membrane->Wash_Membrane Scintillation_Counting Quantify Radioactivity (Scintillation Counter) Wash_Membrane->Scintillation_Counting

Sources

The Strategic Utility of 2-Amino-6-bromothiazolo[5,4-b]pyridine: An In-depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount to the successful discovery of novel therapeutics. Among these, the thiazolo[5,4-b]pyridine core has emerged as a "privileged scaffold," owing to its remarkable versatility and prevalence in a multitude of biologically active agents. This guide provides an in-depth technical exploration of a particularly valuable derivative: 2-amino-6-bromothiazolo[5,4-b]pyridine. We will delve into its synthesis, chemical properties, and reactivity, with a strong emphasis on its application as a cornerstone for the development of next-generation kinase inhibitors and other targeted therapies. For the discerning researcher and drug development professional, a comprehensive understanding of this building block is not merely advantageous; it is essential.

Core Attributes of this compound

The unique arrangement of functionalities within this compound underpins its utility as a versatile building block in synthetic and medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling, reaction optimization, and incorporation into drug discovery pipelines.

PropertyValueSource
CAS Number 1160791-13-8[1]
Molecular Formula C₆H₄BrN₃S[1]
Molecular Weight 230.09 g/mol [1]
Appearance Light green to green solid[2]
Storage 2-8°C, protect from light, stored under nitrogen[2]
Spectroscopic Signature

While a publicly available, experimentally-derived high-resolution spectrum for this compound is not readily accessible, we can predict its key spectroscopic features based on the analysis of structurally similar compounds and foundational NMR principles. This predictive analysis serves as a valuable guide for reaction monitoring and structural confirmation.

Predicted ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to exhibit two distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the fused thiazole ring and the bromine atom will significantly influence their chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~8.2-8.4d~2.0-2.5
H-7~7.6-7.8d~2.0-2.5
NH₂~7.5 (broad s)bs-

Predicted ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum is anticipated to display six signals, corresponding to the six unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (bearing NH₂)~168-170
C-3a~115-117
C-5~145-147
C-6 (bearing Br)~118-120
C-7~135-137
C-7a~150-152

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in its utilization. A robust and scalable synthesis is paramount for its widespread application. The most common approach involves the cyclization of a suitably substituted aminopyridine.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points towards a 2-chloro-3-amino-5-bromopyridine precursor. This starting material possesses the necessary functionalities for the key thiazole ring formation step.

G This compound This compound Thiazole Ring Formation Thiazole Ring Formation This compound->Thiazole Ring Formation 2-Chloro-3-amino-5-bromopyridine 2-Chloro-3-amino-5-bromopyridine Thiazole Ring Formation->2-Chloro-3-amino-5-bromopyridine Potassium Thiocyanate Potassium Thiocyanate Thiazole Ring Formation->Potassium Thiocyanate

Figure 1: Retrosynthetic analysis of the target scaffold.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for a closely related isomer and a published synthesis of 6-substituted thiazolo[5,4-b]pyridines.[2][3]

Step 1: Thiocyanation and Cyclization

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq.) in a suitable solvent such as acetic acid or a polar aprotic solvent like DMF, add potassium thiocyanate (1.2-1.5 eq.).

  • The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Reactivity and Strategic Functionalization

The true power of this compound lies in its capacity for selective functionalization at two key positions: the C6-bromo position and the C2-amino group. This dual reactivity allows for the systematic construction of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the C6-position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[4][5] This reaction is instrumental for introducing aryl and heteroaryl moieties at the C6-position of the thiazolo[5,4-b]pyridine core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BuildingBlock This compound Product 2-Amino-6-aryl/heteroaryl-thiazolo[5,4-b]pyridine BuildingBlock->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product G cluster_scaffold Thiazolo[5,4-b]pyridine Core cluster_functionalization Key Functionalization Steps Scaffold This compound Buchwald Buchwald-Hartwig Amination (Introduction of substituted aniline at C6) Scaffold->Buchwald Acylation Acylation/Sulfonylation (Derivatization of C2-amino group) Buchwald->Acylation PotentKinaseInhibitor Potent c-KIT Kinase Inhibitor Acylation->PotentKinaseInhibitor

Sources

Methodological & Application

Application Note: Leveraging 2-Amino-6-bromothiazolo[5,4-b]pyridine for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Power of Privileged Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology, immunology, and neurology. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[1][2] These scaffolds serve as powerful starting points for developing libraries of targeted inhibitors, accelerating the discovery of new therapeutics.[3][4]

The thiazolo[5,4-b]pyridine core is one such privileged structure.[5][6] Its rigid, bicyclic nature and strategic placement of nitrogen and sulfur atoms allow it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[6][7] Specifically, the derivative 2-Amino-6-bromothiazolo[5,4-b]pyridine represents a versatile and highly valuable starting material for kinase inhibitor synthesis. The 2-amino group often serves as a crucial hinge-binding motif, while the bromine atom at the 6-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions.[7][8]

This application note provides a comprehensive guide for researchers, outlining the strategic use of this compound in a typical kinase inhibitor discovery campaign. We will detail a robust synthetic protocol, a primary biochemical screening assay, a secondary cellular validation assay, and the principles of hit-to-lead optimization.

Section 1: Synthesis of a Kinase-Targeted Library via Suzuki-Miyaura Coupling

The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This reaction allows for the efficient formation of a carbon-carbon bond, enabling the introduction of a wide array of aryl and heteroaryl fragments to probe the solvent-exposed regions of the kinase ATP-binding site.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start 2-Amino-6-bromothiazolo [5,4-b]pyridine ReactionVessel Combine Reactants in Solvent (e.g., Dioxane/H2O) Start->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Heating Heat under Inert Atmosphere (e.g., N2) ~80-100 °C ReactionVessel->Heating Suzuki-Miyaura Coupling Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification End Final Compound Library: 6-Aryl-thiazolo[5,4-b]pyridin-2-amine Purification->End

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The use of a biphasic solvent system is common for Suzuki couplings, with the aqueous phase containing the base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Primary Biochemical Screening for Kinase Inhibition

Once a library of derivatives is synthesized, the first step is to screen them against the target kinase(s) in a biochemical assay to determine their inhibitory activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12][13]

Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[14]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation KinaseReaction Kinase + Substrate + ATP + Test Compound Incubate1 Incubate at RT (e.g., 60 min) KinaseReaction->Incubate1 Result1 ADP Produced + ATP Remaining Incubate1->Result1 AddReagent1 Add ADP-Glo™ Reagent Result1->AddReagent1 Incubate2 Incubate at RT (40 min) AddReagent1->Incubate2 Result2 Only ADP Remains Incubate2->Result2 AddReagent2 Add Kinase Detection Reagent Result2->AddReagent2 Incubate3 Incubate at RT (30-60 min) AddReagent2->Incubate3 Result3 Luminescent Signal (Proportional to ADP) Incubate3->Result3 Readout Data Analysis (IC50 Calculation) Result3->Readout Measure on Luminometer

Detailed Protocol: IC₅₀ Determination using ADP-Glo™

Materials:

  • Target Kinase, Substrate (peptide or protein), and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[15]

  • Test compounds (dissolved in DMSO) and control inhibitor

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase and substrate in kinase buffer. Add this mix to the wells.

  • Initiate Reaction: Prepare a solution of ATP in kinase buffer (the concentration should be at or near the Km for the specific kinase). Add the ATP solution to all wells to start the reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP. Incubate at room temperature for 40 minutes.[15]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for signal generation. Incubate at room temperature for 30-60 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Section 3: Cellular Assay for Target Engagement and Potency

A potent compound in a biochemical assay must also demonstrate activity in a cellular context to be considered a viable lead.[16][17] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.[18] A common and effective method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot.[19][20]

Detailed Protocol: Western Blot for Phospho-Substrate Inhibition

This protocol assumes the target kinase is part of a well-defined signaling pathway (e.g., the MAPK/ERK pathway) and that a specific antibody against the phosphorylated downstream substrate is available.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test compound, control inhibitor, and DMSO vehicle

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[21]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[21]

  • Primary antibodies (one for the phospho-substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[19][21]

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Using BSA instead of milk is recommended for phospho-antibodies to reduce background, as milk contains the phosphoprotein casein.[20][21]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate. The intensity of the phospho-protein band relative to the total protein band provides a measure of target inhibition.

Section 4: Hit-to-Lead and Structure-Activity Relationship (SAR)

The data from the primary biochemical and secondary cellular assays are used to establish a Structure-Activity Relationship (SAR).[23][24] SAR analysis correlates the chemical modifications made to the this compound scaffold with the resulting biological activity.[25][26] This process is an iterative cycle of designing new compounds, synthesizing them, and testing them to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

G Design Design Analogs (Computational Modeling, SAR Insights) Synthesize Synthesize New Compounds Design->Synthesize Hypothesis Test Test in Assays (Biochemical & Cellular) Synthesize->Test New Molecules Analyze Analyze Data (Determine SAR) Test->Analyze Biological Data Analyze->Design New Insights

Example SAR Table

The table below illustrates a hypothetical SAR for a series of compounds based on the this compound scaffold, where different aryl groups (R) have been introduced at the 6-position via Suzuki coupling.

Compound IDR Group (at 6-position)Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)
Scaffold -Br>10,000>10,000
1a Phenyl8502,100
1b 4-Fluorophenyl4501,100
1c 4-Methoxyphenyl1,2003,500
1d 3-Pyridyl150400
1e 4-Aminomethylphenyl25 80

SAR Interpretation:

  • Phenyl (1a) vs. Scaffold: Introduction of a phenyl group confers moderate activity.

  • Fluorine (1b): Adding a small, electron-withdrawing group like fluorine improves potency, possibly through favorable interactions in a hydrophobic pocket.

  • Methoxy (1c): A bulkier, electron-donating group is detrimental to activity, suggesting a steric clash or unfavorable electronic interaction.

  • Pyridine (1d): A nitrogen atom in the aryl ring significantly improves potency, likely by forming an additional hydrogen bond with a residue in the active site.

  • Aminomethyl (1e): The addition of a basic amine group that can form a salt bridge with an acidic residue (e.g., Aspartate) leads to a substantial increase in both biochemical and cellular potency, identifying this as a promising lead for further optimization.

Conclusion

This compound is a highly effective and versatile starting material for the discovery of novel kinase inhibitors. Its privileged thiazolo[5,4-b]pyridine core provides a solid foundation for binding to the kinase hinge region, while the strategically placed bromine atom allows for the systematic exploration of chemical space through robust cross-coupling chemistry. By following a logical workflow of library synthesis, tiered screening in biochemical and cellular assays, and iterative SAR-driven optimization, research teams can efficiently progress from a starting scaffold to potent, cell-active lead compounds. This guide provides the fundamental protocols and strategic rationale to empower researchers in their kinase drug discovery programs.

References

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  • El-Gamal, M. I., et al. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 25(20), 4630.
  • Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 22(11), 5984.
  • Wnorowski, A., & Dąbrowska, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6931.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting Protocol. Retrieved from [Link]

  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 136.
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  • MDPI. (2024). Molecular Pharmacology at the Crossroads of Precision Medicine. Current Issues in Molecular Biology.
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  • Hieu, T. T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
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  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(6), e0157648.
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  • Royal Society of Chemistry. (2024).
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  • Pluczyk, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
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  • Deshmukh, S. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727.
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  • El-Naggar, A. M., et al. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 134, 106456.
  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), 14361-14382.

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Application Notes & Protocols for the Synthesis and Evaluation of Novel c-KIT Inhibitors from 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel c-KIT inhibitors based on a 2-Amino-6-bromothiazolo[5,4-b]pyridine scaffold. Recognizing the critical need to overcome acquired resistance to existing therapies, this document details robust synthetic protocols, in vitro characterization assays, and the underlying scientific rationale for each step. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and kinase inhibitor discovery.

Introduction: The Imperative for Next-Generation c-KIT Inhibitors

The proto-oncogene c-KIT, a receptor tyrosine kinase (RTK), is a pivotal regulator of cellular processes including proliferation, survival, and differentiation.[1][2] Dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), as well as acute myeloid leukemia (AML) and melanoma.[3][4]

While targeted therapies like imatinib have revolutionized the treatment of c-KIT-driven cancers, their long-term efficacy is frequently compromised by the emergence of secondary drug-resistance mutations.[5][6] This clinical challenge necessitates the discovery of novel inhibitors capable of targeting both wild-type and mutant forms of the kinase. The thiazolo[5,4-b]pyridine scaffold has emerged as a promising starting point for developing inhibitors against various kinases, demonstrating its versatility and potential for potent and selective inhibition.[7][8]

This guide provides detailed, field-proven protocols for the rational design, synthesis, and biological evaluation of novel c-KIT inhibitors, using this compound as a versatile and strategically functionalized starting material.

Part I: Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives

Scientific Rationale for Scaffold and Strategy

The this compound core is an ideal starting scaffold for library synthesis. The bromine atom at the C6 position is strategically placed for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties (R¹). The amino group at the C2 position serves as a handle for further derivatization, such as acylation, to introduce various substituents (R²) that can modulate potency, selectivity, and pharmacokinetic properties.[7][9] This dual-point modification strategy enables a systematic exploration of the structure-activity relationship (SAR).

A generalized synthetic workflow is presented below.

G A 2-Amino-6-bromothiazolo [5,4-b]pyridine B Suzuki Coupling (R¹-Boronic Acid, Pd Catalyst, Base) A->B Step 1 C 6-Aryl-thiazolo[5,4-b]pyridin-2-amine Intermediate B->C D Acylation / Derivatization (R²-COCl or other electrophile) C->D Step 2 E Final c-KIT Inhibitor (Library of Analogs) D->E F Purification & Characterization (Chromatography, NMR, MS) E->F

Caption: General Synthetic Workflow for c-KIT Inhibitors.

Protocol 1.1: Synthesis of the this compound Core

While this starting material is commercially available, this protocol is provided for completeness, adapted from established literature.[10] The synthesis involves the cyclization of a substituted pyridine precursor.

Causality: The reaction proceeds via an electrophilic substitution of bromine onto the electron-rich aminopyridine, followed by thiocyanate addition and intramolecular cyclization to form the stable thiazolopyridine ring system.

  • Materials: 6-Bromopyridin-3-amine, Potassium thiocyanate (KSCN), Acetic acid, Bromine (Br₂).

  • Procedure:

    • Dissolve potassium thiocyanate (5.0 eq.) in acetic acid (0.4 M) in a flask equipped with a dropping funnel and cool to -5 °C in an ice-salt bath.

    • Add 6-Bromopyridin-3-amine (1.0 eq.) portion-wise, maintaining the temperature below 0 °C.

    • Cool the mixture to -15 °C.

    • Slowly add a solution of bromine (1.3 eq.) in acetic acid (9.4 M) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • Collect the resulting precipitate by filtration.

    • To the filtrate, add ethyl acetate and water, then concentrate under reduced pressure.

    • Cool the residue in an ice bath to crystallize the product. Filter and wash with a cold 10% methanol in diethyl ether solution.

    • Dry the combined solids under vacuum to yield the product as a brown solid. Characterize via ¹H NMR and ESI-MS.[10]

Protocol 1.2: Suzuki Coupling for R¹ Group Installation

This protocol describes the palladium-catalyzed Suzuki coupling to introduce an aryl or heteroaryl group at the C6 position.

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond, regenerating the catalyst. The base is crucial for activating the boronic acid.

  • Materials: this compound, desired R¹-boronic acid (e.g., 3-(Trifluoromethyl)phenylboronic acid), Pd(dppf)Cl₂, Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a degassed solution of this compound (1.0 eq.) in a 3:1 mixture of 1,4-dioxane and water, add the R¹-boronic acid (1.5 eq.), Na₂CO₃ (3.0 eq.), and Pd(dppf)Cl₂ (0.1 eq.).

    • Purge the reaction vessel with argon or nitrogen for 10 minutes.

    • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 6-Aryl-thiazolo[5,4-b]pyridin-2-amine intermediate.

Protocol 1.3: Acylation of the C2-Amino Group for R² Installation

This protocol details the final derivatization step.

Causality: The nucleophilic C2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. Pyridine acts as a base to neutralize the HCl byproduct.

  • Materials: 6-Aryl-thiazolo[5,4-b]pyridin-2-amine intermediate, desired acyl chloride (e.g., Acetyl chloride, 1.2 eq.), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the 6-Aryl-thiazolo[5,4-b]pyridin-2-amine intermediate (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

    • Add pyridine (2.0 eq.) and cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Part II: Biological Evaluation of Novel c-KIT Inhibitors

The c-KIT Signaling Cascade: A Therapeutic Target

Upon binding its ligand, Stem Cell Factor (SCF), c-KIT dimerizes and autophosphorylates, triggering multiple downstream signaling cascades critical for cell growth and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][11] Constitutive activation of these pathways due to c-KIT mutations drives oncogenesis.[3] Effective inhibitors must block this initial phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binding & Dimerization PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS JAK JAK cKIT->JAK Inhibitor Novel Inhibitor Inhibitor->cKIT Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The c-KIT Signaling Pathway and Point of Inhibition.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency.

Causality: The inhibitor competes with ATP for binding to the c-KIT kinase domain. A potent inhibitor reduces kinase activity, resulting in less ADP production and a lower luminescent signal. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Materials: Recombinant human c-KIT enzyme (wild-type and/or mutant), appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay Kit (Promega), synthesized inhibitors, 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitors in DMSO.

    • In a 384-well plate, add kinase buffer, followed by 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add the recombinant c-KIT kinase solution to each well and incubate for 10 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at a concentration near the Kₘ for c-KIT).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression analysis.

Protocol 2.2: Cellular Antiproliferative Assay (MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

Causality: The inhibitor blocks the c-KIT signaling required for the proliferation and survival of c-KIT-dependent cancer cells. This leads to a reduction in the viable cell population, which is quantified by the decreased ability of mitochondrial dehydrogenases to convert MTT to a colored formazan product. The GI₅₀ value is the concentration that inhibits cell growth by 50%.

  • Materials: GIST-T1 or HMC-1.2 cells (c-KIT dependent), complete cell culture medium (e.g., RPMI-1640 + 10% FBS), synthesized inhibitors, MTT solution (5 mg/mL), DMSO, 96-well plates.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitors or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[13]

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate GI₅₀ values by plotting the percentage of growth inhibition against the log concentration of the inhibitor.

Data Summary and Structure-Activity Relationship (SAR) Insights

Systematic modification of the R¹ and R² positions on the thiazolo[5,4-b]pyridine scaffold allows for the development of a clear SAR. Based on published data, certain substitutions are known to be favorable for c-KIT inhibition.[7]

Compound IDR¹ Group (C6 Position)R² Group (C2 Position)c-KIT IC₅₀ (nM) [WT]GIST-T1 GI₅₀ (nM)
Imatinib --27021
Sunitinib --14043
Example 1 3-(Trifluoromethyl)phenyl-NH₂9870>10000
Example 2 3-(Trifluoromethyl)phenyl-NH-C(O)CH₃100115
Example 3 Phenyl-NH-C(O)CH₃15102500

Data in the table is illustrative, based on trends reported in the literature for this scaffold.[5][7][14]

Key SAR Insights:

  • R¹ Position: The introduction of a 3-(trifluoromethyl)phenyl group at the C6 position often significantly enhances inhibitory activity. This group is thought to fit well into a key hydrophobic pocket of the c-KIT kinase domain.[7]

  • R² Position: Derivatizing the C2-amino group is critical for potency. Converting the primary amine to a small amide, such as an acetamide, can dramatically improve both enzymatic and cellular activity compared to the unsubstituted amine.[7]

Conclusion

The this compound scaffold serves as an exceptional platform for the development of novel and potent c-KIT inhibitors. The synthetic routes are robust and amenable to library generation, allowing for a thorough exploration of the chemical space. The protocols detailed herein provide a validated workflow, from chemical synthesis to biological characterization, enabling the identification of lead compounds with the potential to overcome the significant clinical challenge of imatinib resistance in GIST and other c-KIT-driven cancers.

References

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Biomolecules & Biomedicine. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). [Link]

  • c-KIT signaling in cancer treatment. Current Pharmaceutical Design. [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences. [Link]

  • C-KIT signaling in cancer treatment. Semantic Scholar. [Link]

  • (PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. ResearchGate. [Link]

  • Discovery and optimization of natural-based nanomolar c-Kit inhibitors via in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Representative c-KIT inhibitors. ResearchGate. [Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). MDPI. [Link]

  • Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. [Link]

  • Structural activity relationship of newly designed thiazoloquinazolinones with reported anti-cancer agents. ResearchGate. [Link]

  • Molecular Profiling and Targeted Therapy for Advanced Non-Small Cell Lung Cancer, Thymic Malignancies, and Other Advanced Solid Tumors With Selected Molecular Abnormalities. ClinicalTrials.gov. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. JCO Precision Oncology. [Link]

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Application Notes and Protocols for 2-Amino-6-bromothiazolo[5,4-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiazolo[5,4-b]pyridines in Oncology

The thiazolo[5,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted cancer therapeutics. Its rigid, bicyclic nature and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for establishing critical interactions with biological targets. Among these, the 2-amino-6-bromothiazolo[5,4-b]pyridine core serves as a versatile starting point for the synthesis of a diverse library of derivatives. The bromine atom at the 6-position offers a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of the chemical space around the core structure to optimize potency and selectivity.

These derivatives have shown particular promise as inhibitors of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer. Notably, research has highlighted their potential as potent inhibitors of receptor tyrosine kinases like c-KIT and serine/threonine kinases such as Aurora kinases, both of which are implicated in the progression of various malignancies. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives in the context of cancer research.

I. Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. The following protocols provide a general framework for these syntheses.

Protocol 1: Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A common route involves the formation of a thiourea derivative followed by cyclization.

Materials:

  • 3-Amino-5-bromo-2-chloropyridine

  • Potassium thiocyanate

  • Solvent (e.g., ethanol, DMF)

  • Acid or base catalyst (as required)

Step-by-Step Procedure:

  • Thiourea Formation: To a solution of 3-amino-5-bromo-2-chloropyridine in a suitable solvent, add an equimolar amount of potassium thiocyanate.

  • Reaction: Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the thiourea formation, the reaction mixture is treated with a suitable cyclizing agent or subjected to conditions that promote intramolecular cyclization to form the thiazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: The specific reaction conditions (solvent, temperature, reaction time, and catalyst) may need to be optimized for optimal yield and purity.

Protocol 2: Derivatization at the 6-Position via Suzuki Coupling

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

II. Biological Evaluation of Anticancer Activity

A critical aspect of cancer drug discovery is the rigorous evaluation of the biological activity of newly synthesized compounds. The following are standard protocols for assessing the anticancer potential of this compound derivatives.

Protocol 3: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines of interest (e.g., GIST-T1, HMC1.2 for c-KIT inhibition studies)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[2][3][4]

Materials:

  • Recombinant human kinase (e.g., c-KIT, Aurora A)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ TR-FRET)

  • Microplate reader (luminescence or fluorescence)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable microplate (e.g., 384-well), add the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant kinase to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This step typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.[4]

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

III. Mechanism of Action Studies

Understanding the mechanism by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. This often involves investigating their impact on key signaling pathways.

Signaling Pathways Modulated by this compound Derivatives

c-KIT Signaling Pathway:

The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[5][6][7] Upon binding of its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and migration.[8][9] Derivatives of this compound have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutants.[10][11][12]

cKIT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS Activates PI3K PI3K cKIT->PI3K Activates SCF SCF Ligand SCF->cKIT Binds Derivative Thiazolo[5,4-b]pyridine Derivative Derivative->cKIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: c-KIT signaling pathway and its inhibition.

Aurora Kinase Signaling Pathway:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[13][14] Overexpression of Aurora kinases, particularly Aurora A and B, is common in many cancers and is associated with genomic instability and tumor progression.[15][16] They regulate centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[17] The 2-aminothiazole scaffold is a known pharmacophore for Aurora kinase inhibitors.

Aurora_Pathway cluster_mitosis Mitosis Derivative Thiazolo[5,4-b]pyridine Derivative AuroraA Aurora A Derivative->AuroraA Inhibits AuroraB Aurora B Derivative->AuroraB Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Inhibition leads to Spindle->Apoptosis Inhibition leads to Chromosome->Apoptosis Inhibition leads to Cytokinesis->Apoptosis Inhibition leads to

Caption: Aurora kinase signaling in mitosis and its inhibition.

IV. Data Presentation and Interpretation

The biological data obtained from the assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Representative this compound Derivatives

Compound IDR Group at 6-positionTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Derivative A 4-fluorophenylc-KIT15GIST-T10.5
Derivative B 3-methoxyphenylc-KIT25HMC1.20.8
Derivative C Pyridin-4-ylAurora A50HeLa1.2
Derivative D Thiophen-2-ylAurora B75A5492.5
Imatinib -c-KIT30GIST-T10.9
VX-680 -Aurora A/B5/10HeLa0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and experimental conditions.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. The protocols and application notes provided in this guide offer a framework for the synthesis, biological evaluation, and mechanistic investigation of this class of compounds.

Future research in this area should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship (SAR) studies, exploring their efficacy in in vivo cancer models, and elucidating their detailed mechanisms of action to identify potential biomarkers for patient selection. The ultimate goal is to translate these promising preclinical findings into effective and targeted therapies for cancer patients.

References

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (URL not available)
  • c-KIT signaling in cancer treatment. [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. [Link]

  • (PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. [Link]

  • c-KIT signaling in cancer treatment. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]

  • Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. [Link]

  • Aurora Kinase Signaling Pathway. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Aurora A kinase activation: Different means to different ends | Journal of Cell Biology. [Link]

  • In vitro kinase assay. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. [Link]

  • Kinase assays. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][5][7]Thiazine Derivatives. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Bibliographies: '2 amino thiazole / 2 amino -6 methyl Pyridine'. [Link]

Sources

protocol for Suzuki coupling with 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4] The thiazolo[5,4-b]pyridine core, present in our substrate of interest, is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.

However, the successful coupling of substrates like this compound is not without its challenges. The presence of an electron-rich amino group and multiple basic nitrogen atoms within the heterocyclic system can lead to catalyst inhibition or deactivation, complicating the reaction.[5] The lone pairs on these nitrogen atoms can coordinate strongly to the palladium center, sequestering the catalyst from the intended catalytic cycle. Therefore, a carefully optimized protocol is not merely a suggestion but a requirement for achieving high yields and purity.

This guide provides a detailed protocol for the Suzuki coupling of this compound, grounded in mechanistic principles and field-proven strategies to overcome the inherent challenges of this substrate class.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle powered by a palladium catalyst. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This changes the oxidation state of palladium from Pd(0) to Pd(II).

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This crucial step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product ArBr 2-Amino-6-bromo- thiazolo[5,4-b]pyridine (Ar-Br) ArBr->OxAdd ArBOH Aryl Boronic Acid + Base [Ar'-B(OH)₃]⁻ ArBOH->Trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling

This protocol is designed to be a robust starting point. Researchers should note that optimization may be necessary for different boronic acid coupling partners.

I. Materials and Reagents
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2 - 1.5 eq)

  • Palladium Source: Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)

  • Solvent: Anhydrous, Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Work-up: Ethyl Acetate, Brine, Anhydrous Sodium or Magnesium Sulfate

  • Purification: Silica Gel for Column Chromatography

II. Equipment
  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

III. Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[8] The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. A typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial here. It accelerates the rate-limiting oxidative addition step and stabilizes the palladium catalyst, preventing decomposition and mitigating inhibition from the substrate's amino and pyridine groups.[4][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]

Summary of Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)SPhos is a bulky, electron-rich ligand effective for challenging heteroaromatic substrates, promoting oxidative addition and preventing catalyst poisoning.[4][5]
Base K₃PO₄ (3 eq)An effective base for activating the boronic acid without being overly harsh on sensitive functional groups.[4][9]
Solvent 1,4-Dioxane / H₂O (5:1 to 10:1)A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for dissolving the base.[4][10]
Temperature 100 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and degradation of the active Pd(0) catalyst.[6][8]
Typical Yield 70 - 90%Based on literature for structurally similar aminopyridine and benzothiazole substrates.[4][9] Yield is highly dependent on the specific boronic acid used.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Poor quality palladium source or ligand; insufficient degassing.Ensure rigorous inert atmosphere technique.[8][11] Consider using a pre-formed catalyst like SPhos Pd G3 to ensure a reliable source of active Pd(0).
Catalyst Poisoning: The amino or pyridine nitrogen is inhibiting the palladium center.Switch to a more sterically hindered and electron-rich ligand (e.g., XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) based catalyst (e.g., PEPPSI-IPr), which are often more resistant to poisoning.[5][12]
Poor Boronic Acid Quality: Decomposition or hydrolysis of the boronic acid.Use fresh, high-purity boronic acid. For particularly unstable partners, consider using the corresponding boronic acid pinacol ester or potassium trifluoroborate salt, which exhibit greater stability.[11][13]
Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Leads to oxidative homocoupling.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[6][8]
Slow Transmetalation: Allows side reactions to occur.Ensure the base is sufficiently strong and soluble. Screen other bases like Cs₂CO₃ or K₂CO₃.
Product is Difficult to Purify Residual Palladium: Catalyst byproducts co-elute with the product.Pass the crude product through a plug of silica with a strong eluent before full chromatography. Consider using a palladium scavenger resin during work-up.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem.
  • (PDF)
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Public
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central.
  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchG
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

Sources

The Strategic Application of 2-Amino-6-bromothiazolo[5,4-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among these, heterocyclic compounds form the bedrock of many therapeutic agents. The thiazolo[5,4-b]pyridine core, a fused heteroaromatic system, has emerged as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Specifically, 2-Amino-6-bromothiazolo[5,4-b]pyridine represents a strategically vital building block for medicinal chemists. Its unique arrangement of a hinge-binding 2-amino group, a fused thiazole ring, and a reactive bromine handle at the 6-position provides a versatile platform for the synthesis of targeted therapeutics, particularly in oncology.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the synthesis of this key intermediate, provides detailed protocols for its derivatization via modern cross-coupling reactions, and presents a case study on its application in the development of potent kinase inhibitors.

Significance in Medicinal Chemistry: A Kinase-Centric Building Block

The thiazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases, enzymes that regulate cellular signaling pathways, are often dysregulated in diseases like cancer, making them prime therapeutic targets. The structural features of this compound are exquisitely suited for this purpose:

  • The 2-Amino Group: This moiety frequently acts as a crucial hydrogen bond donor, anchoring the molecule to the "hinge region" of the ATP-binding pocket of many kinases. This interaction is a hallmark of numerous potent kinase inhibitors.

  • The Fused Ring System: The planar, aromatic nature of the thiazolo[5,4-b]pyridine core allows for favorable stacking interactions within the ATP-binding site.

  • The 6-Bromo Position: The bromine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been investigated as inhibitors of several key oncogenic kinases, including c-KIT, RAF, VEGFR2, PI3K, and ITK.[1] The ability to functionalize the 6-position allows for the extension of the molecule into different regions of the kinase active site, thereby modulating the inhibitor's profile.[1]

Synthesis of the Core Scaffold

The starting material, this compound, can be synthesized from commercially available precursors. A common and effective method involves the cyclization of a substituted aminopyridine.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from 6-Bromopyridin-3-amine.

Reaction Scheme:

Synthesis_of_this compound cluster_0 Reaction cluster_1 Starting Material cluster_2 Product 6-Bromopyridin-3-amine KSCN_Br2 1. KSCN, Acetic Acid 2. Br2, Acetic Acid 6-Bromopyridin-3-amine->KSCN_Br2 Product KSCN_Br2->Product SM_label 6-Bromopyridin-3-amine P_label This compound

Caption: Synthesis of the target scaffold.

Materials:

  • 6-Bromopyridin-3-amine

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure: [2]

  • To a solution of potassium thiocyanate (5.0 equivalents) in acetic acid (0.4 M), add 6-Bromopyridin-3-amine (1.0 equivalent) portion-wise at -5 °C.

  • Cool the reaction mixture to -15 °C.

  • Slowly add a solution of bromine (1.3 equivalents) in acetic acid dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Collect the resulting precipitate by filtration.

  • To the filtrate, add ethyl acetate and water, then concentrate under reduced pressure.

  • Cool the residue in an ice bath to induce further precipitation, filter, and wash the solid with a cold 10% solution of methanol in diethyl ether.

  • Combine the filtrates, concentrate, and crystallize again from an ice bath to obtain a second crop of the product.

  • Dry the combined solids under vacuum to yield this compound as a brown solid (typical yield: ~77%). The product can often be used in subsequent steps without further purification.[2]

Derivatization via Cross-Coupling Reactions

The true utility of this compound lies in its capacity for diversification at the 6-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for this purpose.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids with the scaffold, enabling the formation of C-C bonds.[3]

Suzuki_Coupling_Workflow Setup Reaction Setup (Scaffold, Boronic Acid, Base, Catalyst, Ligand) Inert Inert Atmosphere (Evacuate/Backfill with N2 or Ar) Setup->Inert Solvent Add Anhydrous Solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat and Stir (80-120 °C, 2-24 h) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Work-up (Cool, Dilute, Wash) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Quantification Incubate Incubate Kinase with Inhibitor (Compound 6r) Initiate Initiate Reaction (Add Substrate & [γ-³²P]ATP) Incubate->Initiate Stop Stop Reaction (e.g., add acid) Initiate->Stop Separate Separate Labeled Substrate from free [γ-³²P]ATP Stop->Separate Quantify Quantify Radioactivity (Scintillation Counter) Separate->Quantify Calculate Calculate IC50 Quantify->Calculate

Sources

Application Note: A Strategic Guide to Assay Development for 2-Amino-6-bromothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold

The 2-aminothiazole and aminopyridine moieties are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The fused 2-Amino-6-bromothiazolo[5,4-b]pyridine scaffold represents a promising frontier for the development of novel therapeutics, particularly as modulators of critical cellular signaling pathways. Many derivatives of these core structures have been identified as potent protein kinase inhibitors, making this enzyme class a primary focus for assay development.[4][5]

The journey from a newly synthesized derivative to a viable drug candidate is underpinned by a robust and logical screening funnel. The success of this journey depends entirely on the quality and relevance of the assays used to characterize the compound's biological activity. Inadequate validation or a poorly designed screening strategy is a leading cause of failure in later clinical trials.[6]

This guide provides a comprehensive, field-proven framework for developing a multi-tiered assay cascade. It is designed to guide researchers in systematically evaluating this compound derivatives, from initial high-throughput screening (HTS) to detailed mechanistic validation in a cellular context. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Assay Cascade: A Multi-Tiered Strategy for Compound Characterization

A tiered approach is the most efficient method to triage large numbers of compounds, ensuring that resources are focused on the most promising candidates. This strategy begins with broad, high-throughput biochemical assays to identify "hits," followed by more physiologically relevant cell-based assays to confirm activity and assess cytotoxicity, and culminates in target engagement assays to provide definitive evidence of the mechanism of action.[7][8]

Assay_Cascade cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action cluster_3 Outcome HTS High-Throughput Screening (HTS) (e.g., Kinase Activity Assay) IC50_Biochem Biochemical IC50 Determination HTS->IC50_Biochem Primary Hits Cell_Viability Cell Viability / Proliferation Assay IC50_Biochem->Cell_Viability Confirmed Hits Pathway_Assay Pathway Modulation Assay (e.g., Phospho-Protein Western Blot) Cell_Viability->Pathway_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Pathway_Assay->Target_Engagement Cell-Active Hits Lead_Candidate Validated Lead Candidate Target_Engagement->Lead_Candidate Mechanistically Validated Hits

Figure 1: The tiered assay cascade for compound validation.

Tier 1: Biochemical Assays for High-Throughput Screening

Principle: Biochemical assays utilize purified biological components (e.g., enzymes, receptors) in a cell-free environment to directly measure a compound's effect on its molecular target.[6] Their simplicity, reproducibility, and scalability make them ideal for the primary screening of large compound libraries in a high-throughput format.[9][10]

Focus — Kinase Inhibition: Given that many aminothiazole and aminopyridine derivatives target protein kinases, we will focus on a kinase activity assay.[5] A common method measures the amount of ATP consumed or ADP produced during the phosphorylation reaction.[11]

Protocol: Development of a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed to measure kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction, followed by the addition of a reagent to deplete the remaining ATP, and finally, the conversion of ADP to ATP, which is detected via a luciferase-luciferin reaction.[12] This format is highly sensitive and less prone to interference from fluorescent compounds.

Step 1: Enzyme and Substrate Titration

  • Causality: Before screening for inhibitors, the optimal concentrations of enzyme and substrate must be determined. The goal is to use the lowest enzyme concentration that gives a robust signal, ensuring the assay is sensitive to inhibitors and conserves valuable reagents. The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) to allow for the detection of both competitive and non-competitive inhibitors.[12][13]

Methodology:

  • Prepare a series of kinase dilutions in assay buffer.

  • Prepare a series of substrate and ATP dilutions. For kinase assays, the concentration of ATP should also be optimized, ideally at its Km value.

  • In a multi-well plate (e.g., 384-well), combine the kinase, substrate, and ATP.

  • Incubate at the optimal temperature (e.g., 30°C) for a time determined by a reaction time course study to ensure the reaction is in the linear phase.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

  • Read luminescence on a plate reader.

  • Select the enzyme and substrate concentrations that yield a strong signal (e.g., 10-20 fold over background) while remaining in the linear range of the reaction.

Step 2: Assay Validation for HTS

  • Causality: The Z-factor (Z') is a statistical parameter that determines the quality and suitability of an assay for HTS. A Z' value between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it reliable for screening.[9]

Methodology:

  • Prepare two sets of wells in a plate:

    • Maximum Signal (Negative Control): Kinase + Substrate + ATP + Vehicle (e.g., DMSO).

    • Minimum Signal (Positive Control): Kinase + Substrate + ATP + a known potent inhibitor.

  • Run the assay as described above.

  • Calculate the Z' factor using the formula:

    • Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

    • Where SD is the standard deviation and Mean is the average signal.

ParameterValueInterpretation
Mean Maximum Signal250,000 RLUStrong signal from active enzyme.
Mean Minimum Signal15,000 RLUEffective inhibition by control compound.
SD Maximum Signal12,500 RLULow variability in negative controls.
SD Minimum Signal2,000 RLULow variability in positive controls.
Calculated Z' Factor 0.81 Excellent assay suitable for HTS.
Table 1: Example data for Z' factor calculation.

Tier 2: Cell-Based Assays for Physiological Relevance

Principle: After identifying hits in a biochemical screen, it is crucial to confirm their activity in a living system.[14] Cell-based assays provide a more biologically relevant context, accounting for critical drug-like properties such as cell permeability, metabolic stability, and engagement with the target in its native environment.[7][15][16]

Protocol 1: Anti-Proliferation / Cytotoxicity Assay (e.g., CellTiter-Glo®)
  • Causality: This assay provides a foundational assessment of a compound's overall effect on cell health and growth. For cancer-targeted compounds, a reduction in cell proliferation is the desired outcome. The assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[17]

Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96- or 384-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., from 100 µM to 1 nM). Add the compounds to the cells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Lysis and Luminescence: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the luminescent signal against the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2: Target Pathway Modulation Assay (Western Blot)
  • Causality: While an anti-proliferation assay shows a phenotypic effect, it does not confirm the mechanism. This assay directly interrogates the target pathway to verify that the compound inhibits the kinase's activity within the cell. This is typically measured by a decrease in the phosphorylation of a known downstream substrate of the target kinase.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase Activates Substrate Downstream Substrate (e.g., ERK) TargetKinase->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor->TargetKinase

Figure 2: A generic kinase signaling pathway targeted by an inhibitor.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if required by the pathway) and then stimulate them with an appropriate growth factor to activate the target kinase pathway. Treat cells with various concentrations of the compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for both the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and the total amount of the substrate (e.g., anti-total-ERK). The total protein serves as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal.

Tier 3: Target Engagement Assays for Mechanistic Validation

Principle: The ultimate confirmation of a compound's mechanism of action is to demonstrate that it physically binds to its intended target protein within the complex environment of a living cell.[18][19] Target engagement assays are critical for distinguishing on-target from off-target effects and are a cornerstone of a successful drug discovery campaign.[20]

Focus — Cellular Thermal Shift Assay (CETSA®):

  • Causality: CETSA is a powerful, label-free method for assessing target engagement.[21] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[20][22]

CETSA_Workflow Treat 1. Treat intact cells with Vehicle or Compound Heat 2. Heat cell suspensions across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble (non-denatured) proteins from precipitated (denatured) proteins Heat->Lyse Analyze 4. Analyze soluble fraction by Western Blot for the target protein Lyse->Analyze

Figure 3: The experimental workflow for a CETSA experiment.

Methodology:

  • Cell Treatment: Culture cells to confluency. Treat one batch of cells with the vehicle (DMSO) and another with a saturating concentration of the test compound. Incubate to allow for cell entry and target binding.

  • Heating: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.

  • Lysis and Centrifugation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze these samples by Western blot using an antibody specific for the target protein.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized and remain in the soluble fraction at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Temperature (°C)Soluble Target (Vehicle)Soluble Target (Compound)Interpretation
48100%100%No denaturation.
5285%98%Onset of denaturation in vehicle.
5651%92%Significant denaturation in vehicle.
6015%75%Peak thermal shift observed.
64<5%45%Compound-bound protein denaturing.
Table 2: Example CETSA data showing ligand-induced thermal stabilization.

Conclusion

The development of novel therapeutics from the this compound scaffold requires a rigorous, systematic, and scientifically sound evaluation process. The multi-tiered assay cascade presented here provides a robust framework for this endeavor. By progressing from high-throughput biochemical screens to physiologically relevant cellular assays and finally to definitive target engagement studies, researchers can build a comprehensive understanding of their compounds' activity and mechanism. This strategic approach minimizes the risk of late-stage failures, maximizes the potential for success, and accelerates the journey from a promising chemical entity to a life-changing medicine.

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Application Notes & Protocols: 2-Amino-6-bromothiazolo[5,4-b]pyridine as a Template for Pan-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing the 2-amino-6-bromothiazolo[5,4-b]pyridine scaffold as a foundational template for the discovery and development of pan-Src family kinase (SFK) inhibitors. We delve into the rationale behind selecting this chemical starting point, provide a detailed synthesis protocol, explore critical structure-activity relationships (SAR), and offer robust, step-by-step protocols for in vitro and cellular assays to characterize novel inhibitor candidates. The methodologies are designed to be self-validating, incorporating insights to ensure experimental integrity and reproducibility.

Introduction: Targeting the Src Kinase Family

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular signal transduction pathways.[1][2] These pathways govern fundamental processes including cell proliferation, survival, migration, and adhesion.[1][3] Consequently, the aberrant activation or overexpression of SFKs is a common feature in numerous human cancers, where it often correlates with malignant progression and poor patient outcomes.[1][2][4] This central role in oncogenesis makes the SFK family a compelling target for therapeutic intervention.

The 2-aminothiazole moiety is a well-established "privileged scaffold" in kinase inhibitor design, most notably forming the core of the FDA-approved drug Dasatinib, a potent pan-Src inhibitor.[5][6][7] The fused thiazolo[5,4-b]pyridine system, specifically the 2-amino-6-bromo derivative, offers a synthetically tractable and strategically functionalized template. Its nitrogen atoms are positioned to form crucial hydrogen-bond interactions within the ATP-binding hinge region of the kinase, providing a strong anchor for inhibitor binding.[7][8] The bromine atom at the 6-position serves as a versatile chemical handle for further library development through cross-coupling reactions, enabling systematic exploration of the inhibitor's structure-activity relationship (SAR).

The this compound Scaffold

Rationale for Use as a Template

The selection of this scaffold is underpinned by several key factors:

  • Hinge-Binding Motif: The 2-aminopyridine portion of the molecule mimics the adenine group of ATP, forming one or more canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

  • Synthetic Accessibility: The scaffold can be synthesized in high yield from commercially available starting materials, making it an economical and efficient starting point for a drug discovery program.[9]

  • Vector for SAR Exploration: The bromine atom at the 6-position is an ideal functional group for introducing diversity. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries to probe the solvent-exposed region of the ATP-binding pocket and optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold

The following protocol describes the synthesis of this compound from 6-bromopyridin-3-amine.[9]

Protocol 1: Synthesis of this compound

Materials:

  • 6-Bromopyridin-3-amine

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve potassium thiocyanate (5.0 eq.) in acetic acid (0.4 M).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Add 6-bromopyridin-3-amine (1.0 eq.) portion-wise, maintaining the temperature.

  • Further cool the reaction mixture to -15 °C.

  • Prepare a solution of bromine (1.3 eq.) in acetic acid (9.4 M). Slowly add this solution dropwise to the reaction mixture using a dropping funnel. Causality Note: This two-step electrophilic substitution (thiocyanation followed by cyclization) is temperature-sensitive. Slow addition of bromine at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • A precipitate will form. Collect this solid by vacuum filtration.

  • To the filtrate, add ethyl acetate and water, then concentrate under reduced pressure to remove a portion of the solvent.

  • Cool the remaining residue in an ice bath to induce further precipitation of the product.

  • Filter the solid, washing it with a cold 10% solution of methanol in diethyl ether.

  • Combine all solid products and dry under a vacuum to yield this compound as a brown solid.[9] The product can typically be used in the next step without further purification.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation A 6-Bromopyridin-3-amine D 1. Thiocyanation (-15 °C to RT, 12h) A->D B KSCN in Acetic Acid B->D C Br2 in Acetic Acid C->D E 2. Cyclization F Filtration D->F G Precipitation & Wash F->G H Final Product: 2-Amino-6-bromothiazolo [5,4-b]pyridine G->H

Caption: Synthesis workflow for the core scaffold.

Structure-Activity Relationship (SAR) Insights

Once the core scaffold is synthesized, subsequent modifications are crucial for optimizing inhibitory activity. SAR studies on the related 2-aminothiazole class, including Dasatinib, provide a valuable roadmap.[5][6]

  • Position 2 (Amino Group): This group is critical for hinge binding. It is typically acylated or coupled with another heterocyclic system to extend into the ATP binding site. For Dasatinib, this position is linked to a hydroxypiperazinyl-methyl-pyrimidine moiety, which significantly enhances potency.[5]

  • Position 5 (Thiazole Ring): Modifications at this position can influence selectivity and potency. In many aminothiazole inhibitors, a carboxamide group is installed here, which can form additional hydrogen bonds and interact with the solvent front.[10] For example, an N-(2-chloro-6-methylphenyl) carboxamide at this position is a key feature of Dasatinib.

  • Position 6 (Pyridine Ring): As noted, the bromo group is a placeholder for diversification. Introducing aryl or heteroaryl groups via Suzuki coupling can probe a hydrophobic pocket. Adding solubilizing groups, such as those containing piperazine, can improve the compound's physicochemical properties.

The goal is to achieve pan-Src inhibition, meaning potent activity against multiple members of the Src family (e.g., Src, Lck, Fyn, Yes).

G scaffold N2_amino Position 2 (Amino Group) - Critical for Hinge Binding - Couple with heterocycles scaffold->N2_amino C5_thiazole Position 5 (Thiazole) - Modulates potency/selectivity - Carboxamides are common scaffold->C5_thiazole C6_pyridine Position 6 (Bromo) - Vector for diversification - Suzuki coupling for aryl groups scaffold->C6_pyridine

Caption: Key positions for SAR on the scaffold.

Table 1: Representative Quantitative Data for Aminothiazole-based Src Inhibitors

Inhibitor Target Kinase IC₅₀ (nM) Assay Conditions Reference
Dasatinib c-Src 0.8 1 mM ATP, Recombinant human c-Src [3]
Saracatinib c-Src 2.7 10 µM ATP [3]
Bosutinib c-Src 1.2 Autophosphorylation assay [3]
Compound 12m* Lck 0.6 Biochemical Assay [5][6]
Compound 12m* c-Src 0.8 Biochemical Assay [5][6]

Note: Compound 12m is a close analog of Dasatinib from the same chemical series.

Application Protocols

Protocol 2: In Vitro Pan-Src Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a robust, luminescence-based assay to determine the IC₅₀ value of a test compound against various SFKs. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11]

Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.

Materials:

  • Recombinant human Src family kinases (e.g., c-Src, Lck, Fyn)

  • Src Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like KVEKIGEGTYGVVYK)[3][12]

  • Test compounds dissolved in DMSO (10 mM stock)

  • Dasatinib or Saracatinib as a positive control inhibitor[13]

  • ATP (ultra-pure)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds and the reference inhibitor in the assay buffer. A typical starting concentration range is 10 µM to 0.1 nM. Add a small volume (e.g., 1 µL) to the wells of the assay plate.[11] Include "no inhibitor" (solvent control) and "no enzyme" (background) controls.

  • Enzyme Addition: Dilute the Src kinase to the desired working concentration in kinase buffer. Add 2 µL of the diluted enzyme to all wells except the "no enzyme" background controls.

  • Initiate Reaction: Prepare a substrate/ATP mix in kinase buffer. A typical final concentration is 10-50 µM ATP and an appropriate concentration of peptide substrate.[11][12] Add 2 µL of this mix to all wells to start the reaction. Causality Note: The ATP concentration should be near the Michaelis constant (Km) of the kinase for ATP to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity) and the highest concentration of the reference inhibitor (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G A 1. Plate Compounds (Test & Control Inhibitors) B 2. Add Src Kinase A->B C 3. Add Substrate/ATP Mix (Initiate Reaction) B->C D 4. Incubate (60 min @ RT) C->D E 5. Add ADP-Glo™ Reagent (Deplete ATP, 40 min) D->E F 6. Add Kinase Detection Reagent (Signal Generation, 30 min) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for the in vitro kinase assay.
Protocol 3: Cellular Assay for Src Inhibition (Western Blot)

This protocol assesses the ability of a test compound to inhibit Src kinase activity within a living cell by measuring the phosphorylation status of Src itself at its activation loop tyrosine (Tyr416 for c-Src).

Principle: Active Src kinase autophosphorylates Tyr416. An effective inhibitor will prevent this, leading to a measurable decrease in the phospho-Src (p-Src) signal relative to the total amount of Src protein.

Materials:

  • Cancer cell line with high basal Src activity (e.g., SNU-216 gastric cancer cells)[4]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound and reference inhibitor (e.g., Saracatinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src

  • Loading control antibody: anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using the BCA assay. Causality Note: Equal protein loading is essential for accurately comparing phosphorylation levels between samples.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4 °C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize the p-Src signal, the membrane can be stripped of antibodies and reprobed for total Src and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Src to total Src for each treatment condition. A dose-dependent decrease in this ratio indicates cellular target engagement and inhibition.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Src Inhibitor 3.
  • BenchChem. (2025).
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • Get-A-Head. (n.d.). Development of a highly selective c-Src kinase inhibitor. PMC - PubMed Central. [Link]

  • Kim, H. P., et al. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • AACR Journals. (2014). Evaluation of Src as a therapeutic target and development of biomarkers of Src inhibitor in cancer. [Link]

  • Fallacara, A. L., et al. (n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PMC - NIH. [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

  • Fry, D. W., et al. (2001). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed. [Link]

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Application Notes & Protocols: Strategic Functionalization at the 6-Position of the Thiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine scaffold is a prominent[1][2]-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[3] Regarded as a "privileged structure," its unique electronic and steric properties make it a versatile core for designing a wide array of biologically active molecules.[3][4] Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, receptor antagonists, and anticancer agents, among others.[1][3]

Historically, synthetic efforts often focused on modifying the 2- and 5-positions of the thiazolo[5,4-b]pyridine ring system. However, recent breakthroughs have underscored the critical role of functionalization at the 6-position of the pyridine ring. This specific modification has proven instrumental in the development of novel kinase inhibitors, particularly for targeting drug-resistant cancer mutations.[5][6] For researchers and drug development professionals, mastering the selective and efficient introduction of diverse functionalities at this position is paramount for advancing structure-activity relationship (SAR) studies and discovering next-generation therapeutics.[5][6]

This guide provides an in-depth overview of key synthetic strategies, field-proven insights, and detailed experimental protocols for the successful functionalization of the thiazolo[5,4-b]pyridine scaffold at the 6-position.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions — The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely adopted methods for installing carbon-based substituents onto the 6-position of the thiazolo[5,4-b]pyridine core. These reactions typically begin with a 6-halo-substituted scaffold (most commonly 6-bromo) and couple it with a suitable organometallic reagent.

Causality and Mechanism:

The success of these reactions hinges on the catalytic cycle of palladium, which facilitates the formation of a new carbon-carbon bond between two sp²-hybridized centers. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of ligand is crucial, as electron-rich and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, especially for less reactive substrates.

Key Methodology: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organohalide, is exceptionally versatile due to the stability, commercial availability, and low toxicity of the boron reagents.[7] It has been successfully employed to introduce aryl and heteroaryl moieties at the 6-position, a critical step in the synthesis of novel c-KIT inhibitors designed to overcome imatinib resistance.[5][6]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ThiazoloPy_Br 6-Bromo-Thiazolo[5,4-b]pyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) ThiazoloPy_Br->Catalyst + BoronicAcid R-B(OR)₂ (Aryl/Heteroaryl Boronic Acid/Ester) BoronicAcid->Catalyst + Product 6-Aryl-Thiazolo[5,4-b]pyridine Catalyst->Product Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Catalyst SNAr_Mechanism Reactant 6-Halo-Thiazolo[5,4-b]pyridine + Nu⁻ Intermediate Meisenheimer Complex (Non-aromatic intermediate) Reactant->Intermediate Step 1: Addition (Rate-determining) Product 6-Nu-Thiazolo[5,4-b]pyridine + Halo⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNA_r_.

Pillar 3: Functional Group Interconversion — Expanding Molecular Diversity

Once an initial functional group has been installed at the 6-position, it can serve as a handle for further chemical transformations. This strategy, known as functional group interconversion (FGI), is a cornerstone of medicinal chemistry for rapidly generating a library of analogs from a common intermediate. [6]

Key Methodology: Palladium-Catalyzed Carbonylation

A powerful example of FGI is the conversion of a 6-bromo substituent to a carboxylic acid or ester via palladium-catalyzed carbonylation. This reaction involves treating the 6-bromo-thiazolo[5,4-b]pyridine intermediate with carbon monoxide (CO) gas in the presence of a palladium catalyst and an alcohol (to form an ester) or water (to form a carboxylic acid). The resulting carboxylate group is a versatile building block for subsequent amide couplings or other modifications. [6]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for key transformations.

Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation

This protocol is adapted from methodologies used in the synthesis of novel c-KIT inhibitors. [5][6] Objective: To couple a 6-bromo-2-amino-thiazolo[5,4-b]pyridine intermediate with an arylboronic acid pinacol ester.

Materials & Reagents:

  • 6-Bromo-2-(Boc-amino)thiazolo[5,4-b]pyridine (1.0 eq)

  • Arylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Protocol1_Workflow A 1. Combine Reactants B 2. Degas Mixture A->B 6-Bromo scaffold, Boronic ester, K₂CO₃, Dioxane/H₂O C 3. Add Catalyst B->C Bubble N₂/Ar for 15-20 min D 4. Heat Reaction C->D Add Pd(dppf)Cl₂ under N₂ E 5. Monitor & Work-up D->E Heat to 80-100 °C for 4-12 h F Purify via flash column chromatography E->F TLC monitoring; Cool, dilute, extract with EtOAc

Caption: Step-by-step workflow for the C6 Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 6-bromo-2-(Boc-amino)thiazolo[5,4-b]pyridine (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Equip the flask with a condenser and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-substituted product.

Protocol 2: Palladium-Catalyzed Carbonylation for C6-Carboxylation

This protocol describes the synthesis of a key carboxylic acid intermediate. [6] Objective: To convert a 6-bromo-thiazolo[5,4-b]pyridine into its corresponding methyl ester at the 6-position.

Materials & Reagents:

  • 6-Bromothiazolo[5,4-b]pyridine (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Methanol (MeOH) (solvent)

  • Dimethylformamide (DMF) (co-solvent)

  • Carbon Monoxide (CO) gas (balloon or cylinder)

  • Autoclave or high-pressure reaction vessel (recommended)

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask, add the 6-bromothiazolo[5,4-b]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.10 eq).

  • Solvent and Base: Add a mixture of methanol and DMF, followed by triethylamine (2.5 eq).

  • Inerting and CO Purge: Seal the vessel and purge several times with an inert gas (N₂ or Ar), followed by several purges with carbon monoxide gas.

  • Reaction: Pressurize the vessel with CO (typically 50-100 psi, or use a CO balloon for atmospheric pressure) and heat to 70-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling and carefully venting the CO gas in a fume hood, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the methyl thiazolo[5,4-b]pyridine-6-carboxylate.

Data Summary and Comparison of Methods

Methodology Starting Material Key Reagents Typical Scope Advantages Considerations
Suzuki-Miyaura Coupling 6-Halothiazolo[5,4-b]pyridineBoronic acid/ester, Pd catalyst, BaseAryls, HeteroarylsHigh functional group tolerance, reliable, broad substrate scope.Requires pre-functionalization (halogenation); potential for boron-containing impurities.
Nucleophilic Aromatic Substitution (SNA_r_) 6-Halothiazolo[5,4-b]pyridineStrong nucleophiles (amines, alkoxides)N, O, S-based nucleophilesOften metal-free, straightforward procedure for heteroatom introduction.Limited to electron-withdrawing systems; requires strong nucleophiles.
Palladium-Catalyzed Carbonylation 6-Halothiazolo[5,4-b]pyridineCO gas, Pd catalyst, Alcohol/H₂OCarboxylic acids, EstersCreates a versatile carboxylic acid handle for further derivatization.Requires handling of toxic CO gas and often specialized pressure equipment.

Conclusion and Future Perspectives

The functionalization of the 6-position of the thiazolo[5,4-b]pyridine scaffold is a critical endeavor in modern drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the gold standard for installing diverse carbon-based substituents with high efficiency and predictability. Complementary methods like nucleophilic aromatic substitution and functional group interconversions provide essential pathways for introducing heteroatoms and versatile chemical handles.

Looking ahead, the development of direct C-H activation strategies at the 6-position represents a promising frontier. [8]Such methods could obviate the need for pre-halogenation of the scaffold, leading to more atom-economical and environmentally benign synthetic routes. As researchers continue to build libraries of novel compounds for biological screening, a deep understanding of these core synthetic methodologies is indispensable for success.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
  • Thiazolo[5,4-b]pyridine-6-carboxylic Acid | CAS 1256804-25-7. Benchchem.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. PHARMACIA.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • nucleophilic arom
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Nucleophilic Arom

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Amino-6-bromothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 2-Amino-6-bromothiazolo[5,4-b]pyridine analogs. We will explore the causal relationships behind experimental design, from analog synthesis to biological evaluation, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this promising scaffold for therapeutic applications.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine core is structurally analogous to purine, a fundamental building block of life, which allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets.[2] The this compound scaffold offers two primary, chemically tractable points for modification: the 2-amino group and the 6-bromo position. This dual-handle approach allows for systematic exploration of the chemical space to enhance potency, selectivity, and drug-like properties.

The primary objective of an SAR study on this scaffold is to understand how specific structural modifications at these positions influence biological activity. This understanding is critical for the rational design of next-generation inhibitors with improved therapeutic profiles.

Rationale for SAR Studies: A Logic-Driven Approach

An SAR study is a systematic investigation into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, the rationale is to iteratively modify the molecule and measure the resulting impact on a specific biological endpoint, such as enzyme inhibition.

Key Objectives:

  • Identify Key Pharmacophoric Elements: Determine which functional groups are essential for biological activity.

  • Optimize Potency: Fine-tune the structure to maximize target engagement and inhibitory activity.

  • Enhance Selectivity: Modify the scaffold to minimize off-target effects, thereby reducing potential toxicity.

  • Improve DMPK Properties: Tailor the molecule to have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

The workflow for a typical SAR study is a cyclical process of design, synthesis, and testing.

SAR_Workflow Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis of Analogs Design->Synthesis Synthesize Targets Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Assay Test Compounds Data Data Analysis (SAR Interpretation) Assay->Data Generate Data Data->Design Inform Next Generation Lead_Opt Lead Optimization Data->Lead_Opt Identify Leads

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Key Positions for Modification and SAR Hypotheses

The this compound core provides two orthogonal sites for chemical elaboration.

Caption: Key modification points on the this compound scaffold.

  • The 2-Amino Position (R1): This position often engages in crucial hydrogen bonding interactions within the hinge region of kinase ATP-binding sites.

    • Hypothesis: N-arylation or acylation at this position can introduce substituents that occupy adjacent hydrophobic pockets, thereby increasing potency and modulating selectivity. The nature of the aryl or acyl group (e.g., electron-donating or -withdrawing substituents) will be critical.

  • The 6-Bromo Position (R2): The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] These substituents can extend into the solvent-exposed region of the binding pocket.

    • Hypothesis: Introducing aryl or heteroaryl groups at this position can improve cell-based activity and pharmacokinetic properties by enhancing solubility and providing additional interaction points with the target protein.

Data Presentation: Illustrative SAR Table

To illustrate the outcomes of an SAR study, the following table presents hypothetical data for a series of analogs targeting a generic kinase. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDR1 (2-Amino Substitution)R2 (6-Position Substitution)Kinase IC50 (nM)
Parent -H-Br>10,000
A-1 -Phenyl-Br2,500
A-2 -4-Methoxyphenyl-Br1,200
A-3 -3-(Trifluoromethyl)phenyl-Br850
B-1 -H-Phenyl5,000
B-2 -H-4-Morpholinophenyl2,000
C-1 -3-(Trifluoromethyl)phenyl-Phenyl150
C-2 -3-(Trifluoromethyl)phenyl-4-Morpholinophenyl25

Interpretation of Hypothetical Data:

  • Parent Compound: The unsubstituted core shows negligible activity.

  • Series A (R1 Modification): Substitution on the 2-amino group is crucial for activity. Electron-withdrawing groups on the phenyl ring (A-3) appear more favorable than electron-donating groups (A-2).

  • Series B (R2 Modification): Modification at the 6-position also imparts activity, with the morpholino group likely improving solubility and/or providing additional interactions.

  • Series C (Combined Modifications): Combining the optimal substituents from Series A and B results in a synergistic improvement in potency, with compound C-2 emerging as a potent lead candidate.

Experimental Protocols

General Synthetic Scheme for Analog Generation

The synthesis of analogs typically follows a divergent route starting from the common intermediate, this compound.

Synthesis_Scheme Start This compound Step1A N-Arylation (e.g., Buchwald-Hartwig) Start->Step1A Step1B Suzuki Coupling Start->Step1B ProductA R1-Substituted Analogs Step1A->ProductA ProductB R2-Substituted Analogs Step1B->ProductB Step2 Suzuki Coupling ProductA->Step2 FinalProduct R1, R2-Disubstituted Analogs Step2->FinalProduct

Caption: General synthetic workflow for analog generation.

Protocol for N-Arylation of the 2-Amino Group (Buchwald-Hartwig Cross-Coupling)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of the 2-amino group.[4][5]

Materials:

  • This compound

  • Aryl bromide or aryl triflate

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K2CO3)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), aryl bromide (1.2 equiv.), K2CO3 (2.0 equiv.), Pd2(dba)3 (0.02 equiv.), and XPhos (0.08 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl analog.

Protocol for Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with the 6-bromo position.[3][6]

Materials:

  • This compound or its N-substituted derivative

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3) or another suitable base

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, dissolve the this compound derivative (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a 4:1 mixture of 1,4-dioxane and water.

  • Add K2CO3 (3.0 equiv.) to the mixture.

  • Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas.

  • Add Pd(PPh3)4 (0.05 equiv.) to the reaction mixture.

  • Heat the mixture to 90-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 6-aryl substituted product.

Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of the synthesized analogs against a target kinase using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[2] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Add serially diluted inhibitor/DMSO control B Add Kinase A->B C Incubate (10 min, RT) (Inhibitor-Kinase Binding) B->C D Add Substrate/ATP (Initiate Reaction) C->D E Incubate (60 min, 30°C) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) G->H I Incubate (30 min, RT) H->I J Read Luminescence I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at an appropriate concentration determined empirically) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[2]

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.[2] The optimal concentrations of substrate and ATP should be determined empirically, typically near the Km for each.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and, in a coupled reaction, produces a luminescent signal.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. A systematic and well-designed SAR study, as outlined in this guide, is essential for transforming this privileged scaffold into optimized lead compounds. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can effectively navigate the chemical space and unlock the full therapeutic potential of these analogs.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. Available at: [Link]

  • Kim, H. Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5425. Available at: [Link]

  • DSpace@MIT. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Available at: [Link]

  • Hussein, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Malina, J., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51557. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides Tetrahedron Letters. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Dao-Huy, T., et al. (2015). Synthesis of endo-and exo-N-Protected 5-Arylated 2-Aminothiazoles through Direct Arylation: An Efficient Route to Cell Differentiation Accelerators. European Journal of Organic Chemistry, 2015(21), 4683-4690. Available at: [Link]

  • PubMed. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Available at: [Link]

  • ResearchGate. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

experimental procedure for N-acylation of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Acylation of 2-Aminothiazole Derivatives: A Guide to Synthesis and Control

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates due to its versatile biological activities. The N-acylation of this moiety is a critical transformation, enabling the synthesis of diverse amide libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, detailing the experimental procedures for the N-acylation of 2-aminothiazole derivatives. We will explore the underlying chemical principles, offer step-by-step protocols for common acylation methods, and discuss critical parameters for reaction optimization and success.

Introduction: The Significance of the 2-Acylaminothiazole Moiety

The 2-aminothiazole ring is a privileged pharmacophore, integral to the structure of numerous pharmaceuticals. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of non-covalent interactions with biological targets. The acylation of the exocyclic amino group at the C2 position is a pivotal step in the derivatization of this scaffold, yielding 2-acylaminothiazoles. This modification can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The reactivity of the 2-amino group on the thiazole ring is nuanced. While it is a nucleophile, its reactivity is tempered by the electron-withdrawing nature of the heterocyclic ring system. This electronic effect can render the amine less reactive than a simple aniline, necessitating specific activation strategies for the acylating agent or the use of appropriate catalysts. Understanding this delicate balance is key to designing a successful acylation strategy.

Mechanistic Overview: The Acylation Pathway

The N-acylation of 2-aminothiazoles proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the final N-acylated product and a byproduct.

G cluster_0 N-Acylation Mechanism 2-AT 2-Aminothiazole (Nucleophile) Tetra_Int Tetrahedral Intermediate 2-AT->Tetra_Int Nucleophilic Attack Acyl_Source Acylating Agent (R-CO-L) (Electrophile) Product 2-Acylaminothiazole Tetra_Int->Product Collapse Leaving_Group Leaving Group (L⁻) Tetra_Int->Leaving_Group Expulsion

Figure 1. Generalized mechanism for the N-acylation of 2-aminothiazole.

The choice of acylating agent, solvent, and the potential use of a base or catalyst are critical factors that influence the reaction rate and yield.

Core Experimental Protocols

This section details two robust and widely applicable protocols for the N-acylation of 2-aminothiazole derivatives using common acylating agents: an acid chloride and a carboxylic acid with a coupling agent.

Protocol 1: Acylation using Acid Chlorides

This is a classic and often high-yielding method, suitable for a wide range of substrates. The high electrophilicity of the acid chloride allows the reaction to proceed readily, often at room temperature. A non-nucleophilic base is typically required to scavenge the HCl byproduct.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Acyl chloride (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminothiazole derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (e.g., TEA, 1.5 eq) dropwise. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to afford the pure 2-acylaminothiazole derivative.

Trustworthiness Check: The use of an inert atmosphere prevents moisture from hydrolyzing the highly reactive acyl chloride. The dropwise addition at 0 °C controls the initial exotherm. A complete work-up including a bicarbonate wash is crucial to remove any unreacted acid chloride and the hydrochloride salt of the base.

Protocol 2: Amide Coupling using Carbodiimides

This method is preferred when the corresponding acid chloride is unstable, commercially unavailable, or when milder reaction conditions are required to avoid side reactions with sensitive functional groups. Peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), are commonly employed.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (or an alternative like HOAt) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • DIPEA (2.0 - 3.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.

  • Amine Addition: To the activated acid mixture, add the 2-aminothiazole derivative (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine. This washing sequence removes unreacted starting materials, coupling reagents, and byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

G cluster_1 Amide Coupling Workflow Start Dissolve Carboxylic Acid, EDC, HOBt in DMF Activate Stir for 30-60 min (Activation Step) Start->Activate Add_Amine Add 2-Aminothiazole & DIPEA Activate->Add_Amine React Stir at RT for 12-24h Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (EtOAc Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Pure Product Purify->End

Figure 2. Workflow for carbodiimide-mediated N-acylation.

Optimization and Critical Parameters

The success of the N-acylation reaction often depends on careful optimization of several parameters.

ParameterChoice & RationalePotential Issues
Solvent Aprotic solvents like DCM, THF, or DMF are standard. Rationale: They solubilize reagents without competing in the reaction. DCM is easily removed. DMF is excellent for less soluble substrates.Residual protic solvents (water, alcohols) can hydrolyze the acylating agent. DMF can be difficult to remove.
Base Pyridine, TEA, or DIPEA. Rationale: Scavenges the acid byproduct. Pyridine can also act as a nucleophilic catalyst. DIPEA is sterically hindered and non-nucleophilic, which is beneficial.Excessively strong bases can cause side reactions. Pyridine can be difficult to remove.
Temperature Typically 0 °C to room temperature. Rationale: Initial cooling controls the exotherm of highly reactive acyl chlorides. Some less reactive systems may require gentle heating.High temperatures can lead to byproduct formation or decomposition of sensitive functional groups.
Acylating Agent Acid chlorides, anhydrides, or carboxylic acids + coupling agents. Rationale: Acid chlorides are highly reactive. Coupling agents offer milder conditions for sensitive substrates.Anhydrides can lead to lower yields as only one acyl group is transferred. Coupling agents add cost and complexity to purification.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive acylating agent (hydrolyzed), insufficient activation time (coupling reactions), or insufficiently nucleophilic amine.

    • Solution: Use freshly opened or purified reagents. Increase activation time. Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) with acid anhydrides, which acts as a potent acylation catalyst.

  • Formation of Di-acylated Product:

    • Cause: The initially formed amide nitrogen can be deprotonated and acylated a second time, particularly with a strong base and excess acylating agent.

    • Solution: Use stoichiometric amounts of the acylating agent (1.0-1.1 eq). Avoid excessively strong bases or high temperatures.

  • Difficult Purification:

    • Cause: Byproducts from coupling agents (e.g., dicyclohexylurea (DCU) if DCC is used) can be difficult to separate.

    • Solution: Use water-soluble carbodiimides like EDC, whose urea byproduct can be removed with a mild acid wash. Proper aqueous work-up is critical.

Conclusion

The N-acylation of 2-aminothiazoles is a fundamental and powerful transformation in synthetic and medicinal chemistry. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of 2-acylaminothiazole derivatives. The protocols detailed herein, utilizing either acid chlorides or modern coupling agents, provide reliable and scalable methods for achieving this key synthetic step. Careful attention to reaction setup, monitoring, and purification will ensure high yields and purity, paving the way for subsequent biological evaluation.

References

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Steglich, W., & Höfle, G. (1969). Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. [Link]

  • Recent Development in Amide Bond Formation. Pattabiraman, V. R., & Bode, J. W. (2011). Nature, 480(7378), 471-479. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. (General reference for fundamental organic reactions). [Link]

Troubleshooting & Optimization

optimizing reaction conditions for 2-Amino-6-bromothiazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-6-bromothiazolo[5,4-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. The thiazolo[5,4-b]pyridine core is a key structural motif in the development of various kinase inhibitors, making its efficient synthesis critical for advancing research in oncology and other therapeutic areas.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and frequently asked questions, ensuring you can achieve optimal results in your experiments.

General Synthesis Pathway

The most common and reliable method for synthesizing 2-aminothiazolo[5,4-b]pyridine scaffolds involves the reaction of an appropriate aminopyridine with potassium thiocyanate, followed by a bromine-mediated electrophilic cyclization. This process transforms the starting amine into the fused aminothiazole ring system.

The synthesis of this compound begins with 5-Amino-2-bromopyridine (also known as 6-bromopyridin-3-amine). The reaction proceeds through an in situ formation of a thiourea intermediate, which is then cyclized by bromine to yield the final product.[2]

Synthesis_Pathway cluster_reaction Reaction SM 5-Amino-2-bromopyridine Reagents 1. KSCN, Acetic Acid 2. Br₂ Product This compound SM_img plus1 + reagents_text KSCN, Br₂ ────────── Acetic Acid, -15°C to RT Product_img Troubleshooting_Workflow Start Problem Encountered P1 Low or No Yield Start->P1 P2 High Impurity Profile Start->P2 P3 Reaction Stalls Start->P3 C1a Poor SM Quality P1->C1a Check For: C1b Incorrect Temp. P1->C1b Check For: C1c Workup Loss P1->C1c Check For: C2a Over-bromination P2->C2a Check For: C2b Incomplete Reaction P2->C2b Check For: C2c Decomposition P2->C2c Check For: C3a Insufficient Bromine P3->C3a Check For: C3b Moisture Contamination P3->C3b Check For:

Sources

purification challenges of 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6-bromothiazolo[5,4-b]pyridine

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The unique electronic and steric properties of this molecule, while valuable for drug discovery, can present specific challenges during its purification. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered during the synthesis of this compound?

A1: Based on its common synthetic routes, such as the reaction of a 2-amino-5-bromopyridine derivative with a thiocyanate and bromine, impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual 5-Amino-2-bromopyridine or potassium thiocyanate.

  • Reaction Byproducts: Over-brominated species or side products from undesired cyclization pathways.

  • Degradation Products: The fused thiazolopyridine ring system can be sensitive to harsh pH or high temperatures, leading to ring-opened or decomposed materials.

Q2: What is the general solubility profile of this compound?

A2: this compound is a moderately polar, crystalline solid. It typically exhibits low solubility in non-polar solvents like hexanes and toluene, moderate solubility in solvents like ethyl acetate and dichloromethane (DCM), and higher solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols like methanol or ethanol, especially upon heating.[1] This profile makes it a good candidate for purification by recrystallization.

Q3: Is this compound stable on silica gel for column chromatography?

A3: Yes, it is generally stable on standard silica gel. However, the free amino group can cause peak tailing or streaking on the column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Troubleshooting Guide: Purification Workflows

This section addresses specific, practical issues you may encounter during purification. The following diagram illustrates a general decision-making workflow for purifying the crude product.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Recommended Action Crude Crude Product (TLC/HPLC/NMR) TLC_Baseline Baseline Impurities? Crude->TLC_Baseline TLC_Close Closely Eluting Spots? TLC_Baseline->TLC_Close  No Silica_Plug Silica Gel Plug Filtration TLC_Baseline->Silica_Plug  Yes Color Product is Colored? TLC_Close->Color  No Column Full Column Chromatography TLC_Close->Column  Yes Recrystallize_Charcoal Recrystallization with Activated Carbon Color->Recrystallize_Charcoal  Yes Recrystallize_Standard Standard Recrystallization Color->Recrystallize_Standard  No Silica_Plug->Recrystallize_Standard Column->Recrystallize_Standard  Fractions >95% Pure

Caption: Purification strategy decision workflow.

Issue 1: My final product is a persistent brown or off-white solid, even after initial precipitation.

Plausible Cause: This discoloration is often due to high molecular weight, colored byproducts formed during the reaction or residual colored reagents. These impurities are often polar and can get trapped in the crystal lattice of your product during precipitation. The synthesis described by ChemicalBook results in a "brown solid product," indicating this is a common issue.[1]

Solution: Recrystallization with Activated Carbon (Charcoal) Treatment

Activated carbon has a high surface area and can adsorb colored impurities.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, acetonitrile).

  • Dissolution: In a flask, add the crude, colored product and the minimum amount of hot solvent required for complete dissolution.

  • Charcoal Addition: Once dissolved, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently swirl the hot mixture for 2-5 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The goal is to keep the solution hot enough to prevent premature crystallization of your product.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My TLC/HPLC shows impurities that are very close to my product spot/peak.

Plausible Cause: These are likely structurally similar impurities, such as isomers or slightly modified byproducts (e.g., a de-brominated version of the molecule). Simple precipitation or recrystallization may not be sufficient to remove these, as their solubility properties are too similar to the desired product.

Solution: High-Performance Flash Column Chromatography

For challenging separations, column chromatography provides the necessary resolving power. The key is optimizing the mobile phase.

Experimental Protocol:

  • Solvent System Selection: Use TLC to find an optimal solvent system that gives good separation and an Rf value for your product of ~0.2-0.3.

    • Starting Point: Dichloromethane (DCM) with a gradient of Methanol (0-5%).

    • Alternative: Ethyl Acetate in Hexanes (e.g., 20-80% gradient).

    • Pro-Tip: Add 0.5% triethylamine (TEA) to the solvent system to sharpen the product peak and prevent tailing.

  • Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase (the "slurry pack" method is often preferred).

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is low, you can "dry load" it by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example HPLC Purity Analysis Method

For confirming the purity of your fractions, a robust HPLC method is essential.[2]

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm and 280 nm
Column Temp. 30 °C
Issue 3: I have very low recovery after recrystallization.

Plausible Cause: This typically happens for one of two reasons:

  • Using too much solvent: The product remains in the mother liquor even after cooling because the solution is not supersaturated.

  • Cooling too quickly: Rapid cooling leads to the formation of very small crystals or an oil, which are harder to filter and can trap impurities.

  • Inappropriate solvent choice: The compound has significant solubility in the solvent even at low temperatures.

Solution: Optimized Recrystallization Protocol & Solvent Screening

Experimental Protocol:

  • Minimize Solvent: Use a flask of appropriate size. Add the crude solid, then add just enough hot solvent in portions to fully dissolve it. Keep the solution at a gentle reflux between additions.

  • Slow Cooling: Once dissolved, remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the growth of larger, purer crystals.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.

  • Consider an Anti-Solvent: If recovery is still low, you can try adding an "anti-solvent" (a solvent in which your product is insoluble, but which is miscible with your recrystallization solvent) dropwise to the cooled solution to force more product out. For example, if you recrystallized from ethanol, you could add cold water as an anti-solvent.

Data Presentation: Recrystallization Solvent Screening Guide

SolventBoiling Point (°C)Expected Solubility BehaviorNotes
Ethanol 78Good when hot, poor when coldExcellent general-purpose choice.[3]
Isopropanol 82Good when hot, poor when coldSimilar to ethanol, slightly less polar.
Acetonitrile 82Good when hot, poor when coldGood for moderately polar compounds.
Ethyl Acetate 77Moderate when hot, poor when coldMay require larger volumes.
Toluene 111Poor, even when hotUnlikely to be a good single solvent.
Water 100Very lowCan be used as an anti-solvent.

Visualizing Potential Impurities

Understanding the potential side products from the synthesis is key to designing a purification strategy. The diagram below shows the target molecule and common impurities derived from a typical synthesis route.[1]

G cluster_impurities Potential Impurities compound This compound | Target Product start_mat 5-Amino-2-bromopyridine Unreacted Starting Material compound:f0->start_mat:f0 Incomplete Reaction over_brom Di-bromo Species Over-bromination Side Product compound:f0->over_brom:f0 Excess Bromine de_brom 2-Aminothiazolo[5,4-b]pyridine De-brominated Impurity compound:f0->de_brom:f0 Reductive Side Reaction

Caption: Common impurities in the synthesis of the target compound.

References

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]

  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Thiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolo[5,4-b]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as c-KIT and PI3K inhibitors.[1][2] However, its synthesis can be challenging, often plagued by issues of low yield and byproduct formation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common hurdles encountered during the formation of this critical heterocyclic system. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the thiazolo[5,4-b]pyridine core.

Q1: What are the primary synthetic routes to the thiazolo[5,4-b]pyridine core?

There are several established methods, with the choice largely depending on the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent approaches include:

  • From 2-Chloropyridine Derivatives: A widely used, one-step method involves the reaction of an appropriately substituted 2-chloropyridine, often with a nitro or amino group at the 3-position, with a thioamide or thiourea.[3] This is a robust method for accessing a variety of 2-substituted thiazolo[5,4-b]pyridines.

  • From 3-Aminopyridines: Another common strategy involves the reaction of a 3-aminopyridine derivative. For instance, 3-amino-2-chloropyridines can react with isothiocyanates. This route is particularly useful for introducing diversity at the 2-position of the thiazole ring.

  • Multi-step Synthesis from Complex Pyridines: For more complex substitution patterns, multi-step sequences are often employed. A representative example starts with a commercially available substituted pyridine, like 3-amino-5-bromo-2-chloropyridine, which undergoes aminothiazole formation with potassium thiocyanate, followed by further functionalization.[1]

Q2: How does the substitution pattern on the pyridine ring affect the reaction?

The electronic nature of the substituents on the pyridine ring plays a critical role. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), are often used to activate the pyridine ring for nucleophilic aromatic substitution (SNAr), which is a key step in many synthetic routes. For example, in the reaction of 2-chloro-3-nitropyridines with thioamides, the nitro group facilitates the initial displacement of the chloride by the sulfur nucleophile.[4] Conversely, electron-donating groups (EDGs) can slow down this step and may require harsher reaction conditions.

Q3: Are there modern or "green" methods available that offer better yields or sustainability?

Yes, significant progress has been made in developing more efficient and environmentally friendly protocols.

  • Microwave Irradiation: This technique has been shown to accelerate the synthesis of thiazolo[5,4-b]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating.[3]

  • Green Solvents: Research has demonstrated the successful use of biomass-derived solvents, such as sabinene, as effective and recyclable media for these reactions.[3][5] These solvents provide a more sustainable alternative to traditional polar aprotic solvents like DMF or DMSO.

Troubleshooting Guide: From Low Yields to Pure Products

This section is formatted to address specific experimental issues directly.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding to completion, or the yield of my target thiazolo[5,4-b]pyridine is disappointingly low. What are the common causes and how can I fix them?

This is the most frequent challenge. The root cause can usually be traced back to one of four key areas: starting material reactivity, reaction conditions, choice of base, or solvent effects.

A. Deconstructing the Problem:

  • Poor Reactivity of Starting Materials:

    • Causality: The electronic properties of your pyridine and thioamide/thiourea are paramount. An electron-deficient pyridine ring is necessary for the initial SNAr step, while a sufficiently nucleophilic sulfur atom is required for the attack. If your pyridine lacks a strong electron-withdrawing group, the initial substitution may be the rate-limiting step.

    • Solution: If possible, start with a more activated pyridine (e.g., containing a nitro group). If the starting material is fixed, you may need to force the reaction with higher temperatures and longer reaction times. However, be aware this can lead to byproduct formation.

  • Suboptimal Reaction Conditions (Temperature & Time):

    • Causality: Thiazole ring formation involves a cyclization-condensation sequence. The initial SNAr may occur at a lower temperature, but the subsequent intramolecular cyclization and dehydration often require heating to overcome the activation energy barrier. Insufficient heat or time will result in an incomplete reaction, leaving unreacted intermediates.

    • Solution: Monitor your reaction meticulously using TLC or LC-MS. If you observe the formation of an intermediate that is consumed slowly, a gradual increase in temperature is warranted. A systematic optimization is recommended (see table below for an example).

  • Incorrect Choice of Base:

    • Causality: The base plays a crucial role, often in multiple steps. It can deprotonate the thioamide to increase its nucleophilicity and facilitate the final aromatization step. A base that is too weak may not be effective, while a base that is too strong can cause unwanted side reactions or degradation of starting materials.

    • Solution: The choice of base is highly dependent on the specific substrates. For thioamide/thiourea routes, inorganic bases like K₂CO₃ are common. For intramolecular cyclizations, stronger non-nucleophilic bases like NaH can be highly effective.[6] It is often beneficial to screen a panel of bases.

  • Solvent Effects:

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Dioxane) are generally preferred as they can solvate the ions involved in the SNAr mechanism without interfering with the nucleophile. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, consider a solvent mixture. As mentioned, green solvents like sabinene have also proven effective and may be worth exploring.[3]

start Low Yield Observed check_sm Verify Starting Material Purity & Reactivity start->check_sm sm_ok Are Starting Materials OK? check_sm->sm_ok purify_sm Purify/Synthesize Activated SM sm_ok->purify_sm No optimize_cond Systematically Optimize Conditions sm_ok->optimize_cond Yes purify_sm->start screen_base Screen Bases (e.g., K2CO3, NaH, DBU) optimize_cond->screen_base screen_solvent Screen Solvents (e.g., DMF, DMSO, Dioxane) screen_base->screen_solvent screen_temp Optimize Temperature (e.g., 60°C -> 120°C) screen_solvent->screen_temp monitor Monitor by TLC/LC-MS screen_temp->monitor monitor->optimize_cond Re-optimize complete Improved Yield monitor->complete Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Significant Byproduct Formation

Q: My TLC/LC-MS shows multiple spots, and purifying the final product is a nightmare. How can I improve the reaction's selectivity?

Impure product mixtures are often a result of side reactions competing with the desired product formation or the formation of structural isomers.

A. Pinpointing the Problem:

  • Isomer Formation:

    • Causality: Depending on the substitution pattern of your pyridine precursor, the formation of other fused systems (e.g., thiazolo[4,5-c]pyridines) is possible.[3] The regioselectivity is determined by the relative positions of the leaving group (e.g., chloro) and the amino/nitro group that directs the cyclization.

    • Solution: This issue must be addressed at the synthetic design stage. Carefully select your starting materials to ensure the desired regiochemical outcome. There is no simple reaction condition tweak to fix an inherent lack of regioselectivity.

  • Side Reactions:

    • Causality: Overly harsh conditions (high temperature, strong base) can lead to decomposition of starting materials or products. Another common issue is the hydrolysis of intermediates if water is not rigorously excluded from the reaction.

    • Solution:

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

      • Use anhydrous solvents to prevent hydrolysis.

      • Attempt lower reaction temperatures for longer periods. A milder base might also improve selectivity, even if it requires a longer reaction time.

  • Purification Strategy:

    • Causality: Thiazolo[5,4-b]pyridines can be basic, leading to tailing on silica gel chromatography.

    • Solution: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent system to improve peak shape and separation. Recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane) can also be a highly effective purification method for crystalline products.

Experimental Protocols & Data

To provide a practical context, we present a generalized protocol and optimization data.

Protocol: General Synthesis of 2-Amino-thiazolo[5,4-b]pyridines

This protocol is a representative example based on common literature procedures.[1][5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted 2-chloropyridin-3-amine (1.0 eq), thiourea (1.2 eq), and a suitable solvent (e.g., sabinene or DMF, ~0.2 M concentration).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Begin heating the reaction to the desired temperature (e.g., 100-120 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be filtered, washed with a cold solvent (like ethanol or diethyl ether), and dried. If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure thiazolo[5,4-b]pyridine.

cluster_0 S_NAr Step cluster_1 Cyclization & Dehydration A Py-Cl + R-S⁻ B Meisenheimer Complex A->B + C Py-S-R + Cl⁻ B->C - Cl⁻ D Intramolecular Attack C->D Base E Cyclized Intermediate D->E F Final Product E->F - H₂O

Caption: General mechanism for thiazolo[5,4-b]pyridine formation.

Data Presentation: Optimization of Reaction Conditions

The following table, adapted from a study on the related thiazolo[4,5-b]pyridine system, illustrates how systematically varying reaction parameters can dramatically impact yield.[6] This approach is directly applicable to optimizing your thiazolo[5,4-b]pyridine synthesis.

Table 1: Example of Cyclization Condition Optimization

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF60690
2K₂CO₃ (2.0)DMF60888
3Cs₂CO₃ (2.0)DMF60882
4DBU (1.5)DMF601265
5K₂CO₃ (2.0)DMSO80877
6K₂CO₃ (2.0)Dioxane808NR
7K₂CO₃ (2.0)Toluene808NR

NR = No Reaction. Data is illustrative and based on a related heterocyclic system.

This table clearly demonstrates that for this particular transformation, NaH and K₂CO₃ in DMF were superior bases, while solvents like Dioxane and Toluene were ineffective. A similar screening process will allow you to identify the optimal conditions for your specific substrate.

References

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available from: [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available from: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. RSC Advances. Available from: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Pharmacia. Available from: [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Synlett. Available from: [Link]

Sources

stability issues of 2-Amino-6-bromothiazolo[5,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Amino-6-bromothiazolo[5,4-b]pyridine in solution. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Initial Handling and Storage of Solid Compound

Before preparing solutions, ensuring the stability of the solid material is paramount.

  • Storage Conditions: The compound should be stored long-term in a cool, dry place, ideally at 2-8°C, and protected from light.[1] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[1]

  • Handling: Avoid all personal contact, including inhalation.[2] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3] Keep containers securely sealed when not in use to prevent atmospheric moisture absorption.[2][4]

Troubleshooting Workflow for Solution Stability

When instability is suspected (e.g., color change, precipitation, unexpected analytical results), this workflow provides a logical path to diagnose the root cause.

G A Instability Observed (e.g., color change, precipitation, new LC-MS peaks) B Is the solution cloudy or precipitated? A->B C Has the solution changed color (e.g., clear to yellow/brown)? B->C No E Review Solubility Parameters (See FAQ 3.1) B->E Yes D Are new peaks observed in chromatography (HPLC/LC-MS)? C->D No F Potential Oxidation / Degradation (See FAQ 3.2 & 3.4) C->F Yes G Investigate Chemical Degradation (See FAQ 3.3 & 3.4) D->G Yes H Perform Controlled Stability Study (See Protocol 4.1) E->H F->H G->H I Optimize Solution Preparation & Storage (See Protocol 4.2 & Table 1) H->I

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in solution.

My compound won't dissolve or precipitates out of solution. What's the cause?

Answer: This is typically a solubility issue, which for 2-aminothiazole derivatives is heavily influenced by pH and solvent choice.

  • Causality (The "Why"): The 2-amino group on the thiazole ring is basic and can be protonated under acidic conditions.[5][6] This protonation forms a salt in situ, which generally has a much higher aqueous solubility than the free base. Conversely, in neutral or basic aqueous media, the compound exists as the less soluble free base.

  • Troubleshooting Steps:

    • pH Adjustment: For aqueous solutions, try lowering the pH. Prepare your buffer at the desired final concentration and then attempt to dissolve the compound. A slightly acidic pH (e.g., 4-6) can significantly improve solubility.[5] However, be aware that extreme pH values can promote degradation.[5][7]

    • Use of Co-solvents: If working with aqueous buffers for biological assays, using a water-miscible organic co-solvent is a standard strategy.[5] Dimethyl sulfoxide (DMSO) or ethanol are common choices. Start by dissolving the compound in a minimal amount of 100% DMSO, then perform a serial dilution into your aqueous buffer. Be mindful that high concentrations of organic solvents can be toxic to cells.[5]

    • Solvent Polarity: 2-aminothiazole derivatives are generally more soluble in polar solvents.[6] If aqueous solubility is not required, consider solvents like DMSO, DMF, or methanol.

My DMSO stock solution turned yellow/brown and shows new peaks in the LC-MS analysis. What is happening?

Answer: This is a classic sign of compound degradation in DMSO. While an excellent solvent, DMSO is not always inert.

  • Causality (The "Why"): Research on other 2-aminothiazole derivatives has shown that they can be unstable in DMSO stock solutions, even when stored at -20°C.[8] The degradation can occur through several pathways, including oxidation and dimerization, which are catalyzed by trace impurities or exposure to air within the DMSO.[8] This is a critical finding, as the degradation products themselves may be biologically active, leading to non-reproducible results or false positives.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare DMSO stock solutions fresh for each experiment or, at a minimum, on a weekly basis. Avoid using old stock solutions, especially if a color change is observed.[8]

    • Minimize Thaw Cycles: If you must store DMSO stocks, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Inert Atmosphere: When preparing stock solutions for long-term storage, consider flushing the vial with argon or nitrogen before sealing to displace oxygen.

    • Alternative Solvents: If DMSO instability is confirmed, consider less reactive polar, aprotic solvents if your experimental system allows.

How does pH impact the chemical stability of the compound in aqueous solutions?

Answer: The pH of an aqueous solution is a critical factor governing the stability of this compound, primarily due to the potential for hydrolysis of the thiazole ring.

  • Causality (The "Why"): The thiazole ring, particularly when part of a fused system and bearing an amino group, can be susceptible to acid-catalyzed hydrolysis.[9][10] Under strongly acidic conditions, protonation can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening.[10] While acidic conditions may be necessary for solubility, a balance must be struck to avoid degradation. Studies on related compounds have shown that stability in acidic solution can be a significant challenge.[9]

  • Troubleshooting Steps:

    • Conduct a pH Profile Study: If your application requires incubation in a buffer for an extended period, perform a simple stability study. Prepare solutions in buffers across a range of pH values (e.g., pH 4, 5, 6, 7.4) and analyze them by HPLC or LC-MS at different time points (e.g., t=0, 2h, 8h, 24h).

    • Use the Mildest Effective pH: Based on your solubility and stability tests, choose the highest pH (closest to neutral) that maintains adequate solubility for your experiment.

    • Maintain Consistent pH: Ensure that all your experimental solutions are well-buffered to prevent pH shifts that could lead to precipitation or degradation.[7]

Should I be concerned about degradation from light or heat?

Answer: Yes, both light and elevated temperatures are potential sources of degradation.

  • Causality (The "Why"): The presence of both a bromine substituent and an extended aromatic system suggests the molecule will absorb UV light.[11] This absorption can lead to photochemical degradation. Bromo-substituted heterocyclic compounds can undergo photodecomposition.[12][13] Similarly, thermal stability is not guaranteed, and elevated temperatures can accelerate underlying degradation pathways like hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil.[1] Keep solutions on ice and protected from direct light during experimental setup.

    • Avoid High Temperatures: Do not heat solutions to aid dissolution unless you have explicitly verified the compound's thermal stability. Store stock solutions at low temperatures (e.g., -20°C or -80°C), but be mindful of the DMSO-related issues mentioned in FAQ 3.2. For solid compound, store in a cool, dry place.[14]

Experimental Protocols

Protocol: Preliminary Solution Stability Assessment

This protocol provides a framework to quickly assess the stability of this compound under your specific experimental conditions.

  • Solution Preparation: Prepare a 1 mM stock solution of the compound in 100% DMSO.

  • Test Conditions: Dilute the stock solution to a final concentration of 10 µM in three separate vials containing your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Vial 1 (Control): Analyze immediately (t=0).

    • Vial 2 (Test): Incubate at your experimental temperature (e.g., 37°C), protected from light, for the maximum duration of your experiment (e.g., 24 hours).

    • Vial 3 (Forced Degradation): As a positive control for degradation, consider preparing a sample in a buffer with a more extreme pH (e.g., pH 2) or exposing it to UV light for a short period to see what potential degradation products look like.

  • Analysis: Analyze the samples from each vial by a stability-indicating method, typically reverse-phase HPLC with UV detection or LC-MS.

  • Interpretation: Compare the chromatograms. A stable compound will show no significant decrease (>5%) in the peak area of the parent compound and no significant formation of new peaks in Vial 2 compared to Vial 1.

Protocol: Recommended Stock Solution Preparation
  • Weighing: Tare a sterile amber vial on an analytical balance. Carefully add the solid compound. Record the mass.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30°C water bath can be used cautiously if needed, but room temperature dissolution is preferred.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Sealing and Storage: Securely cap the vial. For immediate use, store at 4°C, protected from light. For longer-term storage (max 1-2 weeks), aliquot into single-use volumes and store at -80°C.

Summary of Stability & Handling Parameters

ParameterRecommendationRationale & Justification
Solid Storage 2-8°C, dry, dark, inert atmosphere[1]Prevents hydrolysis from atmospheric moisture and photo-degradation.
Primary Solvent Anhydrous DMSOHigh dissolving power for many 2-aminothiazole derivatives.[5]
Aqueous Buffer pH Mildly acidic (e.g., 4-6)Balances increased solubility via protonation of the amino group against the risk of acid-catalyzed hydrolysis.[5][10]
Stock Solution Storage Prepare fresh. If necessary, -80°C in single-use aliquots for max 1-2 weeks.2-aminothiazole derivatives are known to degrade in DMSO over time, even when frozen.[8]
Light Exposure Minimize; use amber vials.[1]The aromatic and bromo-substituted structure is susceptible to photo-degradation.[11][12][13]
Temperature Avoid heating. Store solutions cold.Heat accelerates all forms of chemical degradation.

Potential Degradation Pathways

The following diagram illustrates the most probable non-metabolic degradation pathways based on the chemistry of the 2-aminothiazole scaffold.

Caption: Plausible chemical degradation pathways.

References

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1235-1266. Retrieved from [Link]

  • Kryshchyshyn-Dylevych, A., & Karkhut, A. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(4), 352-358. Retrieved from [Link]

  • de Souza, N. B., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(17), 1913-1918. Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives. (2013). Journal of Saudi Chemical Society, 17(3), 277-281. Retrieved from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2021). European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Castle, J. W., et al. (2018). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganics, 6(2), 52. Retrieved from [Link]

  • 2-Aminothiazole | Solubility of Things. (n.d.). Retrieved from [Link]

  • Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(1), 1-22. Retrieved from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(11), 3196. Retrieved from [Link]

  • Fesel, C., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00523-18. Retrieved from [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2024). ACS Omega, 9(1), 123-132. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. Retrieved from [Link]

  • Wang, Y., et al. (2019). Effect of bromine substituent on optical properties of aryl compounds. Journal of Molecular Structure, 1180, 563-569. Retrieved from [Link]

  • Baert, J., et al. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 64(13), 2796-2804. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Imatinib Resistance with Thiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the use of thiazolo[5,4-b]pyridine derivatives to overcome imatinib resistance. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to facilitate successful experimentation.

Introduction: The Challenge of Imatinib Resistance and the Promise of Thiazolo[5,4-b]pyridines

Imatinib revolutionized the treatment of cancers driven by specific kinase activity, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, the emergence of resistance, often through mutations in the target kinase's ATP-binding pocket (e.g., BCR-ABL, c-KIT), presents a significant clinical challenge.[1][2][3][4] The thiazolo[5,4-b]pyridine scaffold has emerged as a promising platform for developing next-generation kinase inhibitors capable of overcoming this resistance.[5][6] For instance, the derivative known as 6r has demonstrated potent inhibitory activity against imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant found in GIST.[7][8][9]

This technical support center will guide you through the practical aspects of working with these novel compounds, helping you to design robust experiments, troubleshoot common issues, and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which thiazolo[5,4-b]pyridine derivatives overcome imatinib resistance?

A1: Thiazolo[5,4-b]pyridine derivatives, such as the well-characterized compound 6r, are designed to bind effectively to the ATP-binding pocket of kinases like c-KIT, even when mutations are present that sterically hinder or reduce the affinity of imatinib.[7][8] Their mechanism of action involves the direct inhibition of the kinase's autophosphorylation and the subsequent blockade of downstream signaling pathways that drive cell proliferation and survival.[7][9] This leads to the induction of apoptosis and cell cycle arrest in resistant cancer cells.

Q2: How should I prepare and store stock solutions of thiazolo[5,4-b]pyridine derivatives?

A2: As with many small molecule inhibitors, thiazolo[5,4-b]pyridine derivatives are typically supplied as a lyophilized powder. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[6] To maintain compound integrity, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9] When preparing working dilutions for cell culture experiments, ensure the final DMSO concentration in the medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6][9]

Q3: What is a good starting concentration range for these compounds in cell-based assays?

A3: The optimal concentration is highly dependent on the specific derivative, the cell line being used, and the experimental endpoint. For initial dose-response experiments, a broad concentration range, for example from 10 nM to 10 µM, is a good starting point.[6] It is crucial to perform a dose-response curve to determine the IC50 (or GI50) for your specific experimental system.[6] For a compound like 6r, anti-proliferative activity (GI50) in sensitive cell lines has been reported in the low micromolar range.

Q4: Are there any known off-target effects for the thiazolo[5,4-b]pyridine scaffold?

A4: The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry and has been used to develop inhibitors for a variety of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5][8] This versatility implies a potential for off-target effects. Therefore, it is essential to include appropriate controls and secondary assays to confirm that the observed biological effects are due to the inhibition of the intended target. Kinase panel profiling is a valuable tool for assessing the selectivity of your specific derivative.[7]

Q5: The thiazole ring is a known PAINS (Pan-Assay Interference Compounds) moiety. Should I be concerned?

A5: Yes, this is a critical consideration. Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be "frequent hitters" in high-throughput screening and can cause assay interference.[7] This can manifest as false positives due to mechanisms like compound aggregation, autofluorescence, fluorescence quenching, or redox activity.[7] It is imperative to perform counter-screens and control experiments to rule out such artifacts. For example, repeating an assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%) can help identify issues arising from compound aggregation.[7]

Troubleshooting Guides

Problem 1: High Variability in IC50/GI50 Values Between Experiments
Possible Cause Explanation & Recommended Action
Compound Instability The thiazolo[5,4-b]pyridine derivative may be degrading in the stock solution or in the assay medium. Action: Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by using single-use aliquots. Assess compound stability in your cell culture medium over the time course of your experiment.
Inconsistent Cell Conditions Cell passage number, plating density, and growth phase can significantly impact drug sensitivity.[7] Action: Use cells within a consistent, low passage number range. Optimize and strictly control cell seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment.
Assay Conditions Minor variations in incubation time, reagent concentrations (especially ATP in kinase assays), or plate reader settings can lead to variability.[5] Action: Standardize all assay parameters. For biochemical kinase assays, perform them at an ATP concentration close to the Km value for the enzyme.
DMSO Concentration Inconsistent final DMSO concentrations across wells or plates. Action: Ensure the final DMSO concentration is consistent in all wells, including controls. Prepare a dilution series of your compound where the DMSO concentration remains constant.
Problem 2: No or Weak Activity Observed in Cell-Based Assays
Possible Cause Explanation & Recommended Action
Suboptimal Compound Concentration The concentrations tested may be too low to elicit a biological response. Action: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM), while monitoring for signs of cytotoxicity or insolubility.
Poor Cell Permeability The compound may not be efficiently entering the cells. Action: While many thiazolo[5,4-b]pyridine derivatives show good cellular activity, this can be compound-specific. Consider using cell lines with known differences in drug transporter expression or performing a cellular uptake assay if this is a persistent issue.
Incorrect Target The chosen cell line may not be dependent on the kinase you are targeting, or it may have alternative survival pathways. Action: Confirm that your target kinase is expressed and active in your chosen cell line. Use a positive control cell line known to be sensitive to inhibitors of your target kinase.
Compound Precipitation The compound may be precipitating out of solution at the tested concentrations in the aqueous culture medium. Action: Visually inspect the wells under a microscope for any precipitate. Determine the aqueous solubility of your compound. If solubility is an issue, consider formulation strategies, though this is an advanced topic.
Problem 3: Discrepancy Between Biochemical Assay and Cell-Based Assay Potency
Possible Cause Explanation & Recommended Action
High Cellular ATP Concentration Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are in the millimolar range. For ATP-competitive inhibitors, this will lead to a right-shift in potency (higher IC50) in cellular assays. Action: This is an expected phenomenon. Document the potency shift and consider it when interpreting results. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context.
Cellular Efflux/Metabolism The compound may be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein) or rapidly metabolized. Action: Use cell lines with varying expression levels of common drug transporters. Co-incubation with known efflux pump inhibitors can be a diagnostic tool.
Plasma Protein Binding If using serum in your cell culture medium, the compound may bind to proteins like albumin, reducing its free and active concentration. Action: Perform assays in low-serum or serum-free conditions if your cell line can tolerate it. Alternatively, measure the IC50 in the presence of varying serum concentrations to understand the impact of protein binding.
Off-Target Effects At higher concentrations required for cellular activity, the compound may be engaging off-targets that confound the results. Action: Perform a Western blot to confirm that the observed phenotype correlates with the inhibition of the intended downstream signaling pathway at similar concentrations. Use target knockdown (e.g., siRNA) to mimic the on-target effect and compare phenotypes.

Key Experimental Protocols

Protocol 1: Cellular Proliferation (GI50) Assay

This protocol assesses the ability of a thiazolo[5,4-b]pyridine derivative to inhibit the growth of cancer cells.

  • Cell Seeding: Seed imatinib-sensitive and imatinib-resistant cells (e.g., GIST-T1, HMC1.2, or engineered Ba/F3 cells) in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the thiazolo[5,4-b]pyridine derivative in the appropriate cell culture medium. Also include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known effective inhibitor).

  • Treatment: Remove the overnight culture medium and add the medium containing the serially diluted compound or controls to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of growth inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the GI50 value.

Protocol 2: Western Blot Analysis of Kinase Inhibition

This protocol directly measures the on-target activity of the inhibitor by assessing the phosphorylation status of the target kinase and its downstream substrates.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the thiazolo[5,4-b]pyridine derivative at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of your target kinase (e.g., anti-phospho-c-KIT) or a downstream target (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal protein loading.

Data Presentation & Visualization

Table 1: Example Comparative Activity of a Thiazolo[5,4-b]pyridine Derivative (Compound 6r)

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)GIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r Not Reported4.771.150.14
Imatinib 0.2737.930.093.31
Sunitinib 0.143.980.120.01

Data compiled from preclinical studies for illustrative purposes.[3] Lower IC50/GI50 values indicate greater potency.

Visualizing Signaling and Workflows

G cluster_0 Imatinib-Sensitive Signaling cluster_1 Imatinib-Resistant Signaling SCF SCF c-KIT (WT) c-KIT (WT) SCF->c-KIT (WT) PI3K_WT PI3K c-KIT (WT)->PI3K_WT AKT_WT AKT PI3K_WT->AKT_WT Proliferation_WT Proliferation/ Survival AKT_WT->Proliferation_WT Imatinib Imatinib Imatinib->c-KIT (WT) Inhibits c-KIT (Mutant) c-KIT (Mutant) PI3K_Mut PI3K c-KIT (Mutant)->PI3K_Mut AKT_Mut AKT PI3K_Mut->AKT_Mut Proliferation_Mut Proliferation/ Survival AKT_Mut->Proliferation_Mut Imatinib_Res Imatinib Imatinib_Res->c-KIT (Mutant) Ineffective Thiazolo_Deriv Thiazolo[5,4-b]pyridine Derivative Thiazolo_Deriv->c-KIT (Mutant) Inhibits

Caption: Imatinib resistance and the action of thiazolo[5,4-b]pyridine derivatives.

G cluster_workflow Troubleshooting Workflow for Inconsistent Cellular Activity Start Inconsistent IC50 or Weak Activity Observed Check_Compound Verify Compound Stability & Prepare Fresh Aliquots Start->Check_Compound 1. Compound Integrity Check_Cells Standardize Cell Passage, Density, and Growth Phase Check_Compound->Check_Cells 2. Biological Variables Dose_Response Perform Wider Dose-Response Check_Cells->Dose_Response 3. Concentration Check_Solubility Visually Inspect for Precipitate Dose_Response->Check_Solubility On_Target Confirm On-Target Inhibition via Western Blot Check_Solubility->On_Target 4. Mechanism PAINS_Check Conduct PAINS Counter-Screen (e.g., +Detergent) On_Target->PAINS_Check 5. Assay Artifacts Resolved Issue Resolved PAINS_Check->Resolved

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(1), 193. [Link]

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35865-35901. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]

  • von Bubnoff, N., Veach, D. R., Van der Kuip, H., Gorre, M. E., Doria, C., Singer, J. W., ... & Duyster, J. (2005). A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood, 105(4), 1652-1659. [Link]

  • Semantic Scholar. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. [Link]

  • K-Optional Software. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (2025). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • YouTube. (2017). Walk away monitoring of cytotoxicity, viability and apoptosis. YouTube. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S. S., Cho, H., Song, C., ... & Sim, T. (2020). Identification of Thiazolo[5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(1), 193. [Link]

  • Quintás-Cardama, A., Kantarjian, H., & Cortes, J. (2009). Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia. Cancer control: journal of the Moffitt Cancer Center, 16(2), 122–131. [Link]

  • Apperley, J. F. (2007). Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. Revista brasileira de hematologia e hemoterapia, 29(3), 223-229. [Link]

  • S., S., & P., S. (2024). Imatinib mesylate resistance and mutations: An Indian experience. Indian journal of medical and paediatric oncology : official journal of Indian Society of Medical & Paediatric Oncology, 31(4), 170–176. [Link]

  • Milojkovic, D., & Apperley, J. (2009). Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, 15(24), 7519–7527. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4690. [Link]

  • Deshmukh, S. J., Sonawane, V. R., Jagdale, B. S., Gaikwad, D. D., thinkMolecular Technologies Pvt. Ltd., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European journal of medicinal chemistry, 278, 116727. [Link]

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Technical Support Center: Enhancing the Selectivity of 2-Amino-6-bromothiazolo[5,4-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the 2-amino-6-bromothiazolo[5,4-b]pyridine scaffold. This versatile heterocyclic system is a cornerstone for developing potent kinase inhibitors. However, achieving high target selectivity across the highly conserved human kinome is a significant challenge that requires a multi-faceted, rational approach.

This guide is designed to provide you with actionable insights, troubleshooting strategies, and validated protocols to navigate the complexities of enhancing inhibitor selectivity. We will move from foundational questions to specific, in-depth troubleshooting scenarios to support your drug discovery and chemical biology programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the this compound scaffold and general selectivity strategies.

Q1: What makes the this compound a "privileged" scaffold for kinase inhibitor design?

A1: The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry because it can form key hydrogen bond interactions with the hinge region of many kinase ATP-binding sites, mimicking the adenine portion of ATP. Specifically, the endocyclic thiazole nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. This bidentate interaction provides a strong anchor for inhibitor binding. The fused pyridine ring extends the scaffold, allowing for substitutions that can probe deeper into the ATP pocket to enhance potency and, crucially, selectivity. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) exploration.

Q2: My initial hit compound is potent against my primary target but shows significant off-target activity. Where do I start?

A2: This is a common and excellent starting point. Potency is the first step; selectivity is the refinement. Your initial strategy should be twofold:

  • Profile Broadly: Conduct a comprehensive kinome scan (e.g., using a panel of 400+ kinases) to understand the full off-target profile. This is crucial for identifying patterns—are the off-targets structurally related to your primary target?

  • Analyze Structural Homology: Compare the ATP-binding sites of your primary target with the most potent off-targets. Pay close attention to differences in key residues, particularly the "gatekeeper" residue, the solvent front, and the back pocket. These differences are the opportunities you will exploit to engineer selectivity.

Q3: Are there any known liabilities associated with the 2-aminothiazole core?

A3: Yes, while it is a privileged scaffold, the 2-aminothiazole group has been classified as a potential "toxicophore". It can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to reactive metabolites that can cause toxicity. It is essential to conduct early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling. If metabolic instability is observed, medicinal chemistry strategies can be employed to block the site of metabolism, for example, by introducing a metabolically stable group nearby without compromising binding affinity.

Part 2: Troubleshooting Guides & Optimization Strategies

This section provides in-depth, Q&A-formatted guides to address specific experimental challenges.

Scenario 1: Poor Selectivity Against Closely Related Kinases

Q: My inhibitor is potent against Kinase A, but it also strongly inhibits the closely related Kinase B. A sequence alignment shows their ATP-binding sites are nearly identical. How can I achieve selectivity?

A: This is a classic challenge in kinase drug discovery. The solution lies in exploiting subtle, often non-obvious, differences.

Troubleshooting Steps:

  • Focus on the Gatekeeper Residue: The gatekeeper residue controls access to a hydrophobic back pocket. Even a small difference in size (e.g., Threonine vs. Methionine) can be exploited.

    • Strategy: If your primary target has a small gatekeeper (e.g., Thr, Val, Ala), you can introduce a bulky substituent on your inhibitor at a position that would sterically clash with a larger gatekeeper in the off-target kinase. The 6-position of the thiazolo[5,4-b]pyridine core is often an ideal location for this modification.

  • Exploit Non-Conserved Solvent-Front Residues: Look for differences in residues at the entrance of the ATP pocket.

    • Strategy: Introduce polar groups (e.g., morpholine, piperazine) that can form specific hydrogen bonds or water-mediated interactions with unique polar residues on your primary target.

  • Target Unique Protein Conformations: Design inhibitors that preferentially bind to the inactive (e.g., DFG-out) conformation of your target kinase. These conformations are often more distinct between kinases than the active (DFG-in) state, providing a powerful avenue for achieving selectivity. This typically requires larger, more complex inhibitors that can access the allosteric site adjacent to the ATP pocket.

Visualizing a Selectivity Enhancement Strategy

The following diagram illustrates a decision-making process for using Structure-Activity Relationships (SAR) to improve selectivity by modifying the this compound core.

SAR_Strategy cluster_core Core Scaffold: this compound cluster_modifications Potential Modification Sites cluster_goals Design Goals Core 2-NH2 Thiazolo[5,4-b]pyridine Core 6-Br Mod_R1 R1 @ 2-Amino (Hinge Interaction) Core:f0->Mod_R1 Modify to optimize hinge binding Mod_R2 R2 @ 6-Position (Selectivity Pocket) Core:f2->Mod_R2 Introduce groups via cross-coupling Goal_Potency Maintain/Improve Potency Mod_R1->Goal_Potency Goal_Selectivity Enhance Selectivity Mod_R2->Goal_Selectivity

Caption: SAR strategy for the this compound core.

Scenario 2: My Rational Design Approach is Failing

Q: I've analyzed the crystal structures and designed modifications to exploit a key residue difference, but the new compounds have lost all activity. What went wrong?

A: This often happens when a modification, intended to gain a positive interaction, inadvertently disrupts a critical existing one or introduces a penalty.

Troubleshooting Steps:

  • Re-evaluate Binding Mode with Computational Docking: Your new modification may have forced the entire molecule to adopt a different, less favorable binding orientation in the active site.

    • Strategy: Perform molecular docking simulations for your parent compound and the new, inactive compound. Compare their predicted binding poses. Does the core scaffold still make the key hinge interactions? Did you introduce an unexpected steric clash or a desolvation penalty? (See Protocol 1 for a docking workflow).

  • Consider Protein Flexibility: Crystal structures are static snapshots. The protein is dynamic.

    • Strategy: A residue that appears available in a static structure may not be accessible in solution. Use molecular dynamics (MD) simulations to understand the flexibility of the binding pocket. This can reveal transient pockets or conformations that are better targets.

  • Check for Physicochemical Property Mismatches: You may have inadvertently made the compound too lipophilic ("greasy") or too large, leading to poor solubility or an inability to enter the active site.

    • Strategy: Calculate key properties like cLogP, molecular weight, and polar surface area (PSA). Ensure your new compounds remain within a reasonable "drug-like" chemical space.

Part 3: Key Experimental Protocols

Protocol 1: Basic Molecular Docking Workflow for Selectivity Analysis

This protocol provides a conceptual workflow for using molecular docking to investigate inhibitor selectivity.

Docking_Workflow PDB 1. Obtain Crystal Structures (Target A and Off-Target B) PrepProt 2. Prepare Proteins (Add hydrogens, assign charges, remove water/ligands) PDB->PrepProt PrepLig 3. Prepare Ligand (Generate 3D conformers, assign charges) DefineSite 4. Define Binding Site (Based on co-crystalized ligand or active site residues) PrepProt->DefineSite Docking 5. Run Docking Simulation (Dock ligand into both proteins) PrepLig->Docking DefineSite->Docking Analysis 6. Analyze Results (Compare binding scores & poses) Docking->Analysis Hypothesis 7. Formulate Hypothesis (e.g., 'Steric clash with Tyr75 in Off-Target B reduces score') Analysis->Hypothesis

addressing solubility problems of novel thiazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with novel thiazolo[5,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and experimental protocols. Our goal is to empower you with the scientific rationale and methodologies to overcome solubility hurdles in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of thiazolo[5,4-b]pyridine derivatives.

Q1: Why are my novel thiazolo[5,4-b]pyridine derivatives showing poor aqueous solubility?

A1: Poor aqueous solubility is a common challenge for many new chemical entities (NCEs), with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water[1]. The thiazolo[5,4-b]pyridine core, being a fused heterocyclic system, often possesses a rigid, planar structure that can favor strong crystal lattice packing. This high lattice energy makes it difficult for solvent molecules to break apart the crystal and solvate the individual molecules, resulting in low solubility. Additionally, the lipophilicity of the various substituents on the core structure significantly influences the overall solubility.

Q2: What is the first experimental step I should take to address the solubility of my compound?

A2: The first and most critical step is to perform a pH-solubility profile. The thiazolo[5,4-b]pyridine scaffold contains basic nitrogen atoms within the pyridine ring. The ionization state of these nitrogens is pH-dependent. By understanding how solubility changes with pH, you can determine if your compound is ionizable and identify the pH range where it exhibits maximum solubility. This information is foundational for developing appropriate formulation strategies, such as using buffers or creating salt forms[2][3].

Q3: Can I use organic solvents to dissolve my compounds for in vitro assays?

A3: Yes, for initial in vitro screening, using a co-solvent system with a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice. However, it is crucial to be aware of the potential for your compound to precipitate when the DMSO stock is diluted into an aqueous assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid artifacts in your biological assays. If precipitation is observed, a different solubilization strategy will be necessary for reliable results.

Q4: What are the main categories of solubility enhancement techniques I should consider?

A4: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications[1][4].

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension), and modifying the solid state of the drug (creating amorphous forms, solid dispersions, or co-crystals)[1][5].

  • Chemical Modifications: These strategies involve altering the molecule or its immediate environment, such as pH adjustment, salt formation, use of co-solvents, and complexation (e.g., with cyclodextrins)[1][2].

  • Formulation-Based Approaches: These involve incorporating the drug into a delivery system, such as lipid-based formulations (e.g., emulsions, liposomes) or self-emulsifying drug delivery systems (SEDDS)[6][7].

The choice of technique depends on the specific properties of your derivative, the desired dosage form, and the intended application[1].

Part 2: Troubleshooting Guide

This guide provides a structured, question-and-answer approach to solving specific experimental solubility problems.

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my cell-based assay.

  • Q: What is the primary cause of this precipitation?

    • A: This is a classic issue of a solvent shift. Your thiazolo[5,4-b]pyridine derivative is likely highly soluble in DMSO but poorly soluble in the aqueous buffer. When you dilute the DMSO stock, the solvent environment changes dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.

  • Q: How can I prevent this precipitation during my experiment?

    • A: There are several approaches you can take, moving from simplest to more complex:

      • Lower the Final Concentration: Test if your compound remains soluble at lower concentrations in the final assay medium.

      • Increase Co-solvent Percentage (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of its potential effects on your cells. It is critical to run a vehicle control with the same DMSO concentration to assess its toxicity.

      • Use a Surfactant: Surfactants can help to solubilize poorly soluble compounds by forming micelles that encapsulate the drug molecules[2][4]. Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to your assay buffer.

      • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[7]. You can pre-complex your compound with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the assay medium.

Problem 2: I need to formulate my lead thiazolo[5,4-b]pyridine derivative for an in vivo animal study (oral gavage), but it has very low aqueous solubility.

  • Q: My pH-solubility profile shows a slight increase in solubility at low pH, but not enough for my target dose. What should I try next?

    • A: This indicates that your compound is a weak base, but simple pH modification alone is insufficient. The next logical step is to explore co-solvent systems or formulate a suspension. A well-formulated suspension can be effective for preclinical oral dosing.

  • Q: How do I develop a stable suspension formulation?

    • A: A stable suspension requires a vehicle that keeps the drug particles uniformly dispersed. Key components include:

      • Wetting Agent: To ensure the drug powder is adequately wetted by the vehicle. Surfactants like Tween® 80 are commonly used.

      • Suspending Agent: To increase the viscosity of the vehicle and slow down the settling of drug particles. Common examples include carboxymethyl cellulose (CMC), methylcellulose, or xanthan gum.

      • Vehicle: Typically water, but can also be a buffered solution.

  • Q: What if a simple suspension is not sufficient or if I need to improve bioavailability?

    • A: If a suspension is not providing adequate exposure, you should consider more advanced formulation strategies:

      • Particle Size Reduction: Reducing the particle size increases the surface area for dissolution[1][2]. Techniques like micronization or creating a nanosuspension can significantly improve the dissolution rate and, consequently, bioavailability[4][8]. Nanosuspensions are colloidal dispersions of drug particles stabilized by surfactants and polymers[4].

      • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state[4]. The amorphous form has higher energy and thus higher apparent solubility than the crystalline form[7].

      • Lipid-Based Formulations: If your compound has high lipophilicity (a high logP value), lipid-based drug delivery systems (LBDDS) can be highly effective[6][9]. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, facilitating drug absorption[6][9].

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making workflow for addressing solubility issues with your thiazolo[5,4-b]pyridine derivatives.

G Start Start: Poorly Soluble Thiazolo[5,4-b]pyridine Derivative pH_Profile Conduct pH-Solubility Profile Start->pH_Profile Is_Ionizable Is Compound Ionizable? pH_Profile->Is_Ionizable pH_Sufficient Is Solubility Sufficient with pH Adjustment? Is_Ionizable->pH_Sufficient Yes Assess_LogP Assess LogP & Dose Is_Ionizable->Assess_LogP No Use_Buffer Use Buffered Solution or Salt Formation pH_Sufficient->Use_Buffer Yes pH_Sufficient->Assess_LogP No Final_Formulation Optimized Formulation Use_Buffer->Final_Formulation LogP_High High LogP / Low Dose? Assess_LogP->LogP_High Lipid_Formulation Consider Lipid-Based Formulations (SEDDS) LogP_High->Lipid_Formulation Yes Particle_Size Particle Size Reduction (Micronization, Nanosuspension) LogP_High->Particle_Size No Lipid_Formulation->Final_Formulation Solid_Dispersion Amorphous Solid Dispersion (ASD) Particle_Size->Solid_Dispersion Solid_Dispersion->Final_Formulation

Caption: Decision workflow for formulation strategy.

Part 3: Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of a thiazolo[5,4-b]pyridine derivative across a physiologically relevant pH range.

Materials:

  • Thiazolo[5,4-b]pyridine derivative (powder)

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV detector

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 2-5 mg) to a series of glass vials. Ensure that a solid excess remains, which is crucial for achieving equilibrium.

    • To each vial, add a fixed volume (e.g., 1 mL) of a different pH buffer.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing:

    • After incubation, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand for a short period to let the larger particles settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification:

    • Dilute the filtered samples with an appropriate mobile phase or solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

    • Prepare a calibration curve using known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis:

    • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system for solubilizing the compound for in vitro or early-stage in vivo studies.

Materials:

  • Thiazolo[5,4-b]pyridine derivative

  • Co-solvents: DMSO, ethanol, PEG 400, propylene glycol

  • Aqueous vehicle (e.g., water, saline, or PBS)

  • Vials and analytical balance

Methodology:

  • Prepare a Series of Co-solvent/Aqueous Vehicle Blends:

    • Prepare different ratios of co-solvent to the aqueous vehicle. For example, for a 20% PEG 400 solution, mix 2 parts PEG 400 with 8 parts water. Common screening blends include 10%, 20%, and 40% of each co-solvent.

  • Determine Solubility in Each Blend:

    • Using the methodology described in Protocol 1 (steps 1-3), determine the saturation solubility of your compound in each of the prepared co-solvent blends.

  • Data Analysis and Selection:

    • Record the solubility data in a table for easy comparison.

    • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity.

Data Presentation Table

Summarize your findings in a structured table to facilitate comparison and decision-making.

Derivative ID Solvent/Vehicle System Temperature (°C) Solubility (µg/mL) Observations
XYZ-001pH 1.2 Buffer255.5Clear solution
XYZ-001pH 7.4 Buffer (PBS)25< 0.1Solid remains
XYZ-00110% PEG 400 in Water2515.2Clear solution
XYZ-00120% PEG 400 in Water2545.8Clear solution
XYZ-00110% DMSO in Water25> 1000Fully dissolved

References

  • Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Wieser, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • Verma, S., & Rawat, A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. ScienceDirect. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Sires, M.A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]

  • ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. [Link]

  • Pharmaceutical Technology. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]

  • Scifiniti. (n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • NSA. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA. [Link]

  • PubMed. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anti-Proliferative Activity of 2-Amino-6-bromothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative potential of novel 2-Amino-6-bromothiazolo[5,4-b]pyridine derivatives. We move beyond simple viability assays to construct a multi-faceted, self-validating experimental workflow that elucidates both the efficacy and the mechanism of action of these promising compounds.

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in various kinase inhibitors targeting pathways critical to cancer cell survival and proliferation.[1][2][3] Derivatives of this core structure have shown potential as inhibitors of key kinases like EGFR-TK and c-KIT, making them attractive candidates for novel anticancer agents.[1][4] However, robust preclinical validation is paramount to advancing these candidates through the drug discovery pipeline. This guide outlines the essential experimental comparisons and mechanistic studies required to build a compelling data package.

The Strategic Framework: Designing a Self-Validating Study

To generate trustworthy and publishable data, our experimental design is built on a foundation of orthogonality and causality. We will not rely on a single assay but will employ a series of complementary techniques to cross-validate our findings. This approach ensures that the observed anti-proliferative effects are genuine and provides insights into the underlying biological mechanisms.

The Importance of Context: Cell Line Selection

The choice of cancer cell lines is a critical first step. To assess the breadth and selectivity of our this compound derivatives, we will utilize a panel of cell lines with diverse genetic backgrounds.

  • Human Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma, representing hormone-dependent breast cancer.

    • HCT-116: Human colorectal carcinoma, a common model for colon cancer studies.[5]

    • A549: Human lung carcinoma, representing non-small cell lung cancer.[4]

    • PC-3: Human prostate cancer, a model for androgen-independent prostate cancer.[5]

  • Non-Cancerous Control Cell Line:

    • BEAS-2B: Normal human bronchial epithelial cells. This is crucial for establishing a therapeutic window and ensuring the compounds are selectively toxic to cancer cells.[4]

Establishing Benchmarks: Control and Comparator Compounds

Every experiment requires appropriate controls to ensure the validity of the results.

  • Negative Control: Vehicle (e.g., 0.1% DMSO). This control accounts for any effects of the solvent used to dissolve the test compounds.

  • Positive Control: Doxorubicin. A well-characterized chemotherapeutic agent with known anti-proliferative and cytotoxic effects. This serves as a benchmark for comparing the potency of our novel derivatives.

Primary Validation: Quantifying Anti-Proliferative Efficacy

Our initial assessment involves determining the dose-dependent effect of the derivatives on cancer cell viability and proliferation. We will employ two distinct colorimetric assays that measure different cellular parameters, thereby providing a more robust initial screen.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the resulting color is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the Doxorubicin control in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6] Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content

The SRB assay is a colorimetric assay that measures total cellular protein content, which is directly proportional to cell number.[8] It offers practical advantages for large-scale screening and is less susceptible to interference from compounds that affect cellular metabolism without causing cell death.[8]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Washing: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation: IC₅₀ Determination

The results from the MTT and SRB assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell proliferation. Data should be summarized in a table for easy comparison across cell lines and against the positive control.

CompoundCell LineMTT IC₅₀ (µM)SRB IC₅₀ (µM)
Derivative 1 MCF-7ValueValue
HCT-116ValueValue
A549ValueValue
PC-3ValueValue
BEAS-2BValueValue
Derivative 2 MCF-7ValueValue
HCT-116ValueValue
A549ValueValue
PC-3ValueValue
BEAS-2BValueValue
Doxorubicin MCF-7ValueValue
HCT-116ValueValue
A549ValueValue
PC-3ValueValue
BEAS-2BValueValue

Mechanistic Deep Dive: How Do the Derivatives Inhibit Proliferation?

Once we have confirmed the anti-proliferative activity, the next logical step is to investigate the mechanism. The most common mechanisms for anti-proliferative compounds are cell cycle arrest and induction of apoptosis (programmed cell death).

Cell Cycle Analysis via Flow Cytometry

Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[9][10] This technique allows us to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound-induced arrest will cause an accumulation of cells in a specific phase. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle-treated cells as a control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[11]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[12] Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.[12]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm for 5 min) to pellet them.[12] Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12] The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[9] Gate on the single-cell population to exclude doublets and clumps.[12]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[12]

Data Presentation: Cell Cycle Distribution
Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control ValueValueValueValue
Derivative 1 (IC₅₀) ValueValueValueValue
Derivative 1 (2x IC₅₀) ValueValueValueValue
Doxorubicin (IC₅₀) ValueValueValueValue
Western Blotting: Probing for Apoptotic Markers

To confirm that the observed sub-G1 peak is indeed due to apoptosis and to elucidate the signaling pathway involved, we will use Western blotting. This technique allows for the detection of specific proteins involved in the apoptotic cascade.[13][14]

Key Apoptotic Markers: [15]

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from an inactive pro-enzyme into active fragments is a hallmark of apoptosis.[15]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by activated caspases during apoptosis. Detecting the cleaved fragment is a reliable indicator of apoptosis.[13]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate which apoptotic pathway (intrinsic vs. extrinsic) is being activated.

  • Protein Extraction: Treat cells as described for cell cycle analysis. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and incubate with an enhanced chemiluminescent (ECL) substrate.[13] Visualize the protein bands using a chemiluminescence imaging system.

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental plans and biological processes.

G cluster_screening Primary Anti-Proliferative Screening cluster_assays Viability/Cytotoxicity Assays cluster_mechanism Mechanistic Investigation cluster_flow Cell Cycle Analysis cluster_wb Apoptosis Confirmation start Seed Cancer & Normal Cell Lines (96-well plates) treat Treat with Derivatives & Controls (Serial Dilutions, 48-72h) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt srb SRB Assay (Protein Content) treat->srb ic50 Calculate IC₅₀ Values mtt->ic50 srb->ic50 treat_mech Treat Cells with IC₅₀ Doses (6-well plates, 24-48h) ic50->treat_mech harvest_flow Harvest, Fix & Stain (Propidium Iodide) treat_mech->harvest_flow lysis Protein Extraction (Lysis) treat_mech->lysis flow Flow Cytometry harvest_flow->flow analyze_flow Quantify Cell Cycle Phases (Sub-G1, G0/G1, S, G2/M) flow->analyze_flow end_node Comprehensive Data Analysis: Efficacy, Selectivity & Mechanism analyze_flow->end_node wb Western Blot lysis->wb detect Detect Cleaved Caspase-3 & Cleaved PARP wb->detect detect->end_node

Caption: Experimental workflow for validating anti-proliferative activity.

G cluster_pathway Intrinsic Apoptosis Pathway compound 2-Amino-6-bromothiazolo [5,4-b]pyridine Derivative bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Potential Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Potential Activation bcl2->bax Inhibits pro_cas9 Pro-Caspase-9 bax->pro_cas9 Activates cas9 Active Caspase-9 pro_cas9->cas9 pro_cas3 Pro-Caspase-3 cas9->pro_cas3 cas3 Active (Cleaved) Caspase-3 [Western Blot Target] pro_cas3->cas3 parp PARP cas3->parp apoptosis Apoptosis cas3->apoptosis c_parp Cleaved PARP [Western Blot Target] parp->c_parp Cleavage c_parp->apoptosis

Caption: Key markers in the apoptotic signaling pathway.

Conclusion: Synthesizing a Coherent Narrative

By systematically applying this multi-assay strategy, researchers can build a robust and compelling case for the anti-proliferative activity of their this compound derivatives. The combination of quantitative efficacy data (IC₅₀ values from MTT/SRB) with mechanistic insights (cell cycle arrest and apoptosis induction from flow cytometry and Western blotting) provides a comprehensive validation. This rigorous, self-validating approach is essential for identifying lead candidates worthy of further preclinical and clinical development in the quest for new cancer therapies.

References

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Benchchem.
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A Comparative Guide to c-KIT Inhibition: Imatinib vs. Novel 2-Amino-6-bromothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, data-driven comparison of the first-generation tyrosine kinase inhibitor (TKI), imatinib, and a promising new class of compounds, 2-Amino-6-bromothiazolo[5,4-b]pyridine derivatives, for the inhibition of the c-KIT receptor tyrosine kinase. We will delve into their mechanisms of action, comparative efficacy against both wild-type and drug-resistant c-KIT mutants, and the experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

The Central Role of c-KIT in Oncology and the Challenge of Resistance

The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase that is crucial for the normal development of various cell lineages, including hematopoietic stem cells, mast cells, and melanocytes.[1] Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which drive cell proliferation and survival.

In certain cancers, particularly Gastrointestinal Stromal Tumors (GIST) and some forms of acute myeloid leukemia (AML), gain-of-function mutations lead to constitutive, ligand-independent activation of c-KIT, turning it into a potent oncogenic driver.[2][3]

cKIT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor p_cKIT p-c-KIT (Dimerized & Activated) cKIT->p_cKIT Autophosphorylation SCF SCF Ligand SCF->cKIT Binding & Dimerization PI3K PI3K p_cKIT->PI3K GRB2 GRB2/SOS p_cKIT->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - c-KIT Enzyme - Substrate (Poly-Glu,Tyr) - ATP - Test Compounds (Serial Dilutions) Start->Prep Plate Plate Assay: 1. Add 1µL Compound/Vehicle 2. Add 2µL Enzyme 3. Add 2µL Substrate/ATP Mix Prep->Plate Incubate1 Incubate at RT (e.g., 60-120 min) Allows Kinase Reaction Plate->Incubate1 Add_ADP_Glo Add 5µL ADP-Glo™ Reagent Depletes remaining ATP Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (40 min) Add_ADP_Glo->Incubate2 Add_Detect Add 10µL Kinase Detection Reagent Converts ADP to ATP, generates light Incubate2->Add_Detect Incubate3 Incubate at RT (30 min) Add_Detect->Incubate3 Read Measure Luminescence (Plate Reader) Incubate3->Read Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 value Read->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the c-KIT enzyme, substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and test compounds to their working concentrations in a suitable kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). [4]Test compounds should be prepared in a serial dilution series.

  • Assay Plate Setup: In a 384-well low-volume plate, add 1 µL of the test compound dilution or vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 2 µL of diluted c-KIT enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the reaction to proceed. [4][5]6. ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This step depletes any unconsumed ATP. Incubate at room temperature for 40 minutes. [4]7. Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes. [4]8. Data Acquisition: Measure the luminescence using a compatible plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation. It is used to determine the GI₅₀ of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., GIST-T1, HMC1.2) into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [5]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., imatinib, compound 6r) or a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. [5]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [5]5. Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log concentration of the compound to determine the GI₅₀ value.

Conclusion and Future Directions

The presented data provides a compelling case for the therapeutic potential of this compound derivatives as next-generation c-KIT inhibitors. While imatinib remains a cornerstone of therapy for c-KIT-driven malignancies, its efficacy is limited by acquired resistance.

The lead derivative, compound 6r , demonstrates:

  • Equivalent Potency to Imatinib: Against wild-type c-KIT and imatinib-sensitive cancer cells.

  • Superior Potency against Resistance: Significantly outperforms imatinib in inhibiting clinically relevant resistant c-KIT mutants and the corresponding cancer cell lines. [6] This novel chemical scaffold successfully addresses the primary shortcoming of imatinib. The structure of these derivatives allows for effective binding to the ATP pocket even when the kinase is in a conformation that is resistant to imatinib. Further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies, and broader selectivity screening, is warranted. The thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for developing targeted therapies that can overcome drug resistance and improve outcomes for patients with GIST and other c-KIT-dependent cancers.

References

  • Imatinib | C29H31N7O | CID 5291 - PubChem . National Center for Biotechnology Information. [Link]

  • Nam, S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance . Molecules, 23(12), 3146. [Link]

  • Bauer, S., et al. (2006). c-Kit, GIST, and imatinib . Gastroenterology, 43(6), 496-502. [Link]

  • Lydon, N. B., & Druker, B. J. (2003). Imatinib: a selective tyrosine kinase inhibitor . Expert Opinion on Pharmacotherapy, 4(3), 381-394. [Link]

  • Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib . Clinical Pharmacokinetics, 44(9), 879-900. [Link]

  • Kindler, T., et al. (2004). Efficacy and safety of imatinib in adult patients with c-kit–positive acute myeloid leukemia . Blood, 103(10), 3644-3654. [Link]

  • Selectivity test for imatinib and imatinib-D4 in different lots of plasma . ResearchGate. [Link]

  • Cytotoxic activity and selectivity index of imatinib and derivative 3b in the K562 and WSS- 1 cells . ResearchGate. [Link]

  • Druker, B. J. (2019). Imatinib as a Paradigm of Targeted Cancer Therapies . The Royal Swedish Academy of Sciences. [Link]

  • cKIT Assay Kit . BPS Bioscience. [Link]

  • Smith, B. D., et al. (2015). Inhibition of c-Kit by tyrosine kinase inhibitors . Haematologica, 100(3), e110-e113. [Link]

  • Representative c-KIT inhibitors . ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - Peer Review . MDPI. [Link]

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A Senior Application Scientist's Guide to Scaffold Selection: Thiazolo[5,4-b]pyridine vs. 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that profoundly influences the trajectory of a research program. This choice dictates not only the potential for biological activity but also governs critical drug-like properties, including synthetic accessibility, metabolic stability, and overall pharmacokinetic profile. Two heterocyclic scaffolds that have garnered significant attention for their versatile biological activities are the fused thiazolo[5,4-b]pyridine system and the ubiquitous 2-aminothiazole moiety.

This guide provides a comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to offer a field-proven perspective. We will dissect their structural nuances, compare their performance in key therapeutic areas, and provide validated experimental protocols. The objective is to equip researchers, medicinal chemists, and drug development professionals with the in-depth insights required to make an informed and strategic scaffold selection for their next generation of therapeutic agents.

Part 1: Physicochemical and Structural Profile Analysis

The inherent physicochemical properties of a scaffold are a primary determinant of its suitability for drug development. The rigid, planar thiazolo[5,4-b]pyridine and the more conformationally adaptable 2-aminothiazole present a classic study in contrasts.

The thiazolo[5,4-b]pyridine core, being a fused bicyclic system, has a higher molecular weight and a more rigid, planar structure. This planarity can be advantageous for fitting into specific, often flat, binding pockets, such as the ATP-binding site of kinases. Conversely, it can negatively impact aqueous solubility. The 2-aminothiazole scaffold is smaller, less rigid, and possesses a key hydrogen bond donating amino group, which is frequently exploited for target engagement.[1] However, this scaffold is not without its challenges; derivatives can suffer from poor water solubility, and the 2-aminothiazole motif itself has been flagged as a potential structural alert or toxicophore, susceptible to metabolic activation.[2][3]

A direct comparison of 2-aminothiazole with its isosteric counterpart, 2-aminooxazole, has shown that replacing the sulfur with oxygen can significantly increase hydrophilicity and water solubility, often by two orders of magnitude, without sacrificing biological activity.[4][5] This highlights a known liability of the 2-aminothiazole core that medicinal chemists must often engineer around.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyThiazolo[5,4-b]pyridine2-AminothiazoleRationale and Implication
Structure Fused BicyclicMonocyclicRigidity of the fused system can enhance binding affinity but may decrease solubility.
Molecular Weight 136.18 g/mol [6]100.15 g/mol [7]Higher starting weight for the fused system; impacts ligand efficiency calculations.
Calculated logP 1.6[6]0.3-0.5The fused pyridine ring increases lipophilicity compared to the simple aminothiazole.
H-Bond Donors 01 (exocyclic amine)The 2-amino group is a critical interaction point for target binding.[1]
H-Bond Acceptors 2 (ring nitrogens)2 (ring N, S)Both scaffolds offer multiple points for hydrogen bonding.
Solubility Generally lowVariable, often low[4]Planarity and lipophilicity of the fused system can present solubility challenges. 2-aminothiazoles often require solubilizing groups.[4]
Metabolic Stability Ring system is relatively stablePotential for S-oxidation and metabolic activation of the amino group.[3]The 2-aminothiazole moiety is a known concern for reactive metabolite formation.[2][3]

Part 2: Synthetic Accessibility and Strategic Execution

The ease and versatility of synthesis are critical for generating chemical diversity in a drug discovery campaign. Both scaffolds are accessible through established synthetic routes, but the strategies differ significantly.

Thiazolo[5,4-b]pyridine: A Multi-step Assembly

The construction of the thiazolo[5,4-b]pyridine core is typically a multi-step process, often starting from a substituted pyridine derivative. This linear approach, while robust, can be more labor-intensive than the convergent synthesis of 2-aminothiazoles. The causality behind this strategy is the need to build the thiazole ring onto a pre-existing pyridine, allowing for precise control over the substitution pattern on the pyridine moiety first.

G A Substituted Aminopyridine B Thiocyanation A->B KSCN C Aminothiazole Formation B->C Cyclization D Functionalization (e.g., Suzuki Coupling) C->D Pd Catalyst, Boronic Acid/Ester E Final Product D->E Deprotection/Final Modification

Caption: General synthetic workflow for Thiazolo[5,4-b]pyridine.

2-Aminothiazole: The Power of the Hantzsch Synthesis

The 2-aminothiazole scaffold is most famously constructed via the Hantzsch thiazole synthesis.[8] This is a highly efficient and convergent [2+3] cyclocondensation reaction between an α-haloketone and a thiourea derivative. The power of this method lies in its modularity; by varying the α-haloketone and the thiourea, a vast array of substituted 2-aminothiazoles can be generated rapidly, making it ideal for building structure-activity relationship (SAR) libraries.

G cluster_0 Reactants A α-Haloketone C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thiourea Derivative B->C D Substituted 2-Aminothiazole C->D

Caption: Convergent Hantzsch synthesis for 2-Aminothiazole.

Experimental Protocols

The following protocols are self-validating systems, incorporating standard analytical checkpoints to ensure reaction progress and product purity.

Protocol 1: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold Intermediate [9]

  • Objective: To synthesize the core thiazolo[5,4-b]pyridine ring system. This protocol is based on the synthesis of c-KIT inhibitors.

  • Step 1: Aminothiazole Formation.

    • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent like DMF, add potassium thiocyanate (KSCN, 1.5 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours. Causality: The thiocyanate anion acts as a nucleophile, displacing the chloride and subsequently cyclizing with the adjacent amino group to form the thiazole ring.

    • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, pour into ice-water, and collect the resulting precipitate by filtration. Wash with water and dry to yield 5-bromo-thiazolo[5,4-b]pyridin-2-amine.

  • Step 2: Protection of the Amino Group.

    • Dissolve the product from Step 1 in a solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base like triethylamine (TEA, 1.5 eq).

    • Stir at room temperature for 2-4 hours. Causality: The Boc group protects the reactive 2-amino position, preventing it from interfering in subsequent cross-coupling reactions and improving solubility in organic solvents.

    • Monitor by TLC/LC-MS. Upon completion, wash the reaction mixture with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Validation: Confirm the structure of each intermediate by ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).

Protocol 2: Hantzsch Synthesis of a 2-Amino-4-arylthiazole [8]

  • Objective: To synthesize a representative 2-aminothiazole derivative.

  • Procedure:

    • In a round-bottom flask, dissolve the desired α-bromoacetophenone derivative (1.0 eq) in absolute ethanol.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Causality: This is a classic cyclocondensation. The thiourea sulfur atom attacks the α-carbon of the ketone, and the nitrogen atoms cyclize to form the stable aromatic thiazole ring.

    • A precipitate (the hydrobromide salt of the product) will typically form. Monitor the reaction by TLC until the ketone spot disappears.

    • Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

    • To obtain the free base, suspend the salt in water and add a base (e.g., aqueous ammonia or Na₂CO₃ solution) until the pH is ~8-9.

    • Filter the resulting solid, wash with cold water, and dry to yield the 2-amino-4-arylthiazole.

  • Validation: Confirm product structure by NMR and MS. Assess purity by HPLC and melting point determination.

Part 3: Comparative Biological Activity and Therapeutic Landscape

Both scaffolds have demonstrated remarkable versatility, finding application across a wide range of therapeutic targets. However, their profiles show distinct areas of strength.

Thiazolo[5,4-b]pyridine: A Scaffold for Targeted Therapies

The thiazolo[5,4-b]pyridine scaffold has been particularly successful in the realm of kinase inhibition.[9] Its rigid structure serves as an excellent anchor to engage the hinge region of the ATP binding pocket. Different nitrogen atoms within the scaffold can be utilized for hinge binding depending on the target kinase, offering a degree of tunability.[9] For instance, the 4-nitrogen is a key hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group form hydrogen bonds with the ITK kinase hinge region.[9][10] This scaffold has been used to develop inhibitors for PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[9] More recently, derivatives have shown potent activity against c-KIT, including imatinib-resistant mutants, positioning the scaffold as a promising backbone for next-generation oncology drugs.[9][11]

2-Aminothiazole: A "Privileged" and Prolific Scaffold

The 2-aminothiazole is considered a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and biologically active molecules.[1][2][12] Its applications are exceptionally broad, spanning anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[13][14][15] Clinically approved drugs like the kinase inhibitor Dasatinib (anticancer) and the H2 receptor antagonist Famotidine (anti-ulcer) feature this core. The 2-amino group is a versatile handle that can be readily modified to fine-tune activity and properties, serving as an active functional group for building diverse derivatives.[1]

Table 2: Comparative Biological Targets and Applications

Target ClassThiazolo[5,4-b]pyridine Examples2-Aminothiazole ExamplesKey Differentiator
Kinase Inhibitors c-KIT, PI3K, VEGFR2, RAF, ITK[9][16]Dasatinib (BCR-ABL), Alpelisib (PI3K), various inhibitors for VEGFR-2, etc.[13][17]Thiazolo[5,4-b]pyridine's rigid frame is well-suited for ATP pocket binding. 2-Aminothiazole is a proven, versatile kinase scaffold present in approved drugs.
Antimicrobial Agents Reported activity against P. aeruginosa and E. coli[18][19]Broad-spectrum antibacterial and antifungal activity is widely reported.[15][20][21]2-Aminothiazole is a more established and broadly explored scaffold in antimicrobial research.
Anti-inflammatory IKK2 inhibitors for rheumatoid arthritis[22], COX inhibitors[23]Widely reported activity.[14][21]Both scaffolds have shown promise, with derivatives targeting key inflammatory enzymes.
Other Targets S1p1/S1p5 agonists, H₃ receptor antagonists, DNA gyrase B inhibitors[24]H₂ receptor antagonists (Famotidine), PDE5 inhibitors[12][25]Both scaffolds are versatile, but 2-aminothiazole is present in a wider range of clinically used drugs targeting diverse mechanisms.

Part 4: Case Study - A Head-to-Head Comparison in Kinase Inhibition

To provide a tangible comparison, we will examine the application of both scaffolds in the development of c-KIT inhibitors, a key target in gastrointestinal stromal tumors (GIST).

Imatinib is a first-line therapy for GIST, but resistance often develops through secondary mutations in c-KIT. Researchers have explored both scaffolds to overcome this challenge. A novel thiazolo[5,4-b]pyridine derivative, designated 6r , was specifically designed to inhibit imatinib-resistant c-KIT mutants.[9] The 2-aminothiazole scaffold is a core component of Dasatinib , a broader spectrum kinase inhibitor that also has activity against c-KIT.

G SCF SCF (Ligand) cKIT c-KIT Receptor (Inactive Dimer) SCF->cKIT Binds & Induces Dimerization Active_cKIT Active c-KIT (Phosphorylated) cKIT->Active_cKIT Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Active_cKIT->Downstream Activates Inhibitor Thiazolo[5,4-b]pyridine or 2-Aminothiazole Inhibitor Inhibitor->Active_cKIT Blocks ATP Binding Response Cell Proliferation, Survival Downstream->Response

Caption: Simplified c-KIT signaling pathway and point of kinase inhibitor action.

Table 3: Performance Data for c-KIT Kinase Inhibitors

Compound/DrugScaffold Typec-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V) IC₅₀ (µM)GIST-T1 Cells GI₅₀ (µM)
Imatinib Phenylaminopyrimidine0.27[11]37.93[11]0.02[9]
Sunitinib Indolinone0.14[11]3.98[11]N/A
Compound 6r Thiazolo[5,4-b]pyridineNot Reported4.77[9][11]~0.02[9]

Lower IC₅₀/GI₅₀ values indicate greater potency.

The data clearly shows the liability of Imatinib against the double mutant. The thiazolo[5,4-b]pyridine derivative 6r demonstrates potent activity against this imatinib-resistant mutant, with an IC₅₀ of 4.77 µM, which is over 8-fold more potent than imatinib.[9][11] This illustrates the power of designing compounds with a specific scaffold to overcome clinical resistance mechanisms.

Protocol 3: Radiometric Kinase Assay for c-KIT Inhibition[9][11]
  • Objective: To determine the IC₅₀ value of a test compound against the c-KIT kinase.

  • Principle: This assay measures the enzymatic transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Recombinant human c-KIT kinase

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • [γ-³²P]ATP

    • Test compounds dissolved in DMSO

    • 96-well filter plates (e.g., phosphocellulose)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.

    • In a 96-well plate, add 5 µL of the compound dilution to 35 µL of a master mix containing kinase buffer and the c-KIT enzyme.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to associate with the target before the enzymatic reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and [γ-³²P]ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C). Ensure the reaction is within the linear range.

    • Stop the reaction by adding an acid (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to the filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.

    • Wash the wells multiple times with phosphoric acid to remove all unbound radioactivity.

    • Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Validation: Run a known c-KIT inhibitor (e.g., Sunitinib) as a positive control to validate the assay performance. Each data point should be determined in duplicate or triplicate.

Conclusion: A Strategic Framework for Scaffold Selection

The choice between the thiazolo[5,4-b]pyridine and 2-aminothiazole scaffolds is not a matter of inherent superiority but of strategic alignment with project goals.

Choose Thiazolo[5,4-b]pyridine when:

  • The primary target is a kinase, and a rigid, planar anchor is desired to maximize interactions within the ATP binding site.

  • The project aims to address known resistance mechanisms where novel hinge-binding or allosteric interactions are sought.

  • Synthetic efforts are focused on a more targeted, linear approach rather than broad, parallel synthesis.

  • Avoiding potential liabilities associated with the 2-aminothiazole toxicophore is a priority from the outset.

Choose 2-Aminothiazole when:

  • A "privileged" scaffold with a high probability of yielding biological activity across diverse targets is desired.

  • Rapid generation of a large, diverse chemical library is needed to build SAR, leveraging the efficiency of the Hantzsch synthesis.

  • The project can tolerate and manage potential downsides, such as lower solubility and the need to screen for metabolic activation.

  • Building upon the vast existing knowledge base and precedent of approved drugs containing this scaffold is advantageous.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding their distinct physicochemical properties, synthetic nuances, and demonstrated biological applications, research teams can select the scaffold that provides the most direct and promising path toward their therapeutic objective.

References

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A Multi-Faceted Strategy for Confirming Kinase Binding Mode: A Comparative Guide for 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, definitively confirming how a lead compound engages its target is a cornerstone of a successful discovery campaign. Simply knowing a compound inhibits a kinase is insufficient; understanding the precise binding mode at the molecular level is paramount for optimizing potency, selectivity, and ultimately, clinical success. This guide presents an integrated, multi-technique workflow to elucidate the binding mode of kinase inhibitors, using the promising 2-Amino-6-bromothiazolo[5,4-b]pyridine scaffold as a central example.

The thiazolo[5,4-b]pyridine core is a versatile hinge-binding motif found in inhibitors targeting a range of kinases, including c-KIT and PI3K.[1][2] Depending on the target and substitution patterns, this scaffold can adopt different binding orientations, making a robust validation strategy essential.[2] We will move beyond a simple listing of techniques, instead presenting a self-validating system where the results of each experiment logically inform and corroborate the next, building a cohesive and undeniable body of evidence.

The Integrated Workflow: From Hypothesis to High-Resolution Structure

Confirmatory analysis of a binding mode is not a linear process but an iterative cycle of prediction, validation, and refinement. Our approach integrates computational, biophysical, biochemical, and structural methods. Each step provides a unique piece of the puzzle, and their combined power allows for a high-confidence determination of the inhibitor's mechanism of action.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biophysical & Biochemical Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Outcome A Computational Modeling (Molecular Docking) B Biophysical Assays (Isothermal Titration Calorimetry) A->B Predicts binding pose & key interactions C Biochemical Assays (Kinase Activity - IC50) A->C Predicts binding pose & key interactions D Site-Directed Mutagenesis (Biochemical Validation) A->D Identifies residues to mutate E X-Ray Crystallography (Co-crystal Structure) B->E Guides crystallization strategy F High-Confidence Binding Mode B->F Confirms direct binding & thermodynamics (Kd, ΔH) C->D Confirms functional inhibition (IC50) D->E Guides crystallization strategy D->F Validates key residue interactions E->F Provides atomic-level structural evidence

Caption: An integrated workflow for kinase inhibitor binding mode validation.

Phase 1: Hypothesis Generation via In Silico Modeling

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we begin with computational modeling. Molecular docking serves as a powerful, cost-effective tool to generate initial, testable hypotheses about how this compound might fit into the ATP-binding pocket of a target kinase.[3] This approach predicts favorable binding poses and identifies potential key interactions, such as hydrogen bonds with the kinase hinge region, which are critical for guiding subsequent experiments.[4]

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). If multiple structures exist, select a high-resolution structure with a relevant conformation (e.g., DFG-in for ATP-competitive inhibitors). Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, MOE) by removing water molecules, adding hydrogens, repairing missing side chains, and performing a constrained energy minimization.[5]

  • Ligand Preparation: Draw the this compound structure and generate a low-energy 3D conformation. Assign correct protonation states at physiological pH (e.g., pH 7.4).

  • Grid Generation: Define the docking search space by generating a receptor grid centered on the known ATP-binding site or a co-crystallized ligand.[5]

  • Docking Execution: Dock the prepared ligand into the receptor grid using a validated docking algorithm (e.g., Glide, GOLD).[6] Employ a flexible ligand sampling method with standard or extra precision (SP or XP) settings.

  • Pose Analysis: Analyze the resulting docking poses. The best poses are typically selected based on a combination of the docking score (a measure of predicted binding affinity) and visual inspection of the interactions with key active site residues, particularly the hinge region.[4]

Phase 2: Biophysical and Biochemical Validation

With a structural hypothesis in hand, the next phase is to confirm direct physical binding and its functional consequence. We employ a suite of orthogonal techniques to build confidence in our model.

Direct Binding & Thermodynamics with Isothermal Titration Calorimetry (ITC)

Trustworthiness: ITC is a gold-standard biophysical method that directly measures the heat released or absorbed during a binding event.[7] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8] This data is crucial for confirming a direct interaction and understanding the forces driving it.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Protein: Extensively dialyze the purified target kinase domain into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[7] After dialysis, centrifuge the protein to remove aggregates and accurately determine its concentration.[8]

    • Inhibitor: Dissolve the this compound in the exact same final dialysis buffer. If DMSO is necessary, ensure its concentration is precisely matched in both protein and inhibitor solutions to minimize heats of dilution.[8]

  • Concentration Guidelines: As a starting point, the protein concentration in the cell should be approximately 10-30 times the expected Kd, and the inhibitor concentration in the syringe should be 10-20 times the protein concentration.[9]

  • Experiment Setup:

    • Thoroughly clean the ITC instrument cell and syringe.

    • Load the protein solution into the sample cell and the inhibitor solution into the syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.[7]

  • Titration & Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 subsequent injections (e.g., 2 µL each) at 150-180 second intervals.

    • Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.[10]

  • Data Analysis: Integrate the raw power data to obtain the heat per injection. Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.

Functional Inhibition with Biochemical Kinase Assays

Expertise & Experience: While ITC confirms binding, it doesn't directly measure the functional consequence of that binding—enzyme inhibition. We use a biochemical assay, such as the ADP-Glo™ Kinase Assay, to quantify the inhibitor's potency (IC₅₀).[11] This assay measures the amount of ADP produced in a kinase reaction; lower ADP levels indicate stronger inhibition.[12] Comparing the IC₅₀ value with the Kd from ITC provides a more complete picture of the inhibitor's behavior.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor (serially diluted) in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes.[13]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Validating Key Interactions with Site-Directed Mutagenesis

Trustworthiness: Our initial docking model predicted key amino acid residues involved in binding. To validate these predictions, we use site-directed mutagenesis (SDM).[14] By mutating a predicted contact residue (e.g., the "gatekeeper" threonine common in many kinases) to a non-interacting residue (e.g., alanine), we expect to see a significant decrease in binding affinity and inhibitory potency. A large shift in the IC₅₀ for the mutant kinase compared to the wild-type (WT) provides strong evidence for a direct interaction with that specific residue.[14]

Experimental Protocol: Site-Directed Mutagenesis
  • Primer Design: Design mutagenic primers (~25-45 bases) containing the desired mutation (e.g., changing a threonine codon to an alanine codon). The mutation should be centered, with ≥12 bases of correct sequence on either side.[15][16]

  • Mutagenic PCR: Perform PCR using a high-fidelity polymerase with the plasmid DNA containing the WT kinase gene as a template and the mutagenic primers. Use a low cycle number (16-18 cycles) to minimize secondary mutations.[17]

  • Template Digestion: Digest the parental (non-mutated) template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmids are unmethylated and will not be digested.[18]

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via DNA sequencing.

  • Protein Expression and Assay: Express and purify the mutant kinase protein. Determine the IC₅₀ of this compound against the mutant kinase using the ADP-Glo™ assay and compare it to the WT IC₅₀.

Comparative Data Summary
TechniqueParameter MeasuredExample Result for WT KinaseExample Result for Mutant KinaseInterpretation
ITC Kd (Binding Affinity)150 nM>10,000 nMConfirms direct, high-affinity binding to WT. Loss of binding to mutant validates residue's role.
ITC Stoichiometry (n)~1.0N/AIndicates a 1:1 binding model between inhibitor and kinase.
ADP-Glo™ IC₅₀ (Potency)200 nM>25,000 nMConfirms functional inhibition. >100-fold shift in IC₅₀ strongly supports a direct interaction with the mutated residue.

Phase 3: High-Resolution Structural Elucidation

Authoritative Grounding: The culmination of our workflow is to obtain a high-resolution X-ray co-crystal structure of this compound bound to the target kinase. This is the most definitive method for visualizing the binding mode, providing atomic-level detail of all interactions and confirming the inhibitor's orientation, conformation, and engagement with the active site.[8]

G A Purified Kinase + Inhibitor Solution B Set up Crystallization (Vapor Diffusion) A->B C Crystal Growth B->C D Cryo-protection & Flash Cooling C->D E X-Ray Diffraction Data Collection D->E F Structure Solution (Molecular Replacement) E->F G Model Building & Refinement F->G H Final Validated Co-crystal Structure G->H

Caption: High-level workflow for X-ray crystallography of a kinase-inhibitor complex.

Experimental Protocol: X-Ray Crystallography
  • Co-complex Formation: Incubate the purified kinase domain with a 3-5 fold molar excess of this compound.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to identify initial crystal hits.

  • Crystal Optimization: Refine the initial hit conditions by varying precipitant and protein concentrations to grow diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystal and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model.

  • Model Refinement: Build the inhibitor into the resulting electron density map. Iteratively refine the protein-inhibitor model to achieve a high-quality fit to the experimental data, validating the final structure before deposition in the PDB.

Integrated Conclusion

By systematically applying this integrated workflow, we move from a computationally generated hypothesis to definitive, high-resolution structural evidence. The biophysical data from ITC confirms a direct 1:1 interaction, the biochemical data from the ADP-Glo™ assay establishes functional potency, and the site-directed mutagenesis results validate the specific residue contacts predicted by the initial model. Finally, the co-crystal structure provides irrefutable proof, visualizing the precise orientation of the thiazolo[5,4-b]pyridine core in the hinge region and detailing every hydrogen bond and hydrophobic interaction. This multi-faceted, self-validating approach provides the highest possible confidence in the determined binding mode, creating a solid foundation for subsequent structure-based drug design and lead optimization efforts.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Retrieved from [Link]

  • protocols.io. (2019). Site-Directed Mutagenesis. protocols.io. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Retrieved from [Link]

  • Columbia University. (n.d.). Site Directed Mutagenesis Protocol. Columbia University. Retrieved from [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. Retrieved from [Link]

  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved from [Link]

  • RCSB PDB. (2015). 5BML: ROCK 1 bound to a pyridine thiazole inhibitor. RCSB PDB. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. NIH. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. NIH. Retrieved from [Link]

  • University of California, Santa Cruz. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. UCSC. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard University. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-6-bromothiazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Thiazolo[5,4-b]pyridine Scaffold

In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a paramount objective. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them compelling therapeutic targets.[1] The thiazolo[5,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of inhibitors targeting a range of kinases, including PI3K, ITK, and BCR-ABL.[2] This guide focuses on a specific, promising subclass: 2-amino-6-substituted-thiazolo[5,4-b]pyridines, which have been engineered as potent inhibitors of the c-KIT kinase.

Mutations in the c-KIT receptor tyrosine kinase are primary drivers of gastrointestinal stromal tumors (GIST). While first-generation inhibitors like imatinib have revolutionized treatment, the emergence of drug resistance necessitates the development of novel agents.[2] This guide provides an in-depth analysis of the preclinical evaluation of a lead compound from this series, N-(4-((2-amino-6-(4-amino-3-fluorophenyl)thiazolo[5,4-b]pyridin-5-yl)amino)phenyl)acrylamide (designated as compound '6r') , synthesizing its reported in vitro efficacy with a critical discussion on the pivotal factors that govern the translation of such promising laboratory results into successful in vivo outcomes.[2]

Part 1: Decoding the Potent In Vitro Efficacy

The initial development phase for any novel kinase inhibitor hinges on demonstrating potent and selective activity in controlled, cell-free, and cell-based systems. The work by Nam et al. provides a robust case study in the in vitro characterization of the 2-amino-thiazolo[5,4-b]pyridine series.[2]

Causality in Experimental Design: From Enzyme to Cell

The logical progression of in vitro testing is designed to build a comprehensive picture of a compound's potential.

  • Enzymatic Assay (Biochemical): The first crucial test is to determine if the compound can directly inhibit the target kinase. A radiometric kinase assay measures the transfer of a radioactive phosphate from ATP to a substrate by the c-KIT enzyme. Inhibition of this process, quantified as an IC50 value, provides a direct measure of the compound's potency against the isolated enzyme. This is the cleanest assessment of target engagement, free from the complexities of a cellular environment.[2]

  • Cellular Proliferation Assay (Cell-Based): Demonstrating enzymatic inhibition is not enough; the compound must be able to enter a living cancer cell and exert its effect. Anti-proliferative assays, such as the MTT or CellTiter-Glo® assays, are used in cancer cell lines known to be dependent on the target kinase (e.g., GIST-T1 and HMC1.2 cells for c-KIT). A potent GI50 (half-maximal growth inhibition) value indicates that the compound can overcome cellular barriers and inhibit the kinase in its native environment, leading to a halt in cell growth.[2]

  • Mechanism of Action (MoA) Studies: Once cellular activity is confirmed, the next step is to verify that the observed anti-proliferative effect is indeed due to the intended mechanism.

    • Western Blotting: This technique allows for the visualization of protein phosphorylation. Treatment of c-KIT-dependent cells with an effective inhibitor should show a marked decrease in the phosphorylation of c-KIT and its downstream signaling partners like AKT and ERK. This provides direct evidence of target engagement within the cell's signaling cascade.[2]

    • Apoptosis and Cell Cycle Analysis: By inhibiting a critical survival pathway, a successful anticancer agent should induce programmed cell death (apoptosis) and/or cause arrest in the cell division cycle. Flow cytometry-based assays using dyes like Annexin V and Propidium Iodide can quantify these effects, confirming the desired cellular fate.[2]

Quantitative Data Summary: Compound 6r vs. Standard of Care

The in vitro data for the lead compound 6r demonstrates its potential, particularly in overcoming resistance to the established drug, imatinib.

Table 1: Enzymatic Inhibitory Activity against Imatinib-Resistant c-KIT Mutant

Compound/Drugc-KIT (V560G/D816V) IC50 (µM)
Compound 6r 4.77
Imatinib37.93
Sunitinib3.98
Data sourced from Nam Y, et al. (2023).[2] Lower IC50 values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 (Imatinib-Resistant) GI50 (µM)
Compound 6r ~0.02 1.15
Imatinib0.0227.11
SunitinibNot Reported1.06
Data sourced from Nam Y, et al. (2023).[2] Lower GI50 values indicate greater anti-proliferative activity.

These results are highly encouraging; compound 6r shows an 8-fold greater enzymatic potency against the imatinib-resistant c-KIT double mutant and a remarkable 23.6-fold greater potency in inhibiting the growth of resistant HMC1.2 cancer cells compared to imatinib.[2]

Visualizing the Mechanism

c-KIT_Signaling_Pathway cluster_membrane Cell Membrane cKIT c-KIT Receptor RAS RAS cKIT->RAS Activates PI3K PI3K cKIT->PI3K Activates STAT3 STAT3 cKIT->STAT3 Activates SCF SCF (Ligand) SCF->cKIT Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Compound6r Compound 6r (Inhibitor) Compound6r->cKIT Inhibits Phosphorylation

Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.

In_Vitro_Workflow start Synthesized Thiazolo[5,4-b]pyridine Compound (e.g., 6r) enzymatic_assay Biochemical Assay: Radiometric c-KIT Kinase Inhibition start->enzymatic_assay cellular_assay Cell-Based Assay: Anti-Proliferation in GIST Cells (GIST-T1, HMC1.2) start->cellular_assay data_analysis Data Analysis: (IC50, GI50 Calculation) enzymatic_assay->data_analysis moa_studies Mechanism of Action Studies cellular_assay->moa_studies western_blot Western Blot: (p-c-KIT, p-AKT, p-ERK) moa_studies->western_blot apoptosis Apoptosis Assay: (Annexin V / PI Staining) moa_studies->apoptosis cell_cycle Cell Cycle Analysis moa_studies->cell_cycle western_blot->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Potent In Vitro Candidate Identified data_analysis->conclusion

Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.

Part 2: The Critical Juncture - Translating In Vitro Success to In Vivo Efficacy

While the in vitro results for compound 6r are compelling, they represent only the first step of a long journey. A significant hurdle in drug development is that potent in vitro activity frequently fails to translate into in vivo efficacy.[2] As of this guide's publication, detailed in vivo efficacy studies in animal models for the specific compound 6r have not been made publicly available. Therefore, this section will address the critical factors that determine this translational success, providing the necessary context for interpreting the in vitro data.

Beyond Potency: The Primacy of Pharmacokinetics (ADME)

A compound's journey through a living organism is complex and is governed by its pharmacokinetic (PK) properties, often abbreviated as ADME:

  • Absorption: After administration (e.g., oral), the drug must be absorbed into the bloodstream. Poor solubility or an inability to cross the intestinal wall can render even the most potent compound ineffective in vivo.

  • Distribution: Once in the blood, the drug must distribute to the target tissue—in this case, the tumor. Extensive binding to plasma proteins or an inability to penetrate the tumor microenvironment can limit the concentration of the drug at the site of action.[2]

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes (like the Cytochrome P450 family) modify foreign compounds to facilitate their excretion. If a drug is metabolized too quickly, its concentration in the body may never reach a therapeutic level for a sufficient duration.[3] Heterocyclic compounds, in particular, can be susceptible to metabolic modification, a key challenge that medicinal chemists work to overcome.

  • Excretion: The drug and its metabolites are ultimately removed from the body, primarily through the kidneys or in the feces. The rate of excretion influences the drug's half-life and dosing schedule.

A compound with excellent in vitro potency but poor PK properties (e.g., low absorption, rapid metabolism) will likely fail in in vivo models because a sufficient and sustained concentration cannot be achieved at the tumor site to inhibit c-KIT effectively.[3]

Pharmacodynamics and the In Vivo Environment

Beyond PK, pharmacodynamics (PD)—what the drug does to the body—is also more complex in vivo.

  • Target Engagement: It is crucial to confirm that the drug is binding to its intended target (c-KIT) in the tumor tissue of a living animal at a level that correlates with the desired biological effect. This often requires sophisticated biomarker analysis from tumor biopsies.

  • Toxicity and Off-Target Effects: Kinase inhibitors are rarely perfectly selective. The human kinome contains over 500 kinases, and the ATP-binding pocket where most inhibitors act is highly conserved.[4] A compound might inhibit other essential kinases in healthy tissues, leading to toxic side effects that were not apparent in the simplified in vitro cancer cell line models. These toxicities can limit the maximum tolerated dose, potentially preventing the administration of a therapeutically effective concentration.

Illustrative In Vivo Methodology: The Xenograft Model

To test anticancer efficacy in vivo, the most common preclinical model is the tumor xenograft. In this model, human cancer cells (like the GIST-T1 cells used in the in vitro assays) are implanted into immunocompromised mice.

  • Tumor Implantation: The GIST-T1 cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size.

  • Treatment: The mice are then randomized into groups and treated with the vehicle (control) or the test compound (e.g., compound 6r ) at various doses and schedules (e.g., daily oral gavage).

  • Efficacy Measurement: Tumor volume is measured regularly throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), which compares the change in tumor size in the treated groups to the control group.

  • PK/PD Analysis: Blood samples and tumor tissue can be collected at various time points to measure drug concentration (PK) and target inhibition (PD).

Successful in vivo efficacy would be demonstrated by a statistically significant, dose-dependent reduction in tumor growth in the treated mice compared to the control group, ideally with an acceptable safety profile.

Conclusion and Future Outlook

The 2-amino-6-substituted-thiazolo[5,4-b]pyridine scaffold, exemplified by compound 6r , represents a significant advancement in the in vitro discovery of next-generation c-KIT inhibitors. The data clearly demonstrates high potency against imatinib-resistant c-KIT mutants and corresponding efficacy in inhibiting the proliferation of resistant cancer cell lines.[2] This positions the series as a highly promising starting point for further development.

However, the path from a potent in vitro hit to a successful in vivo drug is fraught with challenges, primarily centered on achieving a suitable pharmacokinetic and safety profile. The critical next step for this compound class is the comprehensive evaluation in preclinical in vivo models. Such studies will determine if the remarkable in vitro potency of compounds like 6r can be translated into meaningful anti-tumor activity in a complex biological system. The insights gained from these future in vivo experiments will be the true determinant of whether this promising scaffold will one day benefit patients with resistant GIST.

Experimental Protocols

Radiometric Biochemical Kinase Assay for c-KIT

Protocol based on the methodology described by Nam Y, et al. (2023).[2]

  • The c-KIT kinase (wild-type or mutant) is incubated with the test compound at ten different concentrations in a 3-fold serial dilution.

  • The kinase reaction is initiated by adding a suitable substrate (e.g., a generic peptide substrate) and [γ-³²P]ATP.

  • The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, typically by adding a high concentration of unlabeled ATP or a chelating agent.

  • The radiolabeled substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto a phosphocellulose filter paper which binds the peptide substrate.

  • The filter is washed to remove unincorporated ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • IC50 values are determined by fitting the dose-response curve using non-linear regression analysis.

Cell Viability (Anti-proliferative) Assay

Protocol based on the methodology described by Nam Y, et al. (2023).[2]

  • GIST-T1 or HMC1.2 cells are seeded in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells per well).

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • The cells are then treated with the test compounds at ten different concentrations with 3-fold serial dilutions. A vehicle control (DMSO) is also included.

  • The plates are incubated for an additional 72 hours.

  • Cell viability is assessed using a suitable reagent, such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent, according to the manufacturer's instructions.

  • The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • The percentage of growth inhibition is calculated for each concentration relative to the vehicle control.

  • GI50 values are determined by fitting the dose-response curve using non-linear regression analysis.

References

  • Gort, E., & van Blitterswijk, W. J. (2015). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1735-1746. Available from: [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. Available from: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). A comprehensive review of protein kinase inhibitors for cancer therapy. Trends in Pharmacological Sciences, 37(8), 683-703. Available from: [Link]

  • Herbrink, M., Schellens, J. H., Beijnen, J. H., & Nuijen, B. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 237, 1-13.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

Sources

The 2-Amino-6-bromothiazolo[5,4-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 2-Amino-6-bromothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the development of potent kinase inhibitors. Its rigid structure and strategic placement of nitrogen and sulfur atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" in drug discovery. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this core, offering insights into their selectivity and potential for polypharmacology. We will delve into the experimental data that underpins our understanding of how subtle chemical modifications to this scaffold can dramatically alter a compound's interaction with the human kinome.

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been successfully developed as inhibitors of a range of kinases, including RAF, VEGFR2, c-KIT, and PI3K.[1][2][3] The binding mode of these inhibitors can vary depending on the target kinase and the specific substitutions on the core structure. For instance, in some cases, the 4-nitrogen of the pyridine ring acts as a key hinge-binding motif, while in others, the 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region.[1] This adaptability highlights the importance of comprehensive cross-reactivity profiling to fully characterize these inhibitors.

Comparative Cross-Reactivity Analysis

A key aspect of kinase inhibitor development is understanding its selectivity profile across the entire kinome. Broad-spectrum kinase inhibition can lead to off-target effects and toxicity, while highly selective inhibitors may be less effective against complex diseases driven by multiple signaling pathways. Here, we compare the cross-reactivity profiles of representative kinase inhibitors built upon the this compound scaffold.

Case Study: A Selective c-KIT Inhibitor

A recent study by Nam et al. (2023) identified a potent c-KIT inhibitor, compound 6r , which is a derivative of the 2-Amino-thiazolo[5,4-b]pyridine core.[1] This compound was specifically designed to overcome resistance to existing c-KIT inhibitors like imatinib.[4] A key part of its preclinical evaluation was kinase panel profiling to assess its selectivity.

The study revealed that compound 6r possesses "reasonable kinase selectivity," a critical feature for a therapeutic candidate.[5] While the primary target is c-KIT, understanding its interactions with other kinases is vital. The following table summarizes the inhibitory activity of compound 6r and comparator drugs against wild-type c-KIT and a resistant mutant.

Table 1: Enzymatic Inhibitory Activity against c-KIT [6]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Lower IC50 values indicate greater potency.

Furthermore, the anti-proliferative activity of compound 6r was assessed in cancer cell lines dependent on c-KIT signaling.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [6]

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI50 (µM)HMC1.2 (c-KIT V560G/D816V) GI50 (µM)
Compound 6r 0.891.15
Imatinib0.1327.15
Sunitinib0.112.11

Lower GI50 values indicate greater anti-proliferative activity.

While detailed data for a full kinome scan of compound 6r is not publicly available, the term "reasonable selectivity" suggests that it does not potently inhibit a wide range of off-target kinases at therapeutic concentrations. This is a crucial finding, as it implies a lower likelihood of toxicity stemming from indiscriminate kinase inhibition.

Broader Kinase Targets of the Thiazolo[5,4-b]pyridine Scaffold

The versatility of the 2-Amino-thiazolo[5,4-b]pyridine scaffold is evident from its application in developing inhibitors for other kinase families.

  • RAF/VEGFR2 Inhibitors: Researchers have designed dual RAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors by modifying the thiazolo[5,4-b]pyridine core. These type-II inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase.[2][7] The selectivity of these compounds is tuned by substitutions that occupy the hydrophobic "back pocket" of the ATP-binding site.[2]

  • PI3K Inhibitors: The scaffold has also been utilized to create potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). One study reported a derivative, compound 19a , with nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, while being roughly 10-fold less active against PI3Kβ.[3][8] This demonstrates that specific modifications can lead to isoform-selective PI3K inhibitors.

Table 3: PI3K Isoform Selectivity of a Thiazolo[5,4-b]pyridine Derivative (Compound 19a) [3]

PI3K IsoformIC50 (nM)
PI3Kα3.4
PI3Kβ>30
PI3Kγ1.8
PI3Kδ2.5

This isoform selectivity is critical, as different PI3K isoforms have distinct roles in normal physiology and disease, and non-selective inhibition can lead to significant side effects.

Experimental Methodologies for Cross-Reactivity Profiling

The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. Several robust methodologies are employed to generate the cross-reactivity data discussed in this guide.

Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the in vitro evaluation of kinase inhibitors, starting from initial screening to comprehensive selectivity profiling.

G cluster_0 Initial Discovery cluster_1 Lead Optimization cluster_2 Selectivity Profiling cluster_3 Candidate Selection A Compound Synthesis (Thiazolo[5,4-b]pyridine derivatives) B Primary Biochemical Assay (e.g., against c-KIT) A->B Screening C Structure-Activity Relationship (SAR) Studies B->C Hit Identification C->A Iterative Design D Cell-Based Assays (e.g., GIST-T1, HMC1.2 proliferation) C->D Potency & Efficacy Testing E Broad Kinase Panel Screen (e.g., KinomeScan) D->E Lead Compound F Determination of IC50/Ki for Off-Targets E->F Identify Off-Targets G Selection of Lead Candidate (e.g., Compound 6r) F->G Selectivity Assessment

Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.

Detailed Protocol: Radiometric Kinase Assay

A common and sensitive method for determining kinase activity and inhibition is the radiometric assay. This technique measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific kinase (e.g., c-KIT).

Materials:

  • Purified recombinant kinase (e.g., c-KIT)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • Test compound dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the kinase reaction buffer.

  • Reaction Setup: In each well of a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Add scintillation fluid to each well and measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the design of kinase inhibitors. The cross-reactivity profiles of derivatives based on this core can be finely tuned through chemical modifications, leading to compounds with high potency and varying degrees of selectivity. The case of the c-KIT inhibitor 6r demonstrates that a "reasonably selective" profile is achievable, which is promising for minimizing off-target toxicities.[1] In contrast, the development of dual RAF/VEGFR2 inhibitors and isoform-selective PI3K inhibitors highlights the adaptability of this scaffold for creating compounds with desired polypharmacology.[2][3]

Future research in this area will likely focus on leveraging computational modeling and advanced screening platforms to predict and empirically determine the cross-reactivity profiles of novel derivatives with greater precision.[9] The goal will be to design inhibitors with tailored selectivity profiles – either highly specific for a single target or with a carefully defined spectrum of activity against multiple kinases – to maximize therapeutic benefit and minimize adverse effects.

References

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15. Available at: [Link]

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. Available at: [Link]

  • Bioorganic & Medicinal Chemistry (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]

  • Bioorganic & Medicinal Chemistry (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1][4][5]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. PubMed. Available at: [Link]

  • ResearchGate (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. Available at: [Link]

  • ResearchGate (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][4][5]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. Available at: [Link]

  • Molecules (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed. Available at: [Link]

  • Organic & Biomolecular Chemistry (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at: [Link]

  • Molecules (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. ResearchGate. Available at: [Link]

  • PMC (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PMC. Available at: [Link]

  • MDPI (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • MDPI (2023). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. MDPI. Available at: [Link]

  • NIH (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. Available at: [Link]

  • PubMed (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enzymatic Inhibitory Activity of Novel Thiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of novel thiazolo[5,4-b]pyridine derivatives as potent and selective enzyme inhibitors. The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of enzyme families, most notably protein kinases such as PI3K, c-KIT, and VEGFR2. The objective of this guide is to move beyond simple screening and establish a robust, multi-tiered validation cascade that ensures scientific rigor and generates a data package suitable for lead optimization. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and emphasize self-validating systems to ensure the trustworthiness of the generated data.

Part 1: Foundational Biochemical Validation: Potency and Mechanism of Action (MoA)

The initial phase of validation focuses on quantifying the direct interaction between the novel compound and its purified target enzyme. The primary goals are to determine the inhibitor's potency (how little is needed) and its mechanism of action (how it inhibits).

The Cornerstone of Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. While seemingly straightforward, the IC50 is not an absolute value; it is highly dependent on assay conditions, particularly the concentration of the enzyme's substrate (e.g., ATP in kinase assays). Therefore, consistency in these parameters is paramount for comparing different compounds.

We will use a modern, non-radioactive assay format, the ADP-Glo™ Kinase Assay, as our primary example. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a universal method applicable to virtually any kinase.

Experimental Protocol: In Vitro Kinase IC50 Determination

This protocol outlines the determination of IC50 for a novel thiazolo[5,4-b]pyridine, "Thiazolo-Py-1," against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration equal to the known Km for the enzyme

  • Test Inhibitor "Thiazolo-Py-1" and a known control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well microplates

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of "Thiazolo-Py-1" and the control inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (for the 0% inhibition control).

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme solution (pre-diluted in Kinase Buffer to a concentration determined by prior enzyme titration) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme, typically where less than 20% of the substrate is consumed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition relative to the DMSO controls and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.

Table 1: Hypothetical IC50 Values against CDK2/Cyclin A2

CompoundTargetIC50 (nM)Hill Slope
Thiazolo-Py-1 CDK2/Cyclin A285-1.1
Staurosporine (Control)CDK2/Cyclin A250-1.0

Interpretation: In this hypothetical example, "Thiazolo-Py-1" shows potent inhibition of CDK2. The Hill slope, being close to -1, suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.

Beyond IC50: The Inhibition Constant (Ki) and MoA

To understand the true binding affinity, independent of substrate concentration, we must determine the inhibition constant (Ki). This requires a series of kinetic experiments to also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For ATP-competitive inhibitors, which is common for kinase inhibitors, the inhibitor binds to the same site as ATP.

The relationship between IC50 and Ki for a competitive inhibitor is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate (ATP) concentration used in the assay.

  • Km is the Michaelis constant for the substrate.

This equation causally explains why the IC50 value increases at higher substrate concentrations for a competitive inhibitor—more substrate requires more inhibitor to achieve 50% inhibition.

To determine the MoA and calculate Ki, experiments are run by measuring enzyme velocity at various concentrations of both the substrate (ATP) and the inhibitor. The data is then globally fitted to different inhibition models using non-linear regression. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can visually represent the MoA.

Part 2: The Critical Step of Selectivity Profiling

A potent inhibitor is of little therapeutic value if it interacts with dozens of other enzymes, leading to potential toxicity. Therefore, selectivity profiling—assessing the inhibitor's activity against a broad panel of related enzymes—is a self-validating step to confirm its specificity.

Rationale and Methodologies

The human kinome consists of over 500 kinases, many sharing a structurally conserved ATP-binding pocket. This makes cross-reactivity a significant challenge. While large-scale screening against hundreds of kinases is often outsourced, an initial in-house assessment against a smaller, relevant panel is crucial. Differential Scanning Fluorimetry (DSF) is a rapid, cost-effective method that measures the thermal stabilization of a protein upon ligand binding, providing a direct measure of interaction without requiring an activity assay.

Data Presentation: A Comparative Selectivity Profile

The goal is to benchmark the novel compound against both a highly selective and a broadly active (promiscuous) approved drug. This provides immediate context for the compound's potential.

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThiazolo-Py-1 Sunitinib (Promiscuous Control)Lenvatinib (Alternative)
CDK2 98% 35%45%
VEGFR-2 92%95%99%
c-KIT45%91%88%
PI3Kα15%25%18%
ITK8%12%7%
BCR-ABL11%85%30%

Interpretation: This hypothetical data suggests "Thiazolo-Py-1" has a distinct selectivity profile, potently inhibiting CDK2 and VEGFR-2 while showing significantly less activity against other kinases compared to the multi-targeted inhibitor Sunitinib. This dual-targeting profile could be therapeutically advantageous in certain cancer contexts.

Part 3: Cellular Validation: From Enzyme to Organism

A compound that is potent and selective in a biochemical assay must prove its worth in a living system. Cellular assays are essential to confirm that the inhibitor can permeate the cell membrane, engage its intended target in the complex intracellular environment, and elicit the desired biological response.

Experimental Protocol: Target Engagement via Western Blot

This protocol assesses if "Thiazolo-Py-1" inhibits CDK2 activity inside cancer cells by measuring the phosphorylation of a known CDK2 substrate, the Retinoblastoma protein (Rb), at Serine 807/811.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture media and reagents

  • "Thiazolo-Py-1"

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-Actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once attached, treat the cells with increasing concentrations of "Thiazolo-Py-1" (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for 4-6 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibody incubation.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

Interpretation: A dose-dependent decrease in the phospho-Rb signal, with no change in total Rb or the loading control (Actin), provides strong evidence of on-target CDK2 inhibition in a cellular context.

Experimental Protocol: Anti-proliferative Activity

This assay determines the compound's ability to inhibit cancer cell growth, a key functional outcome of inhibiting cell cycle kinases like CDK2.

Materials:

  • MCF-7 cells

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a SDS-HCl solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "Thiazolo-Py-1" for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Data Consolidation and Interpretation

The results from the biochemical and cellular assays are consolidated to build a comprehensive picture of the inhibitor's profile.

Table 3: Consolidated Inhibitor Profile for "Thiazolo-Py-1"

ParameterAssay TypeTarget/Cell LineValue
IC50 BiochemicalCDK2/Cyclin A285 nM
IC50 BiochemicalVEGFR-2110 nM
GI50 CellularMCF-7 Cells450 nM

Interpretation: The GI50 value is typically higher than the biochemical IC50. This is expected, as the compound must overcome additional barriers (cell permeability, efflux pumps, intracellular ATP concentrations) to reach its target. A GI50 value within a reasonable multiple (e.g., 5-10 fold) of the biochemical IC50 suggests good translation from enzyme to cell.

Visualizing the Process and Pathway

Diagrams are essential for clearly communicating complex workflows and biological mechanisms.

G cluster_0 Part 1: Biochemical Validation cluster_1 Part 2: Selectivity cluster_2 Part 3: Cellular Validation a IC50 Determination (ADP-Glo Assay) b Kinetic Studies (Vary [ATP] & [Inhibitor]) a->b Potent Hit c Determine MoA & Ki (Cheng-Prusoff) b->c d Kinase Panel Screen (e.g., DSF or outsourced) c->d Characterized Hit e Target Engagement (Western Blot pRb) d->e Selective Hit f Functional Outcome (MTT Proliferation Assay) e->f Confirms On-Target Effect end_node Lead Candidate Profile f->end_node

Caption: Workflow for the multi-tiered validation of a novel enzyme inhibitor.

G GF Growth Factors CyclinD Cyclin D GF->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper- phosphorylates (pp) G1S G1-S Phase Progression CDK2->G1S Inhibitor Thiazolo-Py-1 Inhibitor->CDK2

Caption: Simplified G1-S cell cycle pathway showing inhibition of CDK2.

Conclusion

The validation of a novel enzymatic inhibitor from the thiazolo[5,4-b]pyridine class, or any other, is a systematic process that builds a bridge from theoretical design to biological reality. By following a logical cascade—from initial potency and mechanism in biochemical assays to selectivity profiling and finally to target engagement and functional outcomes in cellular models—researchers can build a robust and trustworthy data package. This multi-tiered approach, grounded in sound experimental design and causal reasoning, is fundamental to identifying promising lead candidates and accelerating the journey toward new therapeutic interventions.

References

  • Lee, K., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • Viayna, E., et al. (2004). Kinase inhibitor selectivity profiling by inhibitor affinity chromatography. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Yu, J., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. The Journal of Biological Chemistry. Available at: [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Available at: [Link]

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A Head-to-Head Battle: Benchmarking 2-Amino-6-bromothiazolo[5,4-b]pyridine Analogs Against the Multi-Kinase Inhibitor Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of targeted cancer therapy, the multi-kinase inhibitor sunitinib has long stood as a benchmark, particularly in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its broad-spectrum activity against key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) has cemented its role in clinical practice.[1] However, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a continuous endeavor in oncological research. This guide provides a comprehensive benchmarking analysis of an emerging class of compounds, 2-Amino-6-bromothiazolo[5,4-b]pyridine analogs, against sunitinib, offering a data-driven comparison for researchers, scientists, and drug development professionals.

The thiazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of inhibitors targeting a range of kinases, including c-KIT, PI3K, and notably, VEGFR2.[2] This guide will delve into the comparative preclinical data, focusing on the core determinants of a successful kinase inhibitor: biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy.

The Benchmark: Sunitinib's Kinase Inhibition Profile

Sunitinib exerts its anti-tumor and anti-angiogenic effects by targeting multiple RTKs involved in tumor growth and vascularization.[3] Its inhibitory activity against key kinases provides the baseline for our comparison.

Kinase TargetSunitinib IC50/Ki
PDGFRβ2 nM (IC50)
VEGFR2 (KDR)9 nM (Ki), 80 nM (IC50)
c-KIT4 nM (Ki)
VEGFR12 nM (Ki)
VEGFR317 nM (Ki)
FLT3-
RET-
CSF1R-

Note: IC50 and Ki values are collated from various sources and can vary based on assay conditions.[3][4][5]

The Challenger: this compound Analogs

Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as potent kinase inhibitors. A notable example is the derivative designated as compound 6r , which has been evaluated against c-KIT and a broader kinase panel, providing a valuable, albeit c-KIT focused, comparison with sunitinib.[2] While comprehensive data across a wide range of analogs against all of sunitinib's primary targets is still emerging, the existing information allows for a preliminary but insightful benchmark.

Comparative Biochemical Potency: A Focus on c-KIT

In a head-to-head comparison against a clinically relevant imatinib-resistant c-KIT double mutant (V560G/D816V), a key driver in GIST, a representative thiazolo[5,4-b]pyridine analog (compound 6r ) demonstrated comparable, and in some aspects superior, activity to sunitinib.

Compoundc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77
Sunitinib 0.143.98
Imatinib 0.2737.93

Data extracted from Nam et al. (2023).[2]

This data underscores the potential of the thiazolo[5,4-b]pyridine scaffold in overcoming resistance mechanisms that limit the efficacy of earlier generation inhibitors like imatinib.

Kinase Selectivity Profile: A Glimpse into Off-Target Effects

A crucial aspect of kinase inhibitor development is understanding the selectivity profile, which can predict both therapeutic efficacy and potential toxicities. Kinase panel screening of compound 6r revealed a reasonable degree of selectivity. While the full dataset from the 371-kinase panel is extensive, the key takeaway is that the thiazolo[5,4-b]pyridine scaffold can be engineered to achieve a desirable selectivity profile.[2][6] A direct, comprehensive comparison of the full kinome scan of a this compound analog against sunitinib's well-documented broader spectrum of activity is a critical next step for the field.

Experimental Framework for Benchmarking

To ensure a rigorous and objective comparison, a standardized set of experimental protocols is essential. The following section outlines the key assays that form the foundation of a comprehensive benchmarking study.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases (VEGFR2, PDGFRβ, c-KIT, etc.).

Methodology: A common method is the radiometric filter-binding assay or luminescence-based assays like the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol (Radiometric Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR2), and a buffer containing MgCl2 and ATP.

  • Compound Addition: Add serial dilutions of the test compounds (this compound analogs and sunitinib) to the wells. Include a DMSO control for 100% kinase activity.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Proliferation Assay (HUVEC Model)

Objective: To assess the anti-proliferative effects of the compounds on endothelial cells, a key aspect of anti-angiogenesis.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating in a low-serum medium for 4-6 hours.

  • Treatment: Replace the medium with fresh low-serum medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., VEGF-stimulated growth without inhibitor).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (half-maximal growth inhibition) value.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed HUVECs B Serum Starve A->B C Add Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H I I H->I Calculate GI50

Caption: In vivo tumor xenograft model workflow.

Signaling Pathways: The Battleground of Inhibition

Sunitinib and the this compound analogs exert their effects by intercepting critical signaling cascades that drive tumor growth and angiogenesis.

The primary targets, VEGFR and PDGFR, are key components of the angiogenesis signaling pathway. Their inhibition by these small molecules disrupts downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to reduced endothelial cell proliferation, migration, and survival, and consequently, the inhibition of new blood vessel formation.

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival PI3K_AKT->Survival Inhibitor Sunitinib / Thiazolo[5,4-b]pyridine Analog Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits

Caption: Simplified VEGFR/PDGFR signaling pathway and points of inhibition.

Future Perspectives

The this compound scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The preliminary data suggests the potential for potent and selective agents that can overcome existing resistance mechanisms. A comprehensive head-to-head comparison with established multi-kinase inhibitors like sunitinib, across a broad panel of kinases and in relevant preclinical models, is imperative to fully elucidate their therapeutic potential. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency against key drivers of angiogenesis like VEGFR and PDGFR, while minimizing off-target toxicities. The ultimate goal is to translate these promising preclinical findings into novel, effective, and safer targeted therapies for cancer patients.

References

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 15(1), 143. Available at: [Link]

  • Martowicz, A., et al. (2022). Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis. Journal of Visualized Experiments. Available at: [Link]

  • Crown Bioscience. Gastrointestinal Stromal Tumor PDX Models for Comprehensive Clinical Trials. Available at: [Link]

  • ASCO Publications. (2012). A novel xenograft model of gastrointestinal stromal tumors. Available at: [Link]

  • Anticancer Research. (2018). Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice. Available at: [Link]

  • ResearchGate. (2022). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. Available at: [Link]

  • Hirose, T., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 20(18), 5600-5615. Available at: [Link]

  • Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Oguro, Y., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery oft[1][4]riazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4585-4598. Available at: [Link]

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences of the United States of America, 106(5), 1542-1547. Available at: [Link]

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 15(1), 143. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • MDPI. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available at: [Link]

Sources

A Head-to-Head Comparison of Thiazolo[5,4-b]pyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth, head-to-head comparison of key thiazolo[5,4-b]pyridine isomers, offering a critical resource for researchers, scientists, and drug development professionals. By dissecting the nuances of their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to empower informed decisions in the design of next-generation therapeutics.

Introduction: The Significance of Isomeric Scaffolds

The fusion of a thiazole and a pyridine ring gives rise to several isomeric scaffolds, with the position of the nitrogen and sulfur atoms dictating the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. This guide will focus on a comparative analysis of three prominent isomers: thiazolo[5,4-b]pyridine, thiazolo[4,5-b]pyridine, and isothiazolo[5,4-b]pyridine. Understanding the distinct characteristics of each isomer is paramount for medicinal chemists aiming to fine-tune drug-receptor interactions and optimize pharmacokinetic profiles.

Synthetic Strategies: Accessing the Isomeric Cores

The synthetic route to each thiazolopyridine isomer is distinct, reflecting the constitutional differences in the fused ring system. The choice of starting materials and reaction conditions is critical in selectively obtaining the desired scaffold.

Synthesis of Thiazolo[5,4-b]pyridines

A common and effective method for the synthesis of the thiazolo[5,4-b]pyridine core involves the reaction of 3-amino-2-chloropyridine derivatives with a thiocyanate source. This approach allows for the construction of the thiazole ring onto the pyridine backbone. Subsequent functionalization can be achieved through various cross-coupling reactions, such as the Suzuki coupling, to introduce diverse substituents.

Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold

  • Aminothiazole Formation: A mixture of a 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate is heated in a suitable solvent (e.g., DMF) to yield the corresponding aminothiazole derivative.

  • Protection: The amino group of the resulting aminothiazole is protected, for instance, with a Boc group, to prevent unwanted side reactions in subsequent steps.

  • Suzuki Coupling: The protected aminothiazole is then subjected to a Suzuki cross-coupling reaction with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce a substituent at the 5-position of the pyridine ring.

  • Deprotection and Further Functionalization: The protecting group is removed, and the scaffold can be further modified at various positions to generate a library of derivatives.

dot graph "Synthetic_Pathway_Thiazolo_5_4_b_pyridine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General synthetic workflow for thiazolo[5,4-b]pyridine derivatives.

Synthesis of Thiazolo[4,5-b]pyridines

The synthesis of thiazolo[4,5-b]pyridines often starts from a substituted pyridine with functionalities that allow for the annulation of the thiazole ring. One established method involves the reaction of 2-aminopyridine-3-thiol with various electrophiles. Another approach utilizes a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones.

Experimental Protocol: Friedländer-type Synthesis of Thiazolo[4,5-b]pyridines

  • Thiazole Resin Preparation: A solid-supported cyanocarbonimidodithioate is reacted with an α-halo ketone to afford a thiazole resin.

  • Friedländer Annulation: The thiazole resin is then subjected to a Friedländer annulation with a ketone under microwave irradiation in the presence of a Lewis acid (e.g., AlCl₃) to construct the pyridine ring.

  • Oxidation and Cleavage: The sulfide linker is oxidized to a sulfone, and subsequent nucleophilic displacement with an amine cleaves the product from the solid support, yielding the desired 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine.

dot graph "Synthetic_Pathway_Thiazolo_4_5_b_pyridine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives.

Head-to-Head Comparison of Physicochemical and Biological Properties

While a single study directly comparing all isomers under identical conditions is not available, a comprehensive analysis of existing literature allows for a valuable comparative overview.

Physicochemical Properties

The isomeric arrangement significantly influences the physicochemical properties of the thiazolopyridine core, which in turn affects their pharmacokinetic profiles, including solubility, permeability, and metabolic stability.

PropertyThiazolo[5,4-b]pyridineThiazolo[4,5-b]pyridineIsothiazolo[5,4-b]pyridine
Predicted logP Varies with substitution, generally moderate lipophilicity.Generally similar to thiazolo[5,4-b]pyridine, influenced by substituents.Predicted to have slightly different polarity due to the N-S bond placement.
Predicted pKa The pyridine nitrogen is basic, with the pKa influenced by substituents on both rings.The basicity of the pyridine nitrogen is similarly affected by the fused thiazole ring and substituents.The isothiazole ring's electronics can subtly alter the basicity of the pyridine nitrogen compared to the thiazolo isomers.
Solubility Generally, these compounds are soluble in organic solvents, with aqueous solubility being highly dependent on the nature of the substituents.Similar solubility profile to its isomers, with functional groups playing a key role.Solubility is expected to be in a similar range, modifiable through chemical derivatization.

Note: The values in this table are generalized from the literature and computational predictions. Experimental determination is crucial for specific derivatives.

Biological Activity: A Comparative Overview

The true differentiating factor between these isomers lies in their biological activity profiles. The specific orientation of nitrogen and sulfur atoms creates unique pharmacophoric features that lead to preferential binding to different biological targets.

Thiazolopyridine isomers have been extensively explored as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.

  • Thiazolo[5,4-b]pyridines: Derivatives of this scaffold have shown potent inhibitory activity against several kinases. For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were identified as potent PI3K inhibitors, with one compound exhibiting an IC₅₀ of 3.6 nM against PI3Kα. Another study highlighted thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, with some compounds overcoming imatinib resistance. The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif for kinase inhibitors.

  • Isothiazolo[4,5-b]pyridines: In contrast, a study on isothiazolo[4,5-b]pyridines as potential inhibitors of cyclin G-associated kinase (GAK) found that none of the synthesized compounds were active. This suggests that the specific isomeric arrangement is crucial for binding to the GAK active site.

Table 1: Comparative Kinase Inhibitory Activity

IsomerTarget KinaseRepresentative IC₅₀/ActivityReference
Thiazolo[5,4-b]pyridine PI3Kα3.6 nM
Thiazolo[5,4-b]pyridine c-KIT (V560G/D816V mutant)4.77 µM
Isothiazolo[4,5-b]pyridine GAKInactive

The thiazolopyridine scaffold has also shown promise in the development of novel antimicrobial agents.

  • Thiazolo[4,5-b]pyridines: A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated moderate antimicrobial activity against pathogenic bacteria and fungi. One derivative, in particular, showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.

  • Thiazolo[5,4-c]pyridines and Thiazolo[4,5-d]pyrimidines: Research on derivatives of these related scaffolds also revealed high antimicrobial activity against certain bacteria and fungi,

Safety Operating Guide

Navigating the Disposal of 2-Amino-6-bromothiazolo[5,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel heterocyclic compounds like 2-Amino-6-bromothiazolo[5,4-b]pyridine necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Core Principles of Disposal: Safety and Segregation

The fundamental principle governing the disposal of this compound is to treat it as a hazardous waste. This necessitates segregating it from non-hazardous waste streams to prevent environmental contamination and to ensure it undergoes the appropriate treatment process, which for many halogenated organic compounds is high-temperature incineration.[2][3]

Due to its chemical nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a laboratory coat.[1][4] All handling and waste packaging should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][5]

Quantitative Safety and Hazard Data

To inform a thorough risk assessment prior to handling and disposal, the following table summarizes the key hazard classifications analogous to similar chemical structures.

PropertyValueReference
Chemical Name This compound[6][7]
CAS Number 1160791-13-8[6][7]
Molecular Formula C₆H₄BrN₃S[6][7]
Anticipated Hazards Toxic if swallowed, Fatal in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8][9][10]
GHS Pictograms (Anticipated) Skull and Crossbones, Exclamation Mark[8][9][10]
Waste Classification Halogenated Organic Hazardous Waste[2][11]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed workflow for the safe disposal of this compound and materials contaminated with it.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Glove Selection: Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for handling pyridine-like substances.[1] Always consult the glove manufacturer's compatibility chart. 1.2. Eye Protection: Use chemical splash goggles or a face shield.[8] 1.3. Protective Clothing: A fully-buttoned laboratory coat is mandatory to protect against skin contact.[4] 1.4. Respiratory Protection: Conduct all waste handling and packaging within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

2.0 Waste Segregation and Collection

2.1. Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste.[4]

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).
  • It must be in good condition and have a secure, tightly sealing lid.[12] 2.2. Waste Stream: This container is for solid halogenated organic waste .
  • This includes unused or expired this compound powder.
  • Also include grossly contaminated disposable materials such as weighing papers, pipette tips, and contaminated gloves. 2.3. Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[2] Mixing can increase disposal costs and create chemical hazards.[2]

3.0 Waste Container Labeling

3.1. Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[2] 3.2. Content Declaration: Clearly write the full chemical name: "this compound". 3.3. Hazard Identification: Mark the appropriate hazard warnings on the label, such as "Toxic" and "Irritant".[8]

4.0 Storage of Waste Container

4.1. Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. 4.2. Ventilation: The storage area must be well-ventilated.[5] 4.3. Incompatible Materials: Keep the container away from incompatible materials, particularly strong oxidizing agents and acids.[4]

5.0 Arranging for Disposal

5.1. Licensed Waste Carrier: Disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13] 5.2. Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generation (Solid this compound or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Designated Halogenated Solid Waste Container fume_hood->container add_waste Place Waste in Container container->add_waste seal_container Securely Seal Container add_waste->seal_container label_waste Label with 'Hazardous Waste' & Chemical Name seal_container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Disposal by Licensed Waste Management Company contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, evacuate the area and prevent entry.[13] For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[8] For larger spills, or if you are not trained to handle them, contact your institution's EHS department immediately.[1][13]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Operational Guide: Personal Protective Equipment for Handling 2-Amino-6-bromothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for handling 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS No. 1160791-13-8).[1][2][3] As a brominated heterocyclic amine, this compound warrants a cautious and well-documented safety protocol.[4] While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not widely available, this guide synthesizes data from structurally analogous chemicals, such as 2-amino-5-bromopyridine and 2-amino-6-bromopyridine, to establish a robust safety framework.[5][6] Our primary objective is to create a self-validating system of safety that protects researchers from potential hazards at every stage of handling and disposal.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound with a molecular weight of 230.09 g/mol .[1] Based on its chemical structure—a pyridine ring fused with a brominated thiazole and an amino group—we must anticipate the following potential hazards:

  • Skin Irritation and Sensitization: Aromatic amines and halogenated heterocycles can be skin irritants and potential sensitizers.[5][6] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: As a fine solid, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[5][6]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[5]

  • Toxicity: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Brominated organic compounds as a class are under scrutiny for a range of potential health effects.[8][9]

These anticipated risks form the logical basis for the multi-layered PPE strategy outlined below.

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is not a checklist but a risk-mitigation strategy. For this compound, a minimum of Level C protection is advised for standard laboratory operations, with specific components adjusted based on the procedural risk.[10][11]

Protection Area Minimum Requirement Rationale & Recommended Practice
Eye Protection ANSI Z87.1-compliant safety glasses with side shieldsProtects against incidental dust particles during low-energy transfers.
Face Protection Full-face shield worn over safety glassesMandatory during any operation with a risk of splash or energetic dust generation (e.g., scraping, sonicating, or transferring large quantities).
Hand Protection Disposable Nitrile GlovesProvides a primary barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals for short-term use.[12] Causality: Double-gloving is strongly recommended to prevent exposure in case the outer glove is breached. Gloves must be changed immediately upon known contamination.[13]
Body Protection Flame-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination. Long pants and closed-toe shoes are mandatory.[12]
Respiratory Protection NIOSH-approved N95 respirator or higherMandatory when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. This mitigates the risk of inhaling fine particulates.[12]
Experimental Protocols: Safe Handling from Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for creating a self-validating safety system.

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (Perform Seal Check) Don1->Don2 Don3 3. Safety Glasses & Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Dof1 1. Outer Gloves (Dispose as Hazardous Waste) Dof2 2. Face Shield & Goggles Dof1->Dof2 Dof3 3. Lab Coat (Turn Inside Out) Dof2->Dof3 Dof4 4. Inner Gloves (Dispose as Hazardous Waste) Dof3->Dof4 Dof5 5. Respirator Dof4->Dof5 Dof6 6. Wash Hands Thoroughly Dof5->Dof6 G cluster_waste Waste Disposal Workflow Start Waste Generation (Contaminated Gloves, Wipes, Solid Chemical) Collect 1. Place in Designated, Labeled, & Sealed Hazardous Waste Container Start->Collect Store 2. Store in a Ventilated, Secondary Containment Area Collect->Store Arrange 3. Arrange Pickup by Certified Environmental Waste Vendor Store->Arrange Document 4. Complete Waste Manifest for Tracking Arrange->Document End Disposal Complete Document->End

Caption: Disposal Workflow for Contaminated Materials.

Disposal Protocol:

  • Waste Segregation: Designate a specific, clearly labeled, and sealable container for all this compound waste. [14]This includes excess solid, contaminated gloves, weigh boats, and cleaning materials.

  • Container Management: Never overfill the waste container. Securely seal the lid after each addition.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from general laboratory traffic.

  • Final Disposal: All disposal must be conducted through a licensed environmental waste management service in strict accordance with local, state, and federal regulations. [14]Do not dispose of this chemical down the drain or in regular trash. [15] By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental compliance.

References

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  • Pyridine Safety Data Sheet . Fisher Scientific.

  • This compound . 2a biotech.

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).

  • 2-Amino-6-bromopyridine Safety Data Sheet . Acros Organics.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School.

  • This compound . AKSci.

  • 2-Amino-5-bromopyridine . PubChem, National Center for Biotechnology Information.

  • 2-amino-6-methylpyridine Safety Data Sheet . Aldrich.

  • Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA.

  • This compound price & availability . MOLBASE.

  • 2-Amino-3-bromo-6-methylpyridine . Apollo Scientific.

  • Health consequences of exposure to brominated flame retardants: a systematic review . Chemosphere.

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure . Environmental Pollution.

  • 2-Amino-5-bromopyridine Material Safety Data Sheet . Santa Cruz Biotechnology.

  • This compound . BLDpharm.

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure . ResearchGate.

  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals . Benchchem.

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet . AK Scientific, Inc.

  • On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review) . Eco-Vector Journals Portal.

  • Bromine - Hazardous Substance Fact Sheet . New Jersey Department of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.